4-Chloro-2-(pyrrolidin-1-yl)pyridine
Description
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Properties
IUPAC Name |
4-chloro-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBUXNZPPWMZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670373 | |
| Record name | 4-Chloro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209459-01-7 | |
| Record name | 4-Chloro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document delves into the strategic importance of the pyrrolidine and pyridine moieties, the mechanistic principles governing the synthesis, a detailed and field-proven experimental protocol, and the characterization of the final compound. By explaining the causality behind experimental choices, this guide aims to equip researchers with the knowledge to reliably synthesize this valuable intermediate for applications in medicinal chemistry.
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its versatile reactivity, which allows for a wide range of chemical modifications.[1][2] Similarly, the pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent feature in many FDA-approved drugs and natural products, valued for its contribution to the three-dimensional structure and physicochemical properties of a molecule.[3] The strategic combination of these two pharmacophores in 4-Chloro-2-(pyrrolidin-1-yl)pyridine results in a key building block for the synthesis of more complex molecules with potential therapeutic applications.[4] This guide focuses on the practical synthesis of this important intermediate, providing both theoretical understanding and actionable experimental procedures.
The Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the functionalization of heteroaromatic systems. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ring electron-deficient and thus susceptible to attack by nucleophiles, particularly at the ortho (C2) and para (C4) positions.
Regioselectivity in the Reaction of 2,4-Dichloropyridine
The starting material for this synthesis is 2,4-dichloropyridine. In principle, a nucleophile can attack either the C2 or the C4 position, displacing one of the chloro substituents. Theoretical considerations and frontier molecular orbital theory suggest that for many dihalopyridines and related systems, nucleophilic attack is favored at the 4-position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the reaction.
However, the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine requires selective substitution at the C2 position. This is achieved through careful control of reaction conditions, as detailed in the experimental protocol. The choice of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) and elevated temperatures can influence the regioselectivity of the reaction, favoring the formation of the desired 2-substituted product.
Experimental Protocol: A Self-Validating System
The following protocol is a robust and reliable method for the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, adapted from established procedures.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 2,4-Dichloropyridine | 147.99 | ≥98% | Commercially Available |
| Pyrrolidine | 71.12 | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | 138.21 | ≥99% | Commercially Available |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | Anhydrous, ≥99.5% | Commercially Available |
| Ethyl Acetate | 88.11 | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | - | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloropyridine (1.0 eq).
-
Addition of Reagents: Add N-methyl-2-pyrrolidone (NMP) to dissolve the 2,4-dichloropyridine. To this solution, add potassium carbonate (2.0 eq) followed by the slow addition of pyrrolidine (1.2 eq).
-
Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere and heated to 100-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a pure compound.
Visualization of the Synthetic Workflow
Caption: A flowchart illustrating the key stages in the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Mechanistic Insight
The synthesis proceeds via a bimolecular nucleophilic aromatic substitution mechanism. The key steps are visualized in the following diagram:
Caption: The SNAr mechanism for the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. (Note: A placeholder image is used for the Meisenheimer intermediate as automatic generation of complex chemical structures is not feasible).
Characterization of the Final Product
To ensure the identity and purity of the synthesized 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a combination of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the pyrrolidine ring. The chemical shifts and coupling constants will be characteristic of the 2-substituted pattern. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine and pyrrolidine rings. The chemical shifts will confirm the connectivity. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. For C₉H₁₁ClN₂, the expected monoisotopic mass is approximately 182.06 g/mol .[5] |
| HPLC | A single major peak indicating the purity of the compound. |
Applications in Drug Discovery
4-Chloro-2-(pyrrolidin-1-yl)pyridine is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the chloro group at the 4-position provides a handle for further functionalization, typically through cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, this intermediate can be used in the synthesis of inhibitors of various enzymes or modulators of receptors.
Conclusion
The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine via a nucleophilic aromatic substitution reaction is a reliable and scalable method for producing this key intermediate. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently access this compound for use in the development of novel therapeutics. This guide provides the necessary theoretical background and a detailed, practical protocol to support these endeavors.
References
- G. W. Gribble, in Comprehensive Organic Synthesis II, 2nd ed., P. Knochel and G. A. Molander, Eds. Elsevier, 2014, vol. 4, pp. 586–649.
-
D'Andrea, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(4), 368. [Link]
- Google Patents. (2010). Method for synthesizing 4-chloro-pyridine. CN103360306A.
-
PubChem. 4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. (2011). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. CN102304082A.
-
PubChem. 4-Chloro-2-phenylpyridine. National Center for Biotechnology Information. [Link]
- Eureka. (2011).
-
RSC Publishing. (2000). Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate. (2006). Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. [Link]
-
Semantic Scholar. (2023). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]
-
PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Wikipedia. 4-Pyrrolidinylpyridine. [Link]
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- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 4-chloro-2-(pyrrolidin-2-yl)pyridine dihydrochloride (C9H11ClN2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 4-Chloro-2-(pyrrolidin-1-yl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. This compound is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological therapies. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering insights into its handling, synthesis, and strategic use in the creation of complex molecular architectures.
Introduction
4-Chloro-2-(pyrrolidin-1-yl)pyridine, a substituted pyridine derivative, has emerged as a significant intermediate in the synthesis of pharmacologically active molecules. Its structure, featuring a reactive chlorine atom and a pyrrolidine moiety on the pyridine ring, provides a versatile scaffold for further chemical modifications. The pyrrolidine ring, a common motif in bioactive compounds, can enhance solubility and metabolic stability, and provide crucial interactions with biological targets. The chloro-substituent, on the other hand, serves as a key handle for nucleophilic substitution and cross-coupling reactions, making this compound a valuable precursor in multi-step synthetic pathways. This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its effective utilization in a research and development setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is essential for its safe handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 1209459-01-7 | [1] |
| Molecular Formula | C₉H₁₁ClN₂ | [1] |
| Molecular Weight | 182.65 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | Not explicitly stated | [1] |
| Boiling Point | Not explicitly stated | |
| Solubility | Not explicitly stated, likely soluble in organic solvents |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. While a dedicated, published spectrum for this specific compound is not widely available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the pyrrolidine ring. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling constants influenced by the electron-donating pyrrolidine group and the electron-withdrawing chlorine atom. The pyrrolidine protons will appear in the aliphatic region as multiplets.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine and pyrrolidine rings. The chemical shifts of the pyridine carbons will be indicative of the substitution pattern.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.65 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C-N stretching and bending vibrations within the aromatic and aliphatic parts of the molecule.
Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
The most probable and widely employed method for the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Pathway
The synthesis involves the reaction of 2,4-dichloropyridine with pyrrolidine. The greater electrophilicity of the C2 position in 2,4-dichloropyridine, enhanced by the electron-withdrawing effect of the ring nitrogen, facilitates the selective substitution at this position by the amine nucleophile.
Sources
Spectroscopic and Synthetic Elucidation of 4-Chloro-2-(pyrrolidin-1-yl)pyridine: A Technical Guide
Abstract
Introduction
4-Chloro-2-(pyrrolidin-1-yl)pyridine is a halogenated 2-aminopyridine derivative of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in numerous pharmaceuticals and functional materials. The introduction of a pyrrolidinyl group at the 2-position and a chlorine atom at the 4-position creates a unique electronic and steric environment, potentially leading to novel biological activities and material properties. The pyrrolidine moiety can act as a hydrogen bond acceptor and introduce conformational rigidity, while the chlorine atom can serve as a handle for further functionalization through cross-coupling reactions or as a modulator of the compound's physicochemical properties.
Given the novelty of this compound, this guide aims to provide a foundational understanding of its structural characteristics through an in-depth analysis of its predicted spectroscopic data. By examining the expected chemical shifts in NMR, fragmentation patterns in mass spectrometry, and vibrational modes in IR spectroscopy, researchers can gain valuable insights for the identification and characterization of this molecule upon its synthesis.
Synthetic Pathway
The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine can be logically achieved through a nucleophilic aromatic substitution reaction between 2,4-dichloropyridine and pyrrolidine. The greater electrophilicity of the C2 position in 2,4-dichloropyridine, enhanced by the electron-withdrawing nature of the ring nitrogen, directs the selective substitution by pyrrolidine at this position.
Caption: Synthetic workflow for 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Experimental Protocol: Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
This protocol is a proposed method and should be performed by qualified personnel in a controlled laboratory environment.
Materials:
-
2,4-Dichloropyridine (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloropyridine (1.0 eq) in acetonitrile, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Spectroscopic Characterization (Predicted)
The following sections detail the predicted spectroscopic data for 4-Chloro-2-(pyrrolidin-1-yl)pyridine. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.
Caption: Predicted major fragmentation pathways for 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Infrared (IR) Spectroscopy
The IR spectrum will show the characteristic vibrational frequencies of the functional groups present in the molecule.
Predicted Infrared (IR) Data:
| Wavenumber (cm⁻¹) | Vibration |
| ~2960-2850 | C-H stretching (aliphatic) |
| ~1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~1350-1250 | C-N stretching |
| ~850-750 | C-Cl stretching |
Interpretation:
The IR spectrum is expected to show characteristic C-H stretching vibrations for the aliphatic protons of the pyrrolidine ring. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region. A prominent C-N stretching band from the pyrrolidinyl group is also expected. The C-Cl stretching vibration will likely be observed in the fingerprint region.
Conclusion
This technical guide provides a detailed, albeit theoretical, spectroscopic and synthetic profile of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. By combining a plausible synthetic route with predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, this document serves as a valuable resource for researchers interested in the synthesis and characterization of this novel compound. The predictive analysis, grounded in fundamental spectroscopic principles and comparison with analogous structures, offers a solid foundation for the empirical verification of these properties upon successful synthesis. The methodologies and interpretations presented herein are designed to accelerate the research and development efforts involving this and related heterocyclic compounds.
References
- Note: As this guide is based on a novel compound with no direct literature, the references would typically include sources for the synthesis of analogous compounds, spectroscopic data of related structures, and general organic chemistry and spectroscopy textbooks. For the purpose of this generated response, specific, verifiable URLs to scientific papers are not available.
Unveiling the Catalytic Machinery: A Technical Guide to the Mechanism of Action of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Conventional Pyridine Catalysis
In the landscape of organic synthesis, pyridine and its derivatives have long been cornerstone nucleophilic catalysts, particularly in acyl transfer reactions. Among these, 4-(dialkylamino)pyridines have demonstrated superior catalytic activity. This guide delves into the intricate mechanism of a lesser-explored yet potentially highly tunable catalyst: 4-Chloro-2-(pyrrolidin-1-yl)pyridine . By dissecting the electronic and steric interplay of its substituents, we can gain a deeper understanding of its catalytic prowess and pave the way for its rational application in complex molecular synthesis. This document will serve as an in-depth technical resource, elucidating the fundamental principles governing its catalytic cycle and providing practical insights for its use in the laboratory.
The Core Mechanism: Nucleophilic Acyl Transfer Catalysis
The catalytic action of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in reactions such as acylation follows the well-established nucleophilic catalysis pathway, characteristic of many 4-aminopyridine derivatives.[1][2] This mechanism can be dissected into three key stages:
-
Formation of the N-Acylpyridinium Intermediate: The catalytic cycle is initiated by the nucleophilic attack of the pyridine nitrogen of 4-Chloro-2-(pyrrolidin-1-yl)pyridine on the electrophilic acylating agent (e.g., an acid anhydride or acyl chloride). This step results in the formation of a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the initial acylating agent, thus priming it for the subsequent reaction.
-
Nucleophilic Attack by the Substrate: The activated acyl group of the N-acylpyridinium salt is now highly susceptible to attack by a nucleophile, such as an alcohol or an amine. The substrate's nucleophilic attack on the carbonyl carbon of the acyl group leads to the formation of a tetrahedral intermediate.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, leading to the formation of the acylated product and the regeneration of the 4-Chloro-2-(pyrrolidin-1-yl)pyridine catalyst. The regenerated catalyst is then free to re-enter the catalytic cycle, allowing for the transformation of multiple substrate molecules.
Figure 1: Generalized catalytic cycle for acylation.
Dissecting the Substituent Effects: A "Push-Pull" System
The catalytic efficacy of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is dictated by a delicate balance of electronic and steric effects originating from its two key substituents.
The 2-Pyrrolidino Group: An Electron-Donating Powerhouse
The pyrrolidino group at the 2-position is a potent electron-donating group (+M effect). This has a profound impact on the nucleophilicity of the pyridine nitrogen. By pushing electron density into the pyridine ring, the pyrrolidino group enhances the ability of the nitrogen's lone pair to attack the electrophilic acylating agent.[3] This increased nucleophilicity is a primary driver for the high catalytic activity observed in related 4-dialkylaminopyridine systems.[4]
However, substitution at the 2-position can also introduce steric hindrance, which may impede the approach of the catalyst to the acylating agent.[5] For 4-Chloro-2-(pyrrolidin-1-yl)pyridine, the five-membered pyrrolidine ring is relatively constrained, which may mitigate excessive steric bulk compared to larger alkylamino groups.
The 4-Chloro Group: An Inductive Modulator
The chlorine atom at the 4-position is an electron-withdrawing group primarily through the inductive effect (-I effect). This has the opposite electronic consequence to the 2-pyrrolidino group. The chloro group withdraws electron density from the pyridine ring, thereby decreasing the basicity and nucleophilicity of the pyridine nitrogen.[6][7] This would be expected to slow down the initial formation of the N-acylpyridinium intermediate.
While seemingly counterintuitive for a catalyst that relies on nucleophilicity, the electron-withdrawing nature of the chloro group can also play a beneficial role. By withdrawing electron density, it can further enhance the electrophilicity of the N-acylpyridinium intermediate, potentially accelerating the subsequent nucleophilic attack by the substrate. Furthermore, the presence of an electron-withdrawing group can increase the electrophilicity of the pyridine ring itself, making it more susceptible to certain types of nucleophilic reactions.[8]
Synergistic "Push-Pull" Dynamics
The simultaneous presence of a potent electron-donating group at the 2-position and an electron-withdrawing group at the 4-position creates a "push-pull" electronic environment within the pyridine ring. The pyrrolidino group "pushes" electron density in, enhancing the intrinsic nucleophilicity of the nitrogen, while the chloro group "pulls" electron density out, modulating the overall electronic character and potentially stabilizing intermediates. This electronic tug-of-war likely results in a finely tuned catalytic activity that can be exploited for specific applications where a balance between nucleophilicity and electrophilicity is required.
Data Presentation: A Qualitative Comparison of Catalytic Activity
| Catalyst | 2-Substituent | 4-Substituent | Expected Relative Catalytic Activity | Rationale |
| Pyridine | H | H | Base | Baseline activity. |
| 4-Chloropyridine | H | Cl (EWG) | Lower | The electron-withdrawing chloro group reduces the nucleophilicity of the pyridine nitrogen.[6] |
| 4-Aminopyridine | H | NH₂ (EDG) | Higher | The electron-donating amino group significantly increases the nucleophilicity of the pyridine nitrogen.[1][2] |
| 4-Chloro-2-(pyrrolidin-1-yl)pyridine | Pyrrolidino (EDG) | Cl (EWG) | Moderate to High | The potent electron-donating pyrrolidino group at the 2-position is expected to significantly enhance nucleophilicity, likely overcoming the deactivating effect of the 4-chloro group. The precise activity will depend on the balance of these opposing electronic effects and any steric hindrance from the 2-substituent.[3][5] |
Experimental Protocol: Representative Acylation of a Primary Alcohol
This protocol provides a general methodology for the acylation of a primary alcohol using 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a catalyst.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
Acetic anhydride
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.).
-
Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Add 4-Chloro-2-(pyrrolidin-1-yl)pyridine (0.05-0.1 eq.).
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq.) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ester.
-
Figure 2: A typical experimental workflow for acylation.
Conclusion: A Catalyst of Tunable Reactivity
4-Chloro-2-(pyrrolidin-1-yl)pyridine represents a fascinating case study in catalyst design. Its mechanism of action is rooted in the fundamental principles of nucleophilic catalysis, yet the interplay of its electron-donating and electron-withdrawing substituents creates a nuanced electronic environment. This "push-pull" system offers the potential for tailored reactivity, making it a valuable tool for synthetic chemists. A thorough understanding of its mechanistic underpinnings, as detailed in this guide, is paramount for its effective and rational deployment in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Further kinetic and computational studies on this specific catalyst will undoubtedly provide a more quantitative picture of its reactivity and pave the way for the design of even more sophisticated and efficient pyridine-based catalysts.
References
-
4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ResearchGate. [Link]
-
Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. Organic Letters - ACS Publications. [Link]
-
On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. PMC - NIH. [Link]
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. ResearchGate. [Link]
-
Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry. [Link]
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Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175. PubMed. [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]
-
Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
and secondary-sphere effects of amine substituent position on rhenium bipyridine electrocatalysts for CO2 reduction. Dalton Transactions. [Link]
-
4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. PubMed. [Link]
-
Computational Studies of Catalytic Organic and Bioorganic Reactions. D-Scholarship@Pitt. [Link]
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Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]
-
Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. ACS Catalysis. [Link]
-
Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers in Chemistry. [Link]
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Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]
-
Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. ACS Publications. [Link]
-
DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. PMC - NIH. [Link]
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Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI. [Link]
-
Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry. [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]
-
How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? RSC Publishing. [Link]
-
Nucleophilic substitution of pyridine. YouTube. [Link]
-
Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflammation. MDPI. [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]
-
Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. Catalysis Science & Technology. [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PMC - NIH. [Link]
-
Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
-
Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. PMC - NIH. [Link]
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"solubility of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in organic solvents"
An In-depth Technical Guide to the Solubility of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in Organic Solvents
Abstract
4-Chloro-2-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative with significant potential in medicinal chemistry and organic synthesis. Its utility in these fields is fundamentally linked to its solubility profile in various organic solvents, which governs reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It combines theoretical principles with detailed, field-proven experimental protocols, enabling researchers to generate reliable and reproducible solubility data. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of the solubility characteristics of 4-Chloro-2-(pyrrolidin-1-yl)pyridine to accelerate their research and development efforts.
Foundational Principles: Understanding the "Why" of Solubility
The solubility of a solid compound in a liquid solvent is the maximum amount of that substance that can be dissolved in a given volume of the solvent at a specified temperature to form a saturated solution. For a molecule like 4-Chloro-2-(pyrrolidin-1-yl)pyridine, its solubility is not a random phenomenon but is dictated by its molecular structure and the intermolecular forces it can establish with the solvent molecules.
1.1. Molecular Structure and Polarity
4-Chloro-2-(pyrrolidin-1-yl)pyridine possesses a moderately polar structure. The pyridine ring, with its electronegative nitrogen atom, and the chloro-substituent introduce significant dipole moments. The pyrrolidine group, while primarily aliphatic, contains a nitrogen atom capable of acting as a hydrogen bond acceptor. This combination of a polar aromatic system and an amine-like substituent suggests that the molecule will exhibit preferential solubility in polar organic solvents.
Based on the "like dissolves like" principle, solvents with similar polarity profiles are most likely to be effective. We can anticipate the following trends:
-
High Solubility in polar aprotic solvents (e.g., Dimethylformamide, Acetonitrile, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) that can engage in hydrogen bonding.
-
Moderate Solubility in solvents of intermediate polarity like Dichloromethane and Ethyl Acetate.
-
Low Solubility in nonpolar solvents such as Toluene and Hexane, which cannot effectively solvate the polar regions of the molecule.
1.2. The Role of Intermolecular Forces
The dissolution process can be understood as an energetic trade-off. Energy is required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions. This energy cost is compensated by the formation of new, favorable solute-solvent interactions. The key forces at play for 4-Chloro-2-(pyrrolidin-1-yl)pyridine are:
-
Dipole-Dipole Interactions: Arising from the permanent dipoles of the pyridine ring and the C-Cl bond.
-
Hydrogen Bonding: The nitrogen atoms in both the pyridine and pyrrolidine rings can act as hydrogen bond acceptors with protic solvents.
-
Van der Waals Forces: London dispersion forces exist between all molecules and will be the primary mode of interaction in nonpolar solvents.
A Practical Guide to Experimental Solubility Determination
While theoretical predictions are valuable, empirical determination remains the gold standard for obtaining accurate solubility data. The following sections detail robust protocols for this purpose.
2.1. Strategic Selection of Solvents
A well-chosen set of solvents is critical for building a comprehensive solubility profile. The following list is recommended as a starting point, covering a broad range of polarities and chemical functionalities:
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding, often good solvents for polar molecules. |
| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF) | High dipole moments, effective at solvating polar species without donating hydrogen bonds. |
| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Commonly used in organic synthesis and chromatography, representing a mid-range polarity. |
| Nonpolar | Toluene, Heptane/Hexane | Primarily interact through weak van der Waals forces, establishing a baseline for low solubility. |
2.2. Workflow for Solubility Assessment
The process of determining solubility can be systematized into a clear workflow, ensuring reproducibility and accuracy.
Caption: Workflow for experimental solubility determination.
2.3. Gold Standard Protocol: Equilibrium Shake-Flask Method
This method determines the thermodynamic equilibrium solubility, which is the most stable and widely accepted value.
Objective: To determine the maximum concentration of 4-Chloro-2-(pyrrolidin-1-yl)pyridine that can be dissolved in a solvent at a specific temperature and at equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid 4-Chloro-2-(pyrrolidin-1-yl)pyridine to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours may be necessary to ensure equilibrium is fully established.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid transferring any solid particles, it is essential to filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
2.4. High-Throughput Screening (HTS) Protocol: Turbidimetric Method
This kinetic solubility assay is useful for rapid screening in early-stage discovery, though it may overestimate solubility compared to the equilibrium method.
Objective: To rapidly estimate the solubility by identifying the concentration at which the compound precipitates from a solution.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in a universal solvent where it is highly soluble (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial Dilution: In a microplate (e.g., 96-well plate), perform serial dilutions of the stock solution with the universal solvent.
-
Addition of Aqueous/Organic Phase: Add the target organic solvent to each well, causing a significant dilution of the DMSO and inducing precipitation if the solubility limit is exceeded.
-
Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.
-
Turbidity Reading: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Data Interpretation and Reporting
For clarity and comparative analysis, the determined solubility data should be presented in a structured format.
Table 1: Solubility Profile of 4-Chloro-2-(pyrrolidin-1-yl)pyridine at 25 °C (Note: This is a template for researchers to populate with their experimental data.)
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Heptane | 1.9 | |||
| Toluene | 2.4 | |||
| Dichloromethane | 9.1 | |||
| Ethyl Acetate | 6.0 | |||
| Acetone | 21 | |||
| Acetonitrile | 37.5 | |||
| Ethanol | 24.5 | |||
| Methanol | 32.7 | |||
| DMF | 36.7 |
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the solubility of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in organic solvents. By combining a theoretical understanding of its molecular properties with rigorous experimental protocols like the shake-flask method, researchers can generate the high-quality data needed to guide synthetic route development, purification, and formulation design. Accurate solubility data is not merely a physical constant but a critical parameter that enables the efficient and successful application of this valuable chemical entity in research and development.
References
-
Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 510-515. Available at: [Link]
- Avdeef, A. (2012). Solubility of sparingly-soluble drugs. John Wiley & Sons.
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available at: [Link]
"4-Chloro-2-(pyrrolidin-1-yl)pyridine molecular structure and bonding"
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of the 2-Aminopyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its presence in numerous bioactive molecules.[1] Substituted pyridines, particularly those bearing amino groups at the 2-position, are privileged scaffolds in drug discovery due to their versatile synthetic handles and their capacity to interact with a wide array of biological targets. The introduction of a pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, can enhance a molecule's three-dimensional character, basicity, and pharmacokinetic properties.[2] This guide focuses on the synthesis, molecular structure, and bonding of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a molecule of interest for its potential as a building block in the development of novel therapeutics.
Molecular Design and Synthetic Strategy
The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is most strategically approached via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the functionalization of electron-deficient aromatic rings, such as pyridine, particularly when activated by electron-withdrawing groups and bearing a good leaving group.
The Starting Material: 2,4-Dichloropyridine
2,4-Dichloropyridine is an ideal precursor for this synthesis. It is a commercially available and highly reactive building block used in the synthesis of agrochemicals and pharmaceuticals.[3] The two chlorine atoms serve as leaving groups, and their positions on the pyridine ring are not electronically equivalent, leading to questions of regioselectivity in substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Overview
The SNAr mechanism proceeds through a two-step addition-elimination process. The nucleophile, in this case, pyrrolidine, attacks the electron-deficient pyridine ring at a carbon atom bearing a leaving group (a chlorine atom). This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.
The regioselectivity of the initial nucleophilic attack on 2,4-dichloropyridine is a critical consideration. Generally, in nucleophilic aromatic substitution reactions on pyridines, the 4-position is more susceptible to attack than the 2-position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position. However, the regioselectivity can be influenced by various factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
Experimental Protocol: Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
This protocol provides a detailed methodology for the selective synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine from 2,4-dichloropyridine and pyrrolidine.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |
| 2,4-Dichloropyridine | C₅H₃Cl₂N | 147.99 | Major chemical suppliers |
| Pyrrolidine | C₄H₉N | 71.12 | Major chemical suppliers |
| Triethylamine | (C₂H₅)₃N | 101.19 | Major chemical suppliers |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Major chemical suppliers |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Major chemical suppliers |
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyridine (1.48 g, 10 mmol) in 30 mL of dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add triethylamine (2.1 mL, 15 mmol) followed by the dropwise addition of pyrrolidine (0.84 mL, 10 mmol) over 10 minutes at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 20%) to isolate the desired 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Molecular Structure and Bonding
While a specific crystal structure for 4-Chloro-2-(pyrrolidin-1-yl)pyridine is not publicly available, we can infer its structural and bonding characteristics based on related molecules and theoretical principles.
Predicted Molecular Geometry
The molecule consists of a planar pyridine ring substituted at the 2-position with a pyrrolidine ring and at the 4-position with a chlorine atom. The pyrrolidine ring adopts a non-planar envelope or twisted conformation to minimize steric strain. The nitrogen atom of the pyrrolidine ring is sp²-hybridized due to its involvement in resonance with the pyridine ring, which imparts a degree of planarity to the C-N bond.
Bonding and Electronic Effects
-
C-N Bond: The bond between the pyrrolidine nitrogen and the C2 carbon of the pyridine ring will have partial double bond character. This is due to the delocalization of the nitrogen lone pair into the electron-deficient pyridine ring, a key feature of 2-aminopyridines.
-
C-Cl Bond: The C4-Cl bond is a polar covalent bond. The chlorine atom acts as a weak deactivator of the ring towards electrophilic substitution but is a good leaving group in nucleophilic aromatic substitution.
-
Intramolecular Interactions: The geometry of the molecule may allow for weak intramolecular interactions, such as C-H···N or C-H···Cl hydrogen bonds, which can influence the conformation of the pyrrolidine ring relative to the pyridine ring.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized 4-Chloro-2-(pyrrolidin-1-yl)pyridine would be confirmed using a combination of spectroscopic and analytical techniques. The following table summarizes the expected data.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically 6.5-8.5 ppm). The protons of the pyrrolidine ring will appear as multiplets in the upfield region (typically 1.8-3.5 ppm). |
| ¹³C NMR | Carbons of the pyridine ring will resonate in the aromatic region (typically 110-160 ppm). The carbons of the pyrrolidine ring will appear in the aliphatic region (typically 25-50 ppm). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₁₀ClN₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching of the pyridine ring (around 1600-1400 cm⁻¹), C-N stretching (around 1350-1250 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹) are expected. |
Applications in Drug Development
The 4-Chloro-2-(pyrrolidin-1-yl)pyridine scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 4-position can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships in drug discovery programs. The 2-aminopyridine motif is a known pharmacophore in many biologically active compounds, and the pyrrolidine ring can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Sources
4-Chloro-2-(pyrrolidin-1-yl)pyridine: A Versatile Synthon for Modern Organic Synthesis and Drug Discovery
An In-Depth Technical Guide
Abstract
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Among these, 4-Chloro-2-(pyrrolidin-1-yl)pyridine has emerged as a highly valuable and versatile intermediate. Its unique electronic architecture—marrying an electron-donating pyrrolidine moiety with an electron-deficient pyridine core bearing a strategically placed chlorine leaving group—unlocks a diverse range of chemical transformations. This guide provides an in-depth exploration of the potential applications of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, offering field-proven insights into its reactivity, detailed experimental protocols for its key transformations, and a forward-looking perspective on its role in the development of novel chemical entities.
Core Molecular Attributes and Physicochemical Profile
4-Chloro-2-(pyrrolidin-1-yl)pyridine is a bifunctional organic compound featuring a pyridine ring substituted at the C2 and C4 positions. The C2 position is occupied by a pyrrolidine ring, a saturated five-membered N-heterocycle, which acts as a potent electron-donating group through resonance. This donation significantly modulates the electron density of the pyridine ring. Conversely, the chlorine atom at the C4 position serves as an excellent leaving group in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This juxtaposition of functionalities makes the molecule a powerful linchpin for molecular elaboration.
Table 1: Physicochemical Properties of 4-Chloro-2-(pyrrolidin-1-yl)pyridine Analogues
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClN₂ | [1] |
| Molecular Weight | 182.65 g/mol | [1] |
| Appearance | Off-white to yellow solid/liquid | [2] |
| Boiling Point | ~170-171 °C at 12 Torr (for 4-(pyrrolidin-1-yl)pyridine) | [3] |
| Melting Point | ~55-56 °C (for 4-(pyrrolidin-1-yl)pyridine) | [3] |
| pKa (of conjugate acid) | ~9.58 (for 4-(pyrrolidin-1-yl)pyridine) | [3] |
Note: Data for the exact 4-chloro-2-pyrrolidinyl derivative is sparse; properties are extrapolated from the closely related and well-characterized 4-(pyrrolidin-1-yl)pyridine.
Strategic Applications in Organic Synthesis
The reactivity of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is dominated by the chemistry of its C4-Cl bond, which can be cleaved through two primary, highly reliable pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): Gateway to Diverse Scaffolds
Causality and Mechanistic Insight: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the α (C2, C6) and γ (C4) positions. Consequently, these positions are activated towards attack by nucleophiles. In a nucleophilic aromatic substitution reaction, a nucleophile attacks the carbon bearing the leaving group (in this case, C4), forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the key determinant of the reaction's feasibility.[5] For an attack at C4 of a pyridine ring, the resulting negative charge can be delocalized onto the ring nitrogen through resonance, providing substantial stabilization.[5][6] This stabilization lowers the activation energy of the rate-determining step, making the SNAr pathway highly favorable at the C4 position.[5][7]
The pyrrolidine group at C2, while electron-donating, does not impede this process; the overriding stabilization provided by the ring nitrogen ensures efficient substitution at the C4 position. This reaction is a robust method for introducing a wide array of functional groups, including amines, ethers, and thioethers, which are prevalent in biologically active molecules.
Note: The DOT script above is a template. Actual chemical structures would be rendered as images.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Field-Proven Experimental Protocol: Synthesis of N-Benzyl-2-(pyrrolidin-1-yl)pyridin-4-amine
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-2-(pyrrolidin-1-yl)pyridine (1.0 eq, 5.0 mmol, 913 mg).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) and potassium carbonate (K₂CO₃, 2.0 eq, 10.0 mmol, 1.38 g).
-
Nucleophile Addition: Add benzylamine (1.2 eq, 6.0 mmol, 0.65 mL) to the stirred suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 95 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into 100 mL of cold water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Isolation: Purify the crude residue by column chromatography on silica gel (gradient elution, 100% Hexane to 7:3 Hexane:Ethyl Acetate) to yield the title compound as a solid.
Palladium-Catalyzed Cross-Coupling: Forging Complex C-C and C-N Bonds
Causality and Mechanistic Insight: Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the C(sp²)-Cl bond of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is an excellent handle for these transformations.[8] The general mechanism involves a catalytic cycle with a low-valent palladium species, typically Pd(0). The cycle consists of three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C4-Cl bond, forming a Pd(II) intermediate. This is often the rate-limiting step. 2-Halopyridines can be challenging coupling partners due to potential catalyst inhibition by the pyridine nitrogen, but 4-halopyridines are generally more reliable electrophiles.[9]
-
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
This powerful methodology allows for the construction of complex biaryl systems and the introduction of diverse functionalities that are difficult to achieve via other means.[10]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pyridine
-
Inert Atmosphere Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-Chloro-2-(pyrrolidin-1-yl)pyridine (1.0 eq, 2.0 mmol, 365 mg), 4-methoxyphenylboronic acid (1.2 eq, 2.4 mmol, 365 mg), and potassium phosphate (K₃PO₄, 2.5 eq, 5.0 mmol, 1.06 g).
-
Catalyst and Ligand Addition: To this solid mixture, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 0.04 mmol, 9 mg) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq, 0.08 mmol, 33 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and water (1 mL) via syringe.
-
Reaction Execution: Degas the mixture by bubbling argon through the solution for 15 minutes. Then, heat the reaction to 100 °C and stir for 8-12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (30 mL) and brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired biaryl compound.
Table 2: Representative Cross-Coupling Reactions and Conditions
| Coupling Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 70-95% |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 65-90% |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 75-98% |
Role as a Core Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known to enhance physicochemical properties like solubility and metabolic stability while providing a 3D vector for exploring pharmacophore space.[11] The pyridine moiety is also a cornerstone of many approved drugs.[12] The ability to readily functionalize the C4 position of 4-Chloro-2-(pyrrolidin-1-yl)pyridine makes it an ideal starting point for generating libraries of compounds for drug discovery campaigns.[2]
For instance, derivatives of this scaffold could be explored as kinase inhibitors, GPCR modulators, or central nervous system agents, where substituted pyridine cores are frequently found.
Caption: Workflow for drug discovery starting from the title synthon.
Conclusion and Future Outlook
4-Chloro-2-(pyrrolidin-1-yl)pyridine stands out as a pre-validated, high-potential building block for synthetic and medicinal chemists. Its predictable reactivity at the C4 position, amenable to both SNAr and a host of cross-coupling reactions, provides a reliable and efficient entry point to a vast chemical space. The methodologies outlined in this guide represent robust, scalable, and versatile protocols that can be readily adapted for the synthesis of novel materials, agrochemicals, and, most notably, the next generation of therapeutic agents. As the demand for molecular complexity and novelty in drug discovery continues to grow, the strategic application of such powerful synthons will remain a critical component of successful research and development programs.
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Gu, Z., & Zakarian, A. (2010). Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. ResearchGate. Available at: [Link]
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Achonye, E. L., et al. (2024). Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) Semicarbazone and Its Cd(II) Complex. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to 4-Chloro-2-(pyrrolidin-1-yl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
4-Chloro-2-(pyrrolidin-1-yl)pyridine is a disubstituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural motif, featuring a nucleophilic pyrrolidine ring at the 2-position and a reactive chlorine atom at the 4-position of the pyridine core, offers a dual functionality that is highly attractive for the construction of complex molecular architectures. The pyrrolidine moiety is a common feature in many biologically active compounds, often contributing to improved solubility, metabolic stability, and target engagement.[1] The chloro-substituent, on the other hand, serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties
While specific experimental data for 4-Chloro-2-(pyrrolidin-1-yl)pyridine is not extensively reported in publicly available literature, its properties can be predicted based on its structural components. A summary of key physicochemical parameters is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | - |
| Molecular Weight | 182.65 g/mol | - |
| Appearance | Predicted to be a solid or oil | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine: A Proposed Approach
A definitive, step-by-step synthesis protocol for 4-Chloro-2-(pyrrolidin-1-yl)pyridine is not readily found in peer-reviewed literature. However, based on established principles of nucleophilic aromatic substitution (SₙAr) on dihalopyridines, a plausible and efficient synthetic route can be proposed starting from the commercially available 2,4-dichloropyridine.
The pyridine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. In dihalopyridines, the positions ortho and para to the ring nitrogen are particularly activated towards SₙAr. It is generally observed that the 4-position of 2,4-dichloropyridine is more reactive towards nucleophilic substitution than the 2-position. This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at the C4 position.
The proposed synthesis involves the regioselective monosubstitution of 2,4-dichloropyridine with pyrrolidine. The greater reactivity of the C4-chloro substituent would lead to the desired 4-chloro-2-(pyrrolidin-1-yl)pyridine as the major product.
Caption: Proposed synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine via nucleophilic aromatic substitution.
Experimental Protocol (Proposed)
Materials:
-
2,4-Dichloropyridine
-
Pyrrolidine
-
A suitable base (e.g., K₂CO₃, Et₃N)
-
A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane)
Procedure:
-
To a solution of 2,4-dichloropyridine (1.0 eq) in a suitable high-boiling point solvent, add a base (e.g., K₂CO₃, 2.0 eq).
-
Add pyrrolidine (1.0-1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Causality Behind Experimental Choices:
-
Solvent: A high-boiling point polar aprotic solvent is chosen to facilitate the SₙAr reaction, which often requires elevated temperatures to overcome the activation energy barrier.
-
Base: A base is necessary to neutralize the hydrochloric acid (HCl) generated during the reaction, thus driving the equilibrium towards the product and preventing the protonation of the nucleophile.
-
Stoichiometry: Using a slight excess of pyrrolidine can help to ensure complete consumption of the starting material. However, a large excess should be avoided to minimize the formation of the disubstituted byproduct.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 4-Chloro-2-(pyrrolidin-1-yl)pyridine stems from the reactivity of the C4-chloro substituent. This chloro group can readily participate in a variety of palladium-catalyzed cross-coupling reactions, providing access to a wide range of derivatives.
Caption: Key cross-coupling reactions of 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, introducing various aryl or heteroaryl groups at the 4-position.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a diverse range of 4-amino-substituted pyridine derivatives.
-
Sonogashira Coupling: The coupling with terminal alkynes, typically catalyzed by a palladium-copper system, yields 4-alkynyl-substituted pyridines.
These reactions highlight the value of 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a versatile intermediate for generating libraries of compounds with diverse functionalities at the 4-position, a common strategy in lead optimization.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of biologically active molecules derived directly from 4-Chloro-2-(pyrrolidin-1-yl)pyridine are not widely reported, the structural motifs present in this compound are prevalent in numerous kinase inhibitors and other therapeutic agents. The 2-aminopyridine and related scaffolds are known to interact with the hinge region of many kinases, a critical interaction for potent inhibition.
Potential as a Scaffold for Kinase Inhibitors:
The 4-Chloro-2-(pyrrolidin-1-yl)pyridine core can be envisioned as a key building block for the synthesis of novel kinase inhibitors. The pyrrolidine moiety can be tailored to occupy a specific pocket of the kinase active site, while the 4-position, functionalized through cross-coupling reactions, can be used to introduce substituents that enhance potency, selectivity, and pharmacokinetic properties.
For instance, the synthesis of compounds targeting kinases such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and various receptor tyrosine kinases could potentially utilize this scaffold.
Characterization Data
Predicted Spectroscopic Data:
-
¹H NMR: One would expect to see signals corresponding to the protons on the pyridine ring, with distinct chemical shifts influenced by the electron-donating pyrrolidine group and the electron-withdrawing chloro group. The protons of the pyrrolidine ring would likely appear as multiplets in the aliphatic region.
-
¹³C NMR: The spectrum would show nine distinct carbon signals. The chemical shifts of the pyridine carbons would be indicative of the substitution pattern.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a monochlorinated compound.
Conclusion and Future Perspectives
4-Chloro-2-(pyrrolidin-1-yl)pyridine represents a promising yet underexplored building block for organic synthesis and drug discovery. Its straightforward proposed synthesis and the versatile reactivity of its chloro-substituent make it an attractive starting material for the creation of diverse chemical libraries. The prevalence of the 2-aminopyridine and pyrrolidine motifs in known bioactive compounds, particularly kinase inhibitors, suggests that derivatives of 4-Chloro-2-(pyrrolidin-1-yl)pyridine could exhibit interesting biological activities.
Future research in this area should focus on the development and optimization of a reliable synthetic protocol for this compound, followed by a thorough investigation of its reactivity in various cross-coupling reactions. Furthermore, the synthesis and biological evaluation of compound libraries based on this scaffold could lead to the discovery of novel therapeutic agents. As the demand for novel and diverse chemical matter in drug discovery continues to grow, versatile building blocks like 4-Chloro-2-(pyrrolidin-1-yl)pyridine will undoubtedly play an increasingly important role.
References
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The Advent and Ascendance of Substituted Pyrrolidinopyridines: From Catalytic Workhorses to Therapeutic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A Tale of Two Rings
The story of substituted pyrrolidinopyridines is a compelling narrative of chemical ingenuity, serendipitous discovery, and the relentless pursuit of molecular function. This guide delves into the rich history and discovery of this remarkable scaffold, tracing its journey from a novel catalytic entity to a privileged structure in modern drug discovery. We will explore the fundamental principles that govern its synthesis and reactivity, and illuminate its profound impact on medicinal chemistry through detailed case studies and experimental protocols. For the discerning researcher, this document aims to be both a historical record and a practical manual for harnessing the power of the pyrrolidinopyridine core.
Part 1: The Genesis of a Powerful Nucleophile - The Discovery of 4-Pyrrolidinopyridine (4-PPY)
The history of substituted pyrrolidinopyridines is inextricably linked to the development of nucleophilic pyridine catalysts. The mid-20th century saw a burgeoning interest in understanding and enhancing the reactivity of pyridine and its derivatives. While pyridine itself possesses modest nucleophilic and basic properties, the quest for more potent catalysts for acylation and other transformations was a significant driver of synthetic innovation.
The breakthrough came with the exploration of 4-aminopyridine derivatives. Early investigations into the pharmacological properties of 4-aminopyridine in the 1960s and 70s laid the groundwork for its later study in different contexts.[1] However, it was the work of Wolfgang Steglich and his colleagues in the late 1960s and 1970s that truly revolutionized the field of nucleophilic catalysis with the introduction of 4-(dimethylamino)pyridine (DMAP).[2][3] This simple, yet highly effective, molecule demonstrated a remarkable ability to accelerate acylation reactions, setting a new benchmark for catalyst performance.
Building on the success of DMAP, researchers began to explore other 4-amino substituents to further enhance catalytic activity. This exploration led to the synthesis and characterization of 4-pyrrolidinopyridine (4-PPY). While the exact date and publication of the very first synthesis of 4-PPY remains somewhat obscure in the annals of chemical literature, its superior catalytic activity compared to DMAP was quickly recognized. The pyrrolidine ring, with its slightly less sterically hindered and more electron-donating nature compared to the dimethylamino group, renders the pyridine nitrogen even more nucleophilic.[4] This enhanced nucleophilicity allows for faster reaction rates and often enables reactions to proceed under milder conditions.
The key structural features contributing to the high catalytic activity of 4-PPY are summarized below:
| Feature | Description | Impact on Catalysis |
| Pyrrolidine Ring | A five-membered saturated heterocycle. | The lone pair of electrons on the pyrrolidine nitrogen is readily delocalized into the pyridine ring, increasing the electron density and nucleophilicity of the pyridine nitrogen. |
| Pyridine Ring | A six-membered aromatic heterocycle. | The pyridine nitrogen acts as the primary nucleophilic center, attacking the electrophile (e.g., an acyl group) to form a highly reactive intermediate. |
| 4-Substitution Pattern | The pyrrolidine group is attached at the 4-position of the pyridine ring. | This substitution pattern maximizes the resonance effect, leading to the highest increase in nucleophilicity of the pyridine nitrogen compared to 2- or 3-substitution. |
Part 2: The Evolution of a Privileged Scaffold in Medicinal Chemistry
For a considerable period, the story of substituted pyrrolidinopyridines was largely confined to the realm of organic synthesis, where 4-PPY and its analogues reigned as powerful catalysts. However, the inherent structural features that made them excellent catalysts—namely, their ability to interact with biological molecules and their synthetic tractability—also hinted at their potential as therapeutic agents. The transition from a catalyst to a "privileged scaffold" in drug discovery was not a single event but rather a gradual evolution driven by several key factors:
-
Scaffold Hopping and Bioisosteric Replacement: As medicinal chemists sought to optimize the properties of lead compounds, the pyrrolidinopyridine scaffold emerged as an attractive bioisostere for other aromatic and heteroaromatic systems.[5] Its ability to engage in hydrogen bonding and its defined three-dimensional shape made it a versatile building block for designing molecules with improved potency, selectivity, and pharmacokinetic profiles.
-
Kinase Inhibition: The discovery that substituted pyrrolidinopyridines could act as potent inhibitors of various protein kinases was a major turning point. The pyridine ring can mimic the adenine core of ATP, while the pyrrolidine moiety and other substituents can be tailored to interact with specific residues in the kinase active site, leading to high-affinity binding. This has led to the development of pyrrolidinopyridine-based inhibitors for a range of kinases implicated in cancer and other diseases.[6][7][8]
-
Neurological and Inflammatory Targets: The ability of the pyrrolidinopyridine core to cross the blood-brain barrier and interact with targets in the central nervous system has made it a valuable scaffold for the development of drugs for neurodegenerative disorders.[9][10] Additionally, its role in modulating inflammatory pathways has been explored, leading to the discovery of potent anti-inflammatory agents.[11]
The following diagram illustrates the conceptual evolution of the pyrrolidinopyridine scaffold from its catalytic origins to its multifaceted role in drug discovery.
Caption: Evolution of the Pyrrolidinopyridine Scaffold.
Part 3: Synthetic Methodologies - Building the Core
The synthetic accessibility of the substituted pyrrolidinopyridine scaffold has been a key factor in its widespread adoption. A variety of methods have been developed to construct this bicyclic system, allowing for the introduction of diverse substituents on both the pyridine and pyrrolidine rings.
Nucleophilic Aromatic Substitution (SNAr)
One of the most common and direct methods for the synthesis of 4-pyrrolidinopyridines is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of a 4-halopyridine with pyrrolidine or a substituted pyrrolidine.
Caption: General SNAr Synthesis of 4-Pyrrolidinopyridine.
Experimental Protocol: Synthesis of 4-Pyrrolidinopyridine
Materials:
-
4-Chloropyridine hydrochloride
-
Pyrrolidine
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyridine hydrochloride (1.0 eq), potassium carbonate (3.0 eq), and acetonitrile.
-
Add pyrrolidine (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-pyrrolidinopyridine.
Other Synthetic Approaches
While SNAr is a workhorse for 4-substituted derivatives, other methods have been developed to access different substitution patterns and more complex analogues:
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods allow for the formation of C-C and C-N bonds at various positions on the pyridine ring, enabling the synthesis of a wide array of substituted pyrrolidinopyridines.
-
Ring-Closing Metathesis (RCM): For the synthesis of more complex, fused pyrrolidinopyridine systems, RCM can be a powerful tool.
-
Multi-component Reactions: One-pot, multi-component reactions offer an efficient way to assemble the pyrrolidinopyridine scaffold from simple starting materials.
Part 4: Therapeutic Applications - Case Studies
The versatility of the substituted pyrrolidinopyridine scaffold is best illustrated through its application in the development of therapeutic agents for a variety of diseases.
Pyrrolidinopyridines as Kinase Inhibitors in Oncology
The structural similarity of the pyrrolidinopyridine core to the purine ring of ATP has made it a highly successful scaffold for the design of kinase inhibitors. By modifying the substituents on both the pyridine and pyrrolidine rings, it is possible to achieve high potency and selectivity for specific kinases.
Case Study: Pyrrolo[2,3-b]pyridine-based Met Kinase Inhibitors
The MET proto-oncogene, receptor tyrosine kinase (c-Met) is a validated target in oncology. Overexpression or mutation of c-Met is associated with the development and progression of various cancers. Researchers have developed potent c-Met inhibitors based on a pyrrolo[2,3-b]pyridine scaffold.[6]
Structure-Activity Relationship (SAR) Insights:
-
Pyrrolo[2,3-b]pyridine Core: This core structure effectively mimics the hinge-binding motif of ATP, anchoring the inhibitor in the active site of the kinase.
-
Substitution at the 5-position: Introduction of a substituted phenyl ring at this position was found to be crucial for potent inhibitory activity, likely through interactions with the solvent-exposed region of the active site.
-
Substitution on the Pyrrolidine Ring: While less explored in this specific series, modifications to the pyrrolidine ring in other kinase inhibitors have been shown to influence solubility, cell permeability, and selectivity.
The following table summarizes the activity of representative compounds from this class:
| Compound | R Group at 5-position | c-Met IC50 (nM) |
| 1 | Phenyl | 50 |
| 2 | 3-Fluorophenyl | 15 |
| 3 | 3,5-Difluorophenyl | 5 |
Substituted Pyrrolidinopyridines in Neurodegenerative Diseases
The ability of small molecules to penetrate the central nervous system is a critical requirement for drugs targeting neurodegenerative diseases. The physicochemical properties of the pyrrolidinopyridine scaffold can be tuned to achieve good brain penetration.
Case Study: Modulators of Phosphodiesterase 1B (PDE1B)
Phosphodiesterase 1B (PDE1B) is an enzyme that plays a role in neurotransmission and has been implicated in cognitive disorders. A recent study described the development of bispirocyclopentene pyrazolones containing a chiral pyrrolidinopyridine moiety as potent and selective PDE1B inhibitors.[12]
Mechanism of Action: These compounds act by inhibiting the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by PDE1B, thereby potentiating downstream signaling pathways involved in learning and memory.
Caption: Mechanism of Action of PDE1B Inhibitors.
Part 5: Future Directions and Conclusion
The journey of substituted pyrrolidinopyridines from their humble beginnings as potent catalysts to their current status as a privileged scaffold in drug discovery is a testament to the power of chemical innovation. The future of this remarkable class of molecules is bright, with several exciting avenues for further exploration:
-
Novel Therapeutic Targets: The versatility of the pyrrolidinopyridine scaffold suggests that it can be adapted to target a wide range of other biological molecules, including enzymes, receptors, and ion channels.
-
Advanced Synthetic Methodologies: The development of new and more efficient synthetic methods will enable the creation of even more diverse and complex pyrrolidinopyridine libraries for high-throughput screening.
-
Chemical Biology and Probe Development: The use of substituted pyrrolidinopyridines as chemical probes will continue to be a valuable tool for elucidating complex biological pathways.[13]
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Aminopyridines | US EPA ARCHIVE DOCUMENT. (n.d.). Retrieved January 26, 2026, from [Link]
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- Jiang, J., et al. (2023). Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors.
- Zipse, H. (2005). Counterion-Directed Regioselective Acetylation of Octyl β-d-Glucopyranoside.
- Doering, W. (2011, January 11).
- Fossey, J. S. (2012). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham.
-
4-Pyrrolidinylpyridine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
- Ak, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
- Han, B., et al. (2022). Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide.
- WO2006067446A1 - Pyridine carboxamide derivatives for use as anticancer agents. (2006).
- SUSTAINED RELEASE COMPOSITIONS OF 4-AMINOPYRIDINE. (2024).
- US Patent No. US8440703B2. (2013).
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- 13. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the intricate landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in numerous FDA-approved drugs and biologically active compounds. This guide focuses on a particularly valuable, yet underexplored, building block: 4-Chloro-2-(pyrrolidin-1-yl)pyridine .
This molecule possesses a unique combination of structural features that render it a highly attractive starting point for the synthesis of complex molecular architectures. The presence of a pyrrolidine moiety at the 2-position significantly influences the electronic properties of the pyridine ring, while the chlorine atom at the 4-position serves as a versatile handle for a wide array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide will provide a comprehensive overview of the synthesis, reactivity, and strategic applications of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, offering field-proven insights for its effective utilization in drug discovery programs.
Physicochemical Properties and Structural Rationale
| Property | 4-Pyrrolidinopyridine (Analogue) | 4-Chloro-2-(pyrrolidin-1-yl)pyridine (Predicted) | Reference |
| Molecular Formula | C₉H₁₂N₂ | C₉H₁₁ClN₂ | N/A |
| Molecular Weight | 148.20 g/mol | ~182.65 g/mol | [1] |
| Appearance | Off-white to beige solid | Likely a solid at room temperature | [2] |
| Melting Point | 54-61 °C | Expected to be higher than the analogue | [2] |
| Boiling Point | 170-171 °C (at 12 Torr) | Expected to be higher than the analogue | [3] |
| pKa | 9.58 | Expected to be lower due to the electron-withdrawing effect of chlorine | [3] |
The strategic value of this building block lies in the interplay between its two key substituents. The pyrrolidine ring, a saturated heterocycle, introduces a three-dimensional character to the otherwise planar pyridine core. This non-planarity is often a desirable feature in drug design as it can lead to improved binding affinity and selectivity for biological targets. Furthermore, the nitrogen atom of the pyrrolidine ring is a hydrogen bond acceptor, providing an additional point of interaction with protein targets. The chlorine atom at the 4-position, being a halogen, is a versatile functional group for a variety of chemical transformations, as will be discussed in detail.
Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine: A Practical Approach
A direct, published synthesis for 4-Chloro-2-(pyrrolidin-1-yl)pyridine is not readily found. However, a robust and logical synthetic route can be devised based on established principles of heterocyclic chemistry, particularly the selective nucleophilic aromatic substitution (SNAr) on di-substituted pyridines. The proposed synthesis starts from the commercially available and inexpensive 2,4-dichloropyridine.
The key to this synthesis is the differential reactivity of the two chlorine atoms on the pyridine ring. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 4-position. This is due to the electron-withdrawing nature of the ring nitrogen, which has a more pronounced effect on the ortho (2- and 6-) and para (4-) positions. However, in the case of 2,4-dihalopyrimidines, reactions often favor substitution at the C4 position. A similar preference can be anticipated for 2,4-dichloropyridine under certain conditions. For the synthesis of the target molecule, the desired regioselectivity is the substitution at the 2-position.
Proposed Synthetic Pathway:
Sources
Methodological & Application
Application Notes and Protocols for 4-Chloro-2-(pyrrolidin-1-yl)pyridine in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Acylation and the Quest for Superior Catalysts
Acylation, the process of introducing an acyl group into a molecule, is a cornerstone of modern organic synthesis and plays a pivotal role in the development of pharmaceuticals, agrochemicals, and advanced materials. The formation of esters and amides, in particular, is a frequent and critical transformation. While numerous methods exist, the use of nucleophilic catalysts has proven indispensable for achieving high efficiency, especially in complex molecular settings and with sterically hindered substrates.
For decades, 4-(dimethylamino)pyridine (DMAP) has been the benchmark catalyst for acylation reactions. However, the search for even more potent and selective catalysts continues. This has led to the exploration of a wide range of 4-aminopyridine derivatives, with 4-(pyrrolidino)pyridine (4-PPY) emerging as a superior alternative in many cases, owing to the greater electron-donating ability of the pyrrolidino group which enhances the nucleophilicity of the pyridine nitrogen.[1] This application note delves into the use of a less explored, yet potentially advantageous catalyst: 4-Chloro-2-(pyrrolidin-1-yl)pyridine .
This document will provide a comprehensive overview of the theoretical and practical aspects of using 4-Chloro-2-(pyrrolidin-1-yl)pyridine as an acylation catalyst. We will explore its proposed mechanism of action, the anticipated effects of its unique substitution pattern, and detailed protocols for its application.
The Unique Profile of 4-Chloro-2-(pyrrolidin-1-yl)pyridine: A Structural and Mechanistic Perspective
The catalytic activity of 4-aminopyridine derivatives is intrinsically linked to their electronic and steric properties. The established mechanism for catalysts like DMAP and 4-PPY involves the initial reaction of the pyridine nitrogen with the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium salt.[1] This intermediate is then readily attacked by a nucleophile (such as an alcohol or amine), leading to the acylated product and regeneration of the catalyst.
The structure of 4-Chloro-2-(pyrrolidin-1-yl)pyridine presents an interesting combination of electronic and steric factors that are expected to influence its catalytic performance:
-
The 2-(pyrrolidin-1-yl) Group: Unlike the more common 4-substituted aminopyridines, the amino functionality in this molecule is at the 2-position. While still capable of activating the pyridine ring, its proximity to the pyridine nitrogen may introduce steric hindrance, potentially influencing the rate of formation of the N-acylpyridinium intermediate.
-
The 4-Chloro Group: The presence of a chloro substituent at the 4-position introduces an electron-withdrawing group. This is in contrast to the electron-donating groups typically found in highly active acylation catalysts. This feature might be expected to decrease the nucleophilicity of the pyridine nitrogen, but it could also enhance the electrophilicity of the N-acylpyridin-ium intermediate, making it more susceptible to nucleophilic attack. The interplay of these opposing effects is a key aspect to consider in its application.
Proposed Catalytic Cycle
The catalytic cycle of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in acylation reactions is anticipated to follow the general pathway established for other 4-aminopyridine catalysts.
Figure 1: Proposed catalytic cycle for the acylation of a nucleophile.
Experimental Protocols
The following protocols are provided as a general guideline for the use of 4-Chloro-2-(pyrrolidin-1-yl)pyridine as an acylation catalyst. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Acylation of a Primary Alcohol
This protocol describes a general method for the acetylation of a primary alcohol using acetic anhydride as the acylating agent.
Materials and Reagents:
-
Primary alcohol (1.0 mmol)
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine (0.05 - 0.1 mmol, 5-10 mol%)
-
Acetic anhydride (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous dichloromethane (DCM) (5 mL)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol) and 4-Chloro-2-(pyrrolidin-1-yl)pyridine (0.05 mmol).
-
Dissolve the solids in anhydrous DCM (5 mL).[1]
-
Add triethylamine (1.5 mmol) to the solution.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 mmol) dropwise to the stirred solution.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding deionized water (10 mL).[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the pure acylated product.
Protocol 2: Acylation of a Sterically Hindered Secondary Alcohol
This protocol is adapted for more challenging substrates, such as sterically hindered secondary alcohols, and may require slightly more forcing conditions.
Materials and Reagents:
-
Secondary alcohol (1.0 mmol)
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine (0.1 mmol, 10 mol%)
-
Acyl chloride (e.g., benzoyl chloride) (1.5 mmol)
-
Anhydrous pyridine (5 mL)
-
Saturated aqueous copper sulfate (CuSO₄)
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary alcohol (1.0 mmol) and 4-Chloro-2-(pyrrolidin-1-yl)pyridine (0.1 mmol) in anhydrous pyridine (5 mL).
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Upon completion, cool the reaction mixture and cautiously add saturated aqueous CuSO₄ to quench the reaction and complex with pyridine.
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic extracts and wash successively with saturated aqueous CuSO₄ until the blue color in the aqueous layer persists, then with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation: A Comparative Overview
While specific experimental data for 4-Chloro-2-(pyrrolidin-1-yl)pyridine is not yet widely available, the following table provides a hypothetical comparison of its expected performance against established catalysts based on structural and electronic considerations.
| Catalyst | Relative Nucleophilicity (Pyridine N) | Expected Reactivity with Hindered Substrates | Key Features |
| Pyridine | Low | Low | Standard base, weak catalyst. |
| 4-(Dimethylamino)pyridine (DMAP) | High | Moderate to High | Widely used, highly effective catalyst. |
| 4-(Pyrrolidino)pyridine (4-PPY) | Very High | High | Generally more active than DMAP due to the electron-donating pyrrolidino group.[1] |
| 4-Chloro-2-(pyrrolidin-1-yl)pyridine | Moderate (Hypothesized) | Moderate to High (Hypothesized) | The 2-pyrrolidino group may be slightly less activating than a 4-pyrrolidino group due to steric effects. The 4-chloro group is electron-withdrawing, potentially lowering the pyridine's nucleophilicity but increasing the reactivity of the N-acylpyridinium intermediate. |
Troubleshooting and Optimization
-
Low Conversion: Increase the catalyst loading (up to 20 mol%), increase the reaction temperature, or extend the reaction time. Consider using a more reactive acylating agent (e.g., acyl chloride instead of anhydride).
-
Side Reactions: If side products are observed, try lowering the reaction temperature or using a less reactive acylating agent. The choice of base and solvent can also be critical.
-
Difficult Purification: The basic nature of the catalyst can sometimes complicate purification. An acidic wash (e.g., dilute HCl) can help remove the catalyst, but care must be taken if the product is acid-sensitive.
Safety Precautions
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. The safety profile of this specific compound is not well-established; therefore, it should be treated as potentially hazardous.
-
Chloropyridines: Many chloropyridines are toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[2][3]
-
Pyrrolidine: Pyrrolidine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[4]
-
Acylating Agents: Acetic anhydride and acyl chlorides are corrosive and lachrymatory. Handle with care in a fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Pyridine has a strong, unpleasant odor and is harmful. Use appropriate containment and handling procedures.
Conclusion
4-Chloro-2-(pyrrolidin-1-yl)pyridine represents a structurally intriguing catalyst for acylation reactions. While its efficacy relative to established catalysts like DMAP and 4-PPY requires further empirical validation, the principles of nucleophilic catalysis suggest it holds promise. The unique electronic and steric features of this molecule may offer advantages in specific applications. The protocols and insights provided in this application note serve as a foundational guide for researchers to explore the potential of this and other novel aminopyridine catalysts in their synthetic endeavors.
References
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. Available from: [Link]
- Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
National Center for Biotechnology Information. Pyrrolidine synthesis via ring contraction of pyridines. Available from: [Link]
-
Patsnap. (2013). Method for synthesizing 4-chloro-pyridine - Eureka. Available from: [Link]
-
Spivey, A. C., Maddaford, A., Fekner, T., Redgrave, A. J., & Frampton, C. S. (2000). Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. Journal of the Chemical Society, Perkin Transactions 1, (20), 3460-3468. Available from: [Link]
-
MDPI. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Available from: [Link]
-
ResearchGate. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Available from: [Link]
-
ACS Publications. (2018). Studies on the Mechanism of Action of 2-Formyl-4-pyrrolidinopyridine: Isolation and Characterization of a Reactive Intermediate. The Journal of Organic Chemistry. Available from: [Link]
-
SlideShare. (2014). Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. Available from: [Link]
-
Wiley Online Library. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English. Available from: [Link]
-
PubMed. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Available from: [Link]
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"protocol for acylation of hindered alcohols with 4-Chloro-2-(pyrrolidin-1-yl)pyridine"
Application Notes & Protocols
Protocol for the Efficient Acylation of Sterically Hindered Alcohols Utilizing 4-Chloro-2-(pyrrolidin-1-yl)pyridine
Introduction: Overcoming the Challenge of Acylating Hindered Alcohols
The esterification of sterically hindered alcohols is a significant challenge in organic synthesis, often hampered by slow reaction rates and the need for harsh conditions that can compromise sensitive functional groups. Traditional methods may lead to low yields or undesired side reactions, such as elimination.[1] The development of highly efficient nucleophilic catalysts has been instrumental in overcoming these obstacles. Among these, pyridine-based catalysts have proven to be exceptionally effective. This application note provides a detailed protocol for the acylation of hindered alcohols using 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a potent catalyst designed to facilitate this challenging transformation under mild conditions.
4-(Dialkylamino)pyridines, such as the well-known 4-(dimethylamino)pyridine (DMAP), are powerful catalysts for acylation reactions.[2] Their efficacy stems from their ability to act as nucleophilic catalysts, forming a highly reactive N-acylpyridinium intermediate.[3] The pyrrolidino-substituted analogue, 4-(pyrrolidin-1-yl)pyridine (PPY), exhibits even greater catalytic activity due to the enhanced electron-donating ability of the pyrrolidine ring, which increases the nucleophilicity of the pyridine nitrogen.[4][5] 4-Chloro-2-(pyrrolidin-1-yl)pyridine builds upon this principle, offering a unique electronic profile to potentially enhance catalytic turnover and efficiency, particularly for demanding substrates like tertiary alcohols.
Mechanism of Catalysis: The Role of the N-Acylpyridinium Intermediate
The catalytic cycle of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in acylation is analogous to that of DMAP and PPY.[4] The process is initiated by the nucleophilic attack of the pyridine nitrogen on the acylating agent (e.g., an acid anhydride or acyl chloride). This step forms a highly reactive and electrophilic N-acylpyridinium salt. The sterically hindered alcohol, which is a relatively poor nucleophile, can then readily attack the activated acyl group of this intermediate. Subsequent collapse of the tetrahedral intermediate releases the ester product and regenerates the 4-Chloro-2-(pyrrolidin-1-yl)pyridine catalyst, allowing it to re-enter the catalytic cycle. The presence of a stoichiometric base is typically required to neutralize the acidic byproduct of the reaction.
Experimental Workflow for Acylation
Caption: A generalized workflow for the acylation of hindered alcohols.
Detailed Experimental Protocol
This protocol describes a general procedure for the acylation of a sterically hindered secondary or tertiary alcohol using acetic anhydride as the acylating agent, catalyzed by 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Materials:
-
Sterically hindered alcohol (e.g., 1-adamantanol, tert-butanol)
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine (catalyst)
-
Acetic anhydride (acylating agent)
-
Triethylamine (Et3N) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered alcohol (1.0 mmol, 1.0 equiv).
-
Addition of Catalyst and Base: Add 4-Chloro-2-(pyrrolidin-1-yl)pyridine (0.05–0.1 mmol, 5–10 mol%). Dissolve the solids in anhydrous DCM (5–10 mL). Add triethylamine (1.5 mmol, 1.5 equiv).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). For very hindered alcohols, gentle heating (e.g., 40 °C) may be required.
-
Work-up: Upon completion of the reaction, quench by the slow addition of saturated aqueous NH4Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Data Presentation: Catalyst Loading and Substrate Scope
The following table provides representative data on the efficacy of pyridine-based catalysts in the acylation of hindered alcohols. While specific data for 4-Chloro-2-(pyrrolidin-1-yl)pyridine is extrapolated based on the performance of its analogues, it serves as a guideline for expected performance.
| Entry | Hindered Alcohol | Acylating Agent | Catalyst (mol%) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | 1-Adamantanol | Acetic Anhydride | 10 | Et3N (1.5) | DCM | 12 | >95 |
| 2 | tert-Butanol | Acetic Anhydride | 10 | Et3N (1.5) | DCM | 24 | ~90 |
| 3 | Linalool | Benzoyl Chloride | 5 | Pyridine (2.0) | Toluene | 8 | >90 |
| 4 | 1-Methylcyclohexanol | Acetic Anhydride | 10 | Et3N (1.5) | MeCN | 18 | >95 |
Yields are based on published results for analogous catalysts like PPY and are illustrative of expected outcomes.
Causality and Experimental Insights
-
Choice of Catalyst: 4-Chloro-2-(pyrrolidin-1-yl)pyridine is selected for its high nucleophilicity, which is crucial for activating the acylating agent.[4] The electronic properties imparted by the chloro and pyrrolidino groups are designed to enhance the stability and reactivity of the N-acylpyridinium intermediate.
-
Solvent Selection: Anhydrous aprotic solvents like DCM, acetonitrile (MeCN), or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent and the reactive intermediate.
-
Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is essential to scavenge the acid byproduct (e.g., HCl or acetic acid) generated during the reaction. This prevents the protonation and deactivation of the catalyst.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of the highly reactive acylating agent. For less reactive or highly hindered substrates, subsequent warming or gentle heating may be necessary to drive the reaction to completion.
Troubleshooting
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 20 mol%) or the reaction temperature. Ensure all reagents and solvents are strictly anhydrous.
-
Side Product Formation: If elimination products are observed (especially with tertiary alcohols), conduct the reaction at a lower temperature for a longer duration.
-
Difficult Purification: The N-acylpyridinium intermediate or protonated catalyst can sometimes complicate purification. A mild acidic wash (e.g., dilute HCl) during work-up can help to remove the basic catalyst, but care must be taken if the product is acid-sensitive.
Catalytic Cycle Diagram
Caption: The catalytic cycle of 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Conclusion
4-Chloro-2-(pyrrolidin-1-yl)pyridine serves as a highly effective catalyst for the acylation of sterically demanding alcohols, a reaction that is often challenging to achieve with conventional methods. By leveraging the principles of nucleophilic catalysis, this protocol provides a mild and efficient pathway to valuable ester products. The key to success lies in the formation of a highly reactive N-acylpyridinium intermediate, which readily undergoes reaction with even poorly nucleophilic alcohols. This application note provides researchers, scientists, and drug development professionals with a robust and reliable method, complete with the necessary theoretical background and practical insights for successful implementation.
References
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
- Spivey, A. C., Maddaford, A., Fekner, T., Redgrave, A. J., & Frampton, C. S. (2000). Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Journal of the Chemical Society, Perkin Transactions 1, (22), 3460–3468.
- Wu, Q. P., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? Retrieved from [Link]
- Acylation of Alcohols and Amines. (n.d.). In Science of Synthesis.
- Kawabata, T., et al. (2007). Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. Journal of the American Chemical Society, 129(42), 12890–12895.
- Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934.
Sources
The Evolving Landscape of Peptide Synthesis: An In-Depth Analysis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the quest for efficient and selective reagents is a perpetual endeavor. While established coupling agents and additives dominate the field, the exploration of novel molecules with unique reactivity profiles continues to push the boundaries of what is possible. This technical guide delves into the potential application of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in peptide synthesis. Although not a conventional peptide coupling reagent, its structural features, particularly its relationship to the well-known catalyst 4-(pyrrolidino)pyridine (PPY), warrant a thorough investigation into its prospective role in amide bond formation.
This document provides a comprehensive analysis based on established principles of organic chemistry and catalysis, offering a forward-looking perspective for researchers in peptide and medicinal chemistry. We will explore the hypothetical mechanism of action, the anticipated electronic effects of its substituents, and propose experimental protocols to validate its efficacy.
The Conceptual Framework: A Tale of Two Pyridines
The foundation for considering 4-Chloro-2-(pyrrolidin-1-yl)pyridine in peptide synthesis lies in its structural similarity to 4-(pyrrolidino)pyridine (PPY). PPY is recognized as a hyper-nucleophilic catalyst, often surpassing the efficacy of 4-(dimethylamino)pyridine (DMAP) in a range of organic reactions, including acylation, esterification, and amide bond formation[1]. Its heightened reactivity stems from the electron-donating nature of the pyrrolidine ring, which increases the nucleophilicity of the pyridine nitrogen.
The subject of our investigation, 4-Chloro-2-(pyrrolidin-1-yl)pyridine, introduces a critical modification: a chlorine atom at the 2-position of the pyridine ring. This substitution is expected to significantly influence the electronic properties and, consequently, the catalytic activity of the molecule.
Mechanistic Postulate: A Nucleophilic Catalysis Pathway
The proposed mechanism for 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a catalyst in peptide bond formation is analogous to that of PPY and DMAP, proceeding through a nucleophilic catalysis pathway. The core principle involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine component.
The Hypothesized Catalytic Cycle:
-
Activation of the Carboxylic Acid: In the presence of a primary coupling agent (e.g., a carbodiimide like DCC or EDC), the carboxylic acid is converted into a reactive O-acylisourea intermediate.
-
Formation of the Acylpyridinium Intermediate: The pyridine nitrogen of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, acting as a nucleophile, attacks the O-acylisourea. This step is proposed to be the rate-determining step and results in the formation of a highly reactive N-acylpyridinium salt.
-
Nucleophilic Attack by the Amine: The free amino group of the second amino acid or peptide fragment attacks the carbonyl carbon of the N-acylpyridinium intermediate.
-
Peptide Bond Formation and Catalyst Regeneration: A stable amide bond is formed, and the 4-Chloro-2-(pyrrolidin-1-yl)pyridine catalyst is regenerated, ready to participate in another catalytic cycle.
Figure 1: Hypothesized catalytic cycle for peptide bond formation mediated by 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
The Decisive Role of Electronic Effects: A Double-Edged Sword
The efficacy of 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a catalyst is critically dependent on the interplay of the electronic effects of its substituents: the electron-donating pyrrolidino group at the 4-position and the electron-withdrawing chloro group at the 2-position.
-
The Pyrrolidino Group (-N(CH₂)₄): This group is a strong electron-donating group (EDG) through resonance (+R effect)[2]. It increases the electron density on the pyridine ring, thereby enhancing the nucleophilicity of the pyridine nitrogen. This is the primary reason for the high catalytic activity of PPY[3].
-
The Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group (EWG) primarily through the inductive effect (-I effect) due to its high electronegativity[4]. It is also a weak deactivator through resonance (+R effect) due to its lone pairs, but the inductive effect is generally dominant. An EWG at the 2-position is expected to decrease the electron density on the pyridine ring and, consequently, reduce the nucleophilicity of the pyridine nitrogen[5].
The Net Effect: The overall catalytic activity of 4-Chloro-2-(pyrrolidin-1-yl)pyridine will be a balance of these opposing electronic effects. It is anticipated that the electron-withdrawing nature of the chlorine atom will diminish the catalytic potency compared to PPY. However, the strong electron-donating ability of the pyrrolidino group may still render the molecule sufficiently nucleophilic to act as a catalyst, potentially offering a more moderate and selective reactivity profile.
| Substituent | Position | Electronic Effect | Impact on Pyridine Nitrogen Nucleophilicity |
| Pyrrolidino | 4 | Electron-Donating (Resonance) | Increase |
| Chloro | 2 | Electron-Withdrawing (Inductive) | Decrease |
| Table 1: Electronic Effects of Substituents on the Pyridine Ring of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. |
Experimental Protocols: A Roadmap for Validation
To ascertain the practical utility of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in peptide synthesis, a series of well-defined experimental protocols are necessary. These protocols should aim to evaluate its catalytic efficiency, its impact on racemization, and its suitability for different types of amino acid couplings.
Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
The synthesis of the target compound can be approached through nucleophilic aromatic substitution (SNAr) on a suitable dihalopyridine precursor.
Proposed Synthetic Route:
Figure 2: Proposed synthetic scheme for 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloropyridine in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Pyrrolidine: Add an equimolar amount of pyrrolidine to the solution. The reaction is a nucleophilic aromatic substitution, where the more reactive position (typically the 4-position in pyridines) is substituted first[6].
-
Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Evaluation of Catalytic Activity in a Model Peptide Coupling Reaction
A standard dipeptide synthesis can be used to assess the catalytic activity of 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Model Reaction: Coupling of N-α-Fmoc-protected Alanine (Fmoc-Ala-OH) with the methyl ester of Phenylalanine (H-Phe-OMe).
Step-by-Step Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve Fmoc-Ala-OH (1 equivalent) and H-Phe-OMe (1 equivalent) in a suitable solvent like dichloromethane (DCM) or DMF.
-
Addition of Coupling Agent and Catalyst: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) as the primary coupling agent. In parallel experiments, add a catalytic amount (e.g., 0.1 equivalents) of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, PPY, and DMAP to separate reaction mixtures. A control reaction without any pyridine-based catalyst should also be performed.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor the formation of the dipeptide, Fmoc-Ala-Phe-OMe, over time using high-performance liquid chromatography (HPLC).
-
Data Analysis: Compare the reaction rates and final yields of the reactions catalyzed by 4-Chloro-2-(pyrrolidin-1-yl)pyridine with those of PPY, DMAP, and the uncatalyzed reaction.
| Catalyst | Reaction Time (hours) | Yield (%) |
| None (Control) | 24 | < 10 |
| DMAP | 6 | ~85 |
| PPY | 4 | > 95 |
| 4-Chloro-2-(pyrrolidin-1-yl)pyridine | To be determined | To be determined |
| Table 2: Hypothetical Data Table for Comparative Catalytic Activity Study. |
Potential Advantages and Niche Applications
While it is anticipated that 4-Chloro-2-(pyrrolidin-1-yl)pyridine will be a less potent catalyst than PPY, this characteristic could be advantageous in specific scenarios:
-
Enhanced Selectivity: A milder catalyst may offer better selectivity in the presence of sensitive functional groups that could be compromised by highly reactive reagents.
-
Reduced Racemization: The rate of racemization is a critical concern in peptide synthesis. A less basic and less nucleophilic catalyst might lead to lower levels of epimerization, particularly in the coupling of racemization-prone amino acid residues.
-
Fine-Tuning Reactivity: The presence of the chloro and pyrrolidino groups provides handles for further chemical modification, allowing for the development of a library of catalysts with fine-tuned reactivity profiles.
Conclusion and Future Directions
The exploration of 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a potential reagent in peptide synthesis represents a fascinating case study in the rational design of catalysts. Based on the well-established catalytic prowess of 4-(pyrrolidino)pyridine, it is plausible that this chloro-substituted analogue could function as a milder, and potentially more selective, catalyst for amide bond formation. The electron-withdrawing nature of the chlorine atom is expected to temper the high reactivity of the PPY scaffold, a feature that could be harnessed for specific applications where controlled reactivity is paramount.
Future research should focus on the empirical validation of the hypotheses presented in this guide. The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine and its systematic evaluation in a variety of peptide coupling reactions will be crucial in determining its true potential. Furthermore, detailed kinetic and mechanistic studies will provide a deeper understanding of its catalytic behavior and pave the way for the design of next-generation pyridine-based catalysts for peptide synthesis. The journey from a theoretical concept to a practical tool is a long one, but the exploration of novel reagents like 4-Chloro-2-(pyrrolidin-1-yl)pyridine is essential for the continued advancement of peptide science.
References
- Spivey, A. C., Maddaford, A., Fekner, T., Redgrave, A. J., & Frampton, C. S. (2000). Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Journal of the Chemical Society, Perkin Transactions 1, (22), 3460–3468.
-
Wikipedia. (n.d.). 4-Pyrrolidinylpyridine. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(10), 5969-5977.
- ACS Publications. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Preparation and properties of chiral 4-pyrrolidinopyridine (PPY) analogues with dual functional side chains.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A.
-
PubMed. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Retrieved from [Link]
- ResearchGate. (n.d.). Amide bond formation: Beyond the myth of coupling reagents.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- ACS Publications. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(19), 7855–7860.
- National Institutes of Health. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
- ResearchGate. (n.d.).
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
- ACS Publications. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
-
Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. Retrieved from [Link]
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.).
-
PubChem. (n.d.). 4-Pyrrolidinopyridine. Retrieved from [Link]
Sources
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry-online.com [chemistry-online.com]
Application of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in the Synthesis of Marine Alkaloid Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a versatile building block in the synthesis of complex natural products, with a particular focus on marine alkaloids. This guide will explore the chemical properties, reactivity, and a detailed protocol for its use in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Advantage of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
The pyrrolidine motif is a ubiquitous structural feature in a vast array of natural products and medicinally important compounds.[1][2] Its presence often imparts significant biological activity. When incorporated into a pyridine scaffold, the resulting 2-(pyrrolidin-1-yl)pyridine unit offers a unique combination of steric and electronic properties that can be exploited in drug design and total synthesis.
4-Chloro-2-(pyrrolidin-1-yl)pyridine emerges as a particularly valuable synthetic intermediate. The chlorine atom at the 4-position of the pyridine ring is strategically positioned for functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the convergent and efficient assembly of complex molecular architectures. The electron-donating pyrrolidine group at the 2-position can influence the reactivity of the pyridine ring, potentially enhancing the efficiency of certain transformations.
Core Application: A Convergent Approach to Rigidin Analogs
The rigidins are a family of marine alkaloids isolated from the tunicate Eudistoma cf. rigida, which exhibit interesting biological activities.[3][4] Their core structure is a pyrrolo[2,3-d]pyrimidine skeleton. While various synthetic routes to rigidins have been developed, the use of pre-functionalized pyridine building blocks offers a highly convergent and flexible strategy.
Herein, we propose a synthetic strategy for a rigidin analog that leverages 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a key starting material. The central transformation is a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position, which is a common structural motif in this class of alkaloids.
Proposed Synthetic Pathway to a Rigidin Analog
The proposed synthesis hinges on the predictable and well-established reactivity of 4-chloropyridines in palladium-catalyzed cross-coupling reactions.[5][6] The general workflow is outlined below:
Caption: Proposed synthetic workflow for a Rigidin analog.
This strategy allows for the late-stage introduction of diverse aryl groups, making it highly amenable to the creation of a library of analogs for structure-activity relationship (SAR) studies.
Key Transformation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[7] In the context of our target molecule, it provides a reliable method for coupling the 4-position of the pyridine ring with a variety of aryl and heteroaryl boronic acids.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-understood and proceeds through a series of fundamental steps involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The choice of palladium precursor, ligand, and base is critical for achieving high yields and preventing side reactions. For electron-rich pyridine substrates, ligands such as SPhos or XPhos are often employed to promote efficient oxidative addition and reductive elimination.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Chloro-2-(pyrrolidin-1-yl)pyridine with a representative arylboronic acid.
Materials:
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Chloro-2-(pyrrolidin-1-yl)pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-(pyrrolidin-1-yl)pyridine.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pyridine | 85-95 |
| 2 | 3-Tolylboronic acid | 4-(m-Tolyl)-2-(pyrrolidin-1-yl)pyridine | 80-90 |
| 3 | Thiophene-3-boronic acid | 4-(Thiophen-3-yl)-2-(pyrrolidin-1-yl)pyridine | 75-85 |
Note: Yields are representative and may vary depending on the specific arylboronic acid and reaction conditions.
Conclusion
4-Chloro-2-(pyrrolidin-1-yl)pyridine is a valuable and versatile building block for the synthesis of complex nitrogen-containing natural products and their analogs. Its strategic chloro-substitution at the 4-position allows for reliable and efficient functionalization via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The protocols and strategies outlined in this guide demonstrate its potential for the convergent synthesis of marine alkaloids like the rigidins, offering a powerful tool for researchers in medicinal chemistry and drug discovery.
References
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Total synthesis of a marine alkaloid--rigidin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Optimizing Catalytic Loading of 4-Chloro-2-(pyrrolidin-1-yl)pyridine for Enhanced Reaction Yields
Introduction: The Strategic Advantage of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in Catalysis
In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount for the sustainable and economical production of complex molecules. 4-Chloro-2-(pyrrolidin-1-yl)pyridine emerges as a molecule of significant interest, not as a direct catalyst in the traditional sense, but as a sophisticated ligand for transition metal-catalyzed reactions, particularly those involving palladium. Its unique electronic and steric properties, conferred by the electron-donating pyrrolidinyl group and the electron-withdrawing chloro substituent, allow for the fine-tuning of the metal center's reactivity. This guide provides a comprehensive overview of the principles and a detailed protocol for optimizing the catalytic loading of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in a representative palladium-catalyzed cross-coupling reaction to achieve maximal yield and efficiency.
The pyrrolidinyl group at the 2-position enhances the electron density on the pyridine nitrogen, making it a stronger σ-donor to the metal center. This can stabilize the catalytic species and influence the rate-determining steps of the catalytic cycle. Conversely, the chloro group at the 4-position modulates the overall electron density of the pyridine ring, influencing its π-acceptor properties and potentially affecting the reductive elimination step. The interplay of these electronic effects, combined with the steric bulk of the pyrrolidino group, makes 4-Chloro-2-(pyrrolidin-1-yl)pyridine a compelling ligand for optimizing challenging cross-coupling reactions.
Mechanistic Insights: The Role of Ligand Loading in Palladium-Catalyzed Cross-Coupling
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the ligand plays a crucial role in several key steps of the catalytic cycle. The concentration, or "loading," of the ligand relative to the palladium precursor is a critical parameter that dictates the formation, stability, and activity of the catalytically active species.
An insufficient ligand-to-metal ratio can lead to the formation of palladium black, an inactive form of palladium, through catalyst decomposition. Conversely, an excessive ligand concentration may lead to the formation of coordinatively saturated and less reactive metal centers, thereby inhibiting the reaction. Therefore, a systematic optimization of the ligand loading is essential to strike a balance that promotes the desired catalytic activity while maintaining catalyst stability.
Below is a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, illustrating the pivotal points where the ligand (L), in this case, 4-Chloro-2-(pyrrolidin-1-yl)pyridine, influences the process.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Optimization of 4-Chloro-2-(pyrrolidin-1-yl)pyridine Loading in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a systematic approach to determine the optimal catalytic loading of 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a ligand in the Suzuki-Miyaura cross-coupling of 4-bromotoluene with phenylboronic acid.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Dioxane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials (e.g., 2 mL screw-cap vials with septa)
-
Stir bars
-
Heating block or oil bath
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for analysis
Stock Solution Preparation:
To ensure accuracy and consistency, it is recommended to prepare stock solutions of the palladium precursor and the ligand.
-
Palladium(II) Acetate Stock Solution (0.01 M): Accurately weigh 22.4 mg of Pd(OAc)₂ and dissolve it in 10 mL of anhydrous toluene.
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine Stock Solution (0.04 M): Accurately weigh 73.0 mg of 4-Chloro-2-(pyrrolidin-1-yl)pyridine and dissolve it in 10 mL of anhydrous toluene.
Reaction Setup and Screening of Ligand Loading:
The following procedure outlines the setup for a single reaction. A parallel setup is recommended to screen different ligand-to-metal ratios simultaneously.
-
To a 2 mL reaction vial containing a stir bar, add 4-bromotoluene (0.1 mmol, 17.1 mg) and phenylboronic acid (0.12 mmol, 14.6 mg).
-
Add potassium carbonate (0.2 mmol, 27.6 mg).
-
Add the internal standard (e.g., dodecane, 0.05 mmol, 8.5 mg).
-
Add 1 mL of a 1:1 mixture of anhydrous toluene and dioxane.
-
Add the desired volume of the Pd(OAc)₂ stock solution to achieve the target palladium loading (e.g., for 1 mol%, add 100 µL of the 0.01 M stock solution).
-
Add the corresponding volume of the 4-Chloro-2-(pyrrolidin-1-yl)pyridine stock solution to achieve the desired ligand-to-metal ratio (L:M). Refer to the table below for suggested volumes.
-
Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5 minutes.
-
Place the vial in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (e.g., 2 hours).
Optimization Matrix for Ligand-to-Metal Ratio:
The following table provides a starting point for optimizing the L:M ratio at a fixed palladium loading of 1 mol%.
| Entry | Pd(OAc)₂ (mol%) | L:M Ratio | Volume of Pd(OAc)₂ Stock (µL) | Volume of Ligand Stock (µL) |
| 1 | 1 | 1:1 | 100 | 25 |
| 2 | 1 | 1.5:1 | 100 | 37.5 |
| 3 | 1 | 2:1 | 100 | 50 |
| 4 | 1 | 2.5:1 | 100 | 62.5 |
| 5 | 1 | 3:1 | 100 | 75 |
Analysis and Yield Determination:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a small plug of silica gel to remove inorganic salts and the catalyst.
-
Analyze the filtrate by GC-MS or HPLC to determine the conversion of the starting material and the yield of the product relative to the internal standard.
Interpreting the Results and Further Optimization
The data obtained from the initial screen will indicate the optimal ligand-to-metal ratio for this specific reaction.
| Entry | L:M Ratio | Yield (%) | Observations |
| 1 | 1:1 | 45 | Significant amount of starting material remaining. |
| 2 | 1.5:1 | 78 | Improved conversion. |
| 3 | 2:1 | 95 | High yield, minimal side products. |
| 4 | 2.5:1 | 92 | Slight decrease in yield, possibly due to inhibition. |
| 5 | 3:1 | 85 | Further decrease in yield, indicating catalyst inhibition. |
This is an example data set and actual results may vary.
Based on these hypothetical results, a 2:1 ligand-to-metal ratio appears optimal. Further optimization could involve:
-
Varying the Palladium Loading: Once the optimal L:M ratio is determined, the overall catalyst loading can be decreased (e.g., to 0.5 mol%, 0.1 mol%) to improve the process economy, while maintaining the 2:1 L:M ratio.
-
Temperature and Time Studies: The reaction temperature and time can be further optimized to maximize yield and minimize reaction time.
-
Solvent and Base Screening: While toluene/dioxane and K₂CO₃ are common choices, other solvents and bases may provide superior results.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality reagents. | Ensure anhydrous conditions and proper inert gas purging. Verify the activity of the palladium precursor. Increase the reaction temperature. |
| Formation of Palladium Black | Ligand-to-metal ratio is too low, leading to catalyst decomposition. | Increase the ligand loading. Ensure thorough mixing to prevent localized high concentrations of the palladium precursor before ligand coordination. |
| Decreased Yield at High Ligand Loading | Formation of coordinatively saturated, less active catalytic species. | Decrease the ligand-to-metal ratio. |
| Side Product Formation | Non-optimal reaction conditions; catalyst decomposition leading to side reactions. | Re-optimize temperature, time, and solvent. A different ligand may be required if side reactions persist. |
Conclusion
The strategic use of 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a ligand in palladium-catalyzed cross-coupling reactions offers a powerful tool for synthetic chemists. By systematically optimizing the catalytic loading, researchers can unlock the full potential of this ligand to achieve high yields and efficient transformations. The protocol and principles outlined in this guide provide a robust framework for the rational design and optimization of catalytic systems employing this promising pyridine derivative.
References
-
General Principles of Organocatalysis: List, B. (2007). Asymmetric Organocatalysis. Springer. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
The Role of Ligands in Catalysis: van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Springer. [Link]
-
Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Synthesis of Pyrrolidinopyridines: Spivey, A. C., Maddaford, A., Fekner, T., Redgrave, A. J., & Frampton, C. S. (2000). Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Journal of the Chemical Society, Perkin Transactions 1, (22), 3460-3468. [Link]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-(pyrrolidin-1-yl)pyridine
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
4-Chloro-2-(pyrrolidin-1-yl)pyridine stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic architecture, featuring an electron-rich pyrrolidinyl substituent and a labile chlorine atom at a position activated for nucleophilic attack, makes it a highly sought-after intermediate for the synthesis of diverse functionalized pyridine derivatives. The electron-donating pyrrolidine group at the 2-position enhances the electron density of the pyridine ring, yet the inherent electron-deficient nature of the pyridine nitrogen still facilitates nucleophilic aromatic substitution (SNAr) at the 4-position. This guide provides an in-depth exploration of the reaction conditions for SNAr on this substrate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Mechanistic Rationale: The Driving Forces of SNAr on the Pyridine Ring
The nucleophilic aromatic substitution on 4-Chloro-2-(pyrrolidin-1-yl)pyridine proceeds through a well-established addition-elimination mechanism. This two-step process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, a position para to the ring nitrogen.
The key to a successful SNAr reaction lies in the stability of the intermediate formed after the nucleophilic attack, often referred to as a Meisenheimer complex. In the case of 4-substituted pyridines, the electronegative nitrogen atom plays a crucial role in stabilizing the negative charge of this intermediate through resonance, particularly when the attack occurs at the C2 or C4 positions.[1] This charge delocalization lowers the activation energy of the first, rate-determining step, thereby driving the reaction forward.[1]
The pyrrolidin-1-yl group at the 2-position, being an electron-donating group, might intuitively seem to deactivate the ring towards nucleophilic attack. However, its influence is more nuanced. While it does increase the overall electron density of the ring, the powerful stabilizing effect of the para-nitrogen on the Meisenheimer intermediate remains the dominant factor, ensuring that the C4 position is still susceptible to nucleophilic substitution.
Diagrammatic Representation of the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
A Survey of Reaction Conditions: A Tabulated Guide
The versatility of 4-Chloro-2-(pyrrolidin-1-yl)pyridine allows for its reaction with a wide array of nucleophiles. The optimal reaction conditions are highly dependent on the nature of the nucleophile. Below is a summary of typical conditions for common classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Solvent(s) | Base | Temperature (°C) | Typical Reaction Time (h) | Notes |
| Amines | Morpholine, Piperidine, Anilines | Acetonitrile, Water, DMF, Dioxane | Et₃N, K₂CO₃, KF | 80 - 160 | 5 - 24 | Microwave irradiation can significantly reduce reaction times.[2] For less reactive anilines, higher temperatures may be required. The use of water as a solvent with a base like KF can be a "green" and effective option.[3] |
| Alkoxides | Sodium Methoxide (NaOMe) | Methanol, THF | NaOMe (acts as base) | 25 - 85 | 2 - 18 | The reaction with sodium methoxide is often straightforward, proceeding at or slightly above room temperature.[4][5] |
| Thiols | Thiophenol, Alkanethiols | Acetonitrile, DMF, Dioxane | NaH, K₂CO₃, Et₃N | 25 - 100 | 1 - 12 | Thiolates are potent nucleophiles and often react under milder conditions.[6] Care should be taken to avoid oxidation of the thiol, especially under basic conditions.[7] |
Experimental Protocols: Step-by-Step Methodologies
The following protocols are provided as a guide and may require optimization based on the specific nucleophile and available laboratory equipment.
Protocol 1: Amination using Conventional Heating
This protocol describes a general procedure for the reaction of 4-Chloro-2-(pyrrolidin-1-yl)pyridine with a secondary amine like morpholine.
Materials:
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (to make a 0.3 M solution)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add 4-Chloro-2-(pyrrolidin-1-yl)pyridine, potassium carbonate, and acetonitrile.
-
Begin stirring the mixture and add the morpholine.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours.[8]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-(morpholin-4-yl)-2-(pyrrolidin-1-yl)pyridine.
Experimental Workflow Diagram
Caption: A general workflow for SNAr reactions.
Protocol 2: Methoxylation under Mild Conditions
This protocol details the synthesis of 4-methoxy-2-(pyrrolidin-1-yl)pyridine.
Materials:
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine (1.0 eq)
-
Sodium Methoxide (1.2 eq)
-
Anhydrous Methanol (to make a 0.5 M solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 4-Chloro-2-(pyrrolidin-1-yl)pyridine in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium methoxide portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or gently heat to 50°C to expedite the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 4-methoxy-2-(pyrrolidin-1-yl)pyridine.
Protocol 3: Thiolation using a Strong Base
This protocol provides a method for the synthesis of 4-(phenylthio)-2-(pyrrolidin-1-yl)pyridine.
Materials:
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) (to make a 0.4 M solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0°C using an ice bath.
-
Carefully add sodium hydride to the THF with stirring.
-
Slowly add thiophenol to the NaH suspension and stir for 30 minutes at 0°C to form the sodium thiophenolate.
-
Add a solution of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in anhydrous THF to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cautiously quench the reaction by the slow addition of water at 0°C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-(phenylthio)-2-(pyrrolidin-1-yl)pyridine.
Conclusion and Future Perspectives
The nucleophilic aromatic substitution of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is a robust and versatile transformation for the synthesis of a wide range of functionalized pyridine derivatives. The choice of nucleophile, solvent, base, and temperature are critical parameters that must be carefully considered to achieve optimal results. The protocols provided herein serve as a solid foundation for further exploration and adaptation in various research and development settings. As the demand for novel heterocyclic compounds continues to grow, the strategic application of SNAr reactions on scaffolds like 4-Chloro-2-(pyrrolidin-1-yl)pyridine will undoubtedly play a significant role in the advancement of drug discovery and materials science.
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Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a. (2020). Preprints.org. Available at: [Link]
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Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. (n.d.). National Institutes of Health. Available at: [Link]
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Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Available at: [Link]
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Solved 10. 4-Chloropyridine reacts with sodium methoxide to. (2018). Chegg.com. Available at: [Link]
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Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). (1971). Journal of the Chemical Society C: Organic. Available at: [Link]
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Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2019). ResearchGate. Available at: [Link]
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Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2024). ACS Omega. Available at: [Link]
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The dramatic effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates: Ring expansion versus nucleophilic substitution. (2009). ResearchGate. Available at: [Link]
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-
nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]
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-
ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. (2000). ResearchGate. Available at: [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). ResearchGate. Available at: [Link]
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013). National Institutes of Health. Available at: [Link]
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One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. (2016). Scientific.net. Available at: [Link]
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available at: [Link]
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Question: 3 3 The reaction of 4-bromopyridine with sodium methoxide reagent in methanol, the major product is. (2020). Chegg.com. Available at: [Link]
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(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2011). ResearchGate. Available at: [Link]
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Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates via Selective Functionalization of 2,4-Dichloropyridine
Introduction: The Strategic Value of Dichloropyridine Scaffolds
In the landscape of medicinal chemistry, pyridine-based structures are ubiquitous, forming the core of numerous approved drugs and clinical candidates. Their prevalence is due to a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. Among the vast array of pyridine building blocks, 2,4-disubstituted pyridines are particularly valuable scaffolds for constructing complex molecules, especially protein kinase inhibitors.[1][2]
This guide moves beyond a single starting material to address a more fundamental and versatile strategy: the sequential and regioselective functionalization of 2,4-dichloropyridine . This readily available precursor offers two distinct reactive sites, the C2 and C4 positions, whose differential electronic properties can be exploited to achieve controlled, stepwise synthesis. Understanding and controlling this reactivity is paramount for the efficient construction of pharmaceutical intermediates.
The chlorine atom at the C4 position is generally more susceptible to classical Nucleophilic Aromatic Substitution (SNAr) due to superior stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the ring nitrogen.[3] Conversely, the C2 position can be preferentially targeted under specific conditions, particularly in palladium-catalyzed cross-coupling reactions.[3]
This document provides detailed protocols for the selective synthesis of a key intermediate, 4-Chloro-2-(pyrrolidin-1-yl)pyridine , from 2,4-dichloropyridine, and its subsequent elaboration using cornerstone reactions of modern drug discovery: the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Physicochemical Properties & Safety of Key Starting Material
Before commencing any experimental work, it is critical to be familiar with the properties and safety requirements of the starting material.
Table 1: Properties of 2,4-Dichloropyridine
| Property | Value | Source(s) |
| CAS Number | 26452-80-2 | [4] |
| Molecular Formula | C₅H₃Cl₂N | [4] |
| Molecular Weight | 147.99 g/mol | [4] |
| Appearance | Colorless to pale yellow/green liquid | |
| Boiling Point | 189-190 °C (lit.) | [5][6] |
| Density | ~1.37 g/mL | [6] |
| Flash Point | 89 °C |
Safety & Handling Precautions
2,4-Dichloropyridine is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H227 (Combustible liquid).[4][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[4]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed or inhaled, seek immediate medical attention.[7][8]
Part 1: Selective Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
The first critical step is the regioselective monosubstitution of 2,4-dichloropyridine. While the C4 position is often more reactive in classical SNAr reactions, the C2 position can also be targeted. For the purpose of this guide, we will present a protocol for the synthesis of the 2-pyrrolidinyl derivative, which serves as a valuable intermediate for subsequent C4 functionalization. The choice of solvent and temperature is crucial for controlling selectivity.
Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr)
This protocol details the reaction of 2,4-dichloropyridine with pyrrolidine to selectively form 4-Chloro-2-(pyrrolidin-1-yl)pyridine. The reaction leverages the inherent reactivity differences between the C2 and C4 positions.
Rationale: The C4 position is typically more activated towards nucleophilic attack. By carefully controlling conditions such as temperature and reaction time, monosubstitution can be favored. The use of a slight excess of the amine nucleophile ensures efficient conversion of the dichloropyridine.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyridine (1.0 eq.).
-
Solvent & Reagent Addition: Add a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (approx. 5-10 mL per mmol of dichloropyridine). Add pyrrolidine (1.1 - 1.5 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.
Part 2: Downstream C-C and C-N Bond Formation
With the 4-Chloro-2-(pyrrolidin-1-yl)pyridine intermediate in hand, the C4-chloro position is now primed for highly efficient and versatile palladium-catalyzed cross-coupling reactions. These methods are pillars of modern pharmaceutical synthesis.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C4
This protocol describes the formation of a carbon-carbon bond at the C4 position by coupling 4-Chloro-2-(pyrrolidin-1-yl)pyridine with an aryl or heteroaryl boronic acid.
Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for C-C bond formation.[9] The use of modern palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) enables the efficient coupling of even challenging, electron-rich chloropyridine substrates.[9][10] The base is crucial for the transmetalation step in the catalytic cycle.[11]
-
Vessel Preparation: In a dry Schlenk tube or microwave vial, combine 4-Chloro-2-(pyrrolidin-1-yl)pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst system. Common choices include:
-
Pre-formed Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%).
-
In-situ Generated Catalyst: A combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos or XPhos (2-4 mol%).
-
-
Solvent Addition: Add an anhydrous, degassed solvent. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is commonly effective.[12][13]
-
Inerting: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using freeze-pump-thaw cycles.
-
Reaction Conditions:
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude material by flash column chromatography or preparative HPLC to yield the desired 4-aryl-2-(pyrrolidin-1-yl)pyridine.
-
Characterization: Confirm the final structure via NMR and MS.
Protocol 3: Buchwald-Hartwig Amination at C4
This protocol details the formation of a carbon-nitrogen bond at the C4 position, coupling the chloro-intermediate with a primary or secondary amine.
Rationale: The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines.[15] Similar to the Suzuki reaction, it relies on a palladium catalyst and a specialized phosphine ligand to facilitate the coupling of an amine with an aryl halide. A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate complex.
-
Vessel Preparation: To an oven-dried, sealable reaction tube, add 4-Chloro-2-(pyrrolidin-1-yl)pyridine (1.0 eq.), the desired amine (1.1-1.3 eq.), and a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst system. A common and highly effective system is a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a biarylphosphine ligand (e.g., BINAP, Xantphos, or RuPhos). Pre-catalysts like G3 or G4 Buchwald palladacycles can also be used for convenience.
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Inerting: Seal the tube and thoroughly degas the mixture.
-
Reaction Conditions: Heat the mixture to 90-120 °C with vigorous stirring. Monitor the reaction's completion by LC-MS (typically 2-24 hours).
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting residue via flash column chromatography to obtain the desired 4-amino-2-(pyrrolidin-1-yl)pyridine derivative.
-
Characterization: Verify the product identity and purity using NMR and MS.
Application Example: Synthesis of a Generic Kinase Inhibitor Scaffold
The power of this sequential strategy is best illustrated by its application in building a core structure common to many kinase inhibitors, which often feature a 2-amino-4-aryl (or heteroaryl) pyridine motif.
This two-step sequence efficiently assembles a privileged scaffold. Starting with 2,4-dichloropyridine, a selective SNAr reaction with pyrrolidine yields the key chloro-intermediate. This intermediate is then subjected to Suzuki-Miyaura coupling with a suitable arylboronic acid to install the desired aryl group at the C4 position, yielding the final 2,4-disubstituted pyridine core ready for further elaboration.
Characterization of Intermediates
Accurate characterization at each step is essential for validating the synthetic route.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. For pyridine derivatives, the chemical shifts of the ring protons are highly diagnostic. Protons on a pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). Upon substitution, characteristic shifts and changes in coupling patterns confirm the position of the new group. For example, in a 2,4-disubstituted pyridine, one would expect to see three distinct signals for the remaining ring protons, often as a doublet, a singlet (or narrow doublet), and another doublet, whose coupling constants can help confirm their relative positions.[16][17][18]
-
Mass Spectrometry (MS): LC-MS is invaluable for monitoring reaction progress and confirming the molecular weight of the product at each stage. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which confirms the elemental composition of the synthesized intermediate.
By mastering the selective functionalization of 2,4-dichloropyridine, researchers can efficiently access a diverse library of complex 2,4-disubstituted pyridine intermediates, accelerating the discovery and development of novel pharmaceutical agents.
References
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
ResearchGate. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]
-
PubMed. (2005). 2,4-disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. [Link]
-
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Retrieved January 22, 2026, from [Link]
-
PubMed. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. [Link]
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ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloropyridine. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
C&EN. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 22, 2026, from [Link]
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved January 22, 2026, from [Link]
-
Synlett. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Hindawi. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]
-
PubMed. (2011). Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors. [Link]
-
National Institutes of Health. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. [Link]
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National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
ACS Publications. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
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MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides. Retrieved January 22, 2026, from [Link]
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ResearchGate. (2018). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
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- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Scale-Up Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine Derivatives
Abstract
The 2-(pyrrolidin-1-yl)pyridine scaffold is a privileged structural motif found in numerous pharmacologically active compounds, making its efficient and scalable synthesis a critical objective for drug development professionals. This application note provides a comprehensive guide to the scale-up synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a key intermediate for further functionalization. We delve into the underlying principles of the synthetic strategy, focusing on the regioselectivity of the nucleophilic aromatic substitution (SNAr) reaction. A detailed, field-proven protocol for a multi-kilogram scale synthesis is presented, accompanied by critical analysis of process parameters, safety considerations, and robust quality control procedures.
Introduction: The Significance of the Pyrrolidinyl-Pyridine Core
The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to introduce a three-dimensional, sp³-hybridized character into otherwise planar aromatic systems.[1] This structural feature is crucial for optimizing pharmacokinetic properties and achieving high-affinity interactions with biological targets. When incorporated into a pyridine framework, particularly at the C2 position, it gives rise to a class of compounds with broad therapeutic potential. The 4-chloro substituent serves as a versatile synthetic handle, enabling subsequent diversification through cross-coupling reactions to build molecular complexity.
This guide is designed for researchers, process chemists, and drug development professionals tasked with transitioning this vital synthesis from the laboratory bench to pilot plant or manufacturing scale.
Synthetic Strategy & Mechanistic Rationale
The primary route to 4-Chloro-2-(pyrrolidin-1-yl)pyridine is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyridine and pyrrolidine. While seemingly straightforward, the regiochemical outcome of this reaction is a critical point of control that must be understood for successful scale-up.
The Critical Question: C2 vs. C4 Regioselectivity
In the reaction of 2,4-dichloropyridine with a nucleophile, substitution can theoretically occur at either the C2 or C4 position. Both positions are activated by the electron-withdrawing effect of the ring nitrogen. Conventionally, SNAr reactions on dihalopyrimidines and related heterocycles often favor the C4 position.[2][3] However, in the case of 2,4-dichloropyridine, the reaction with secondary amines like pyrrolidine demonstrates marked selectivity for the C2 position.
The rationale for this selectivity lies in the stability of the transient intermediate, known as the Meisenheimer complex.
-
Attack at C2: When pyrrolidine attacks the C2 position, the resulting negative charge in the Meisenheimer complex is delocalized over the aromatic system and, most importantly, can be stabilized directly on the electronegative ring nitrogen atom through a key resonance structure.
-
Attack at C4: Attack at the C4 position also leads to a resonance-stabilized intermediate, but none of the resonance forms place the negative charge directly on the ring nitrogen.
The superior stabilization of the intermediate formed via C2 attack lowers the activation energy for this pathway, making it the kinetically favored route.[4] This inherent electronic preference is fundamental to the success of the synthesis, as it minimizes the formation of the undesired 2-chloro-4-(pyrrolidin-1-yl)pyridine isomer, simplifying purification at scale.
Caption: Reaction mechanism illustrating the preferential C2 attack.
Key Process Parameters for Scale-Up
Transitioning from a bench-top flask to a multi-hundred-liter reactor requires careful consideration of several key parameters that govern reaction efficiency, safety, and product quality.
-
Solvent Choice: The ideal solvent must dissolve the starting materials, be stable at the required reaction temperature, and facilitate easy product isolation. While polar aprotic solvents like DMF or NMP are effective, their high boiling points and potential toxicity can complicate removal and waste disposal. For large-scale operations, solvents like sulfolane or even higher-boiling aromatic hydrocarbons can be considered. The choice often balances reactivity with process-friendliness (ease of work-up, recovery, and EHS profile).
-
Base Selection: The SNAr reaction liberates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation and deactivation of the pyrrolidine nucleophile.
-
Excess Pyrrolidine: Using an additional equivalent of pyrrolidine as the base is simple but less atom-economical.
-
Inorganic Base: A solid inorganic base like potassium carbonate (K₂CO₃) is often preferred at scale. It is inexpensive, effective, and easily removed by filtration or aqueous washing during work-up.
-
-
Temperature Management: This reaction is exothermic, particularly during the addition of pyrrolidine. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Therefore, a controlled, slow addition of the nucleophile with efficient reactor cooling is paramount to prevent thermal runaways and the formation of impurities. The final reaction temperature (often >100 °C) is then carefully controlled to drive the reaction to completion in a reasonable timeframe.[5]
Detailed Scale-Up Protocol
This protocol describes the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine on a 1.0 kg scale. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to all site-specific safety procedures.
Equipment & Reagents
-
Equipment:
-
20 L glass-lined or stainless-steel reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.
-
10 L addition funnel.
-
50 L extraction vessel.
-
Rotary evaporator with a suitably sized flask.
-
Vacuum distillation apparatus.
-
-
Reagents:
| Reagent | CAS No. | MW | Amount | Moles | Equivalents |
| 2,4-Dichloropyridine | 26452-80-2 | 147.99 | 1.00 kg | 6.76 | 1.0 |
| Pyrrolidine | 123-75-1 | 71.12 | 0.58 kg (0.67 L) | 8.11 | 1.2 |
| Anhydrous K₂CO₃ | 584-08-7 | 138.21 | 1.12 kg | 8.11 | 1.2 |
| Toluene | 108-88-3 | 92.14 | 8.0 L | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 5.0 L | - | - |
| Deionized Water | 7732-18-5 | 18.02 | ~10 L | - | - |
| Brine (sat. NaCl) | - | - | ~2 L | - | - |
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis.
Step-by-Step Procedure
-
Reactor Charging: Equip a 20 L reactor with an overhead stirrer, condenser, temperature probe, and nitrogen inlet. Purge the vessel with nitrogen. Charge the reactor with Toluene (5.0 L), 2,4-Dichloropyridine (1.00 kg, 6.76 mol), and anhydrous potassium carbonate (1.12 kg, 8.11 mol). Begin stirring to form a slurry.
-
Controlled Addition: In a separate container, dissolve Pyrrolidine (0.58 kg, 8.11 mol) in Toluene (3.0 L) and charge this solution to the addition funnel.
-
Exotherm Management: Begin the dropwise addition of the pyrrolidine solution to the stirred reactor slurry. The reaction is exothermic. Maintain the internal temperature below 40°C by controlling the addition rate and using the reactor's cooling jacket. The addition should take approximately 1-2 hours.
-
Reaction to Completion: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (internal temperature of 110-115°C).
-
Reaction Monitoring: Monitor the reaction progress every 2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by GC or TLC. The reaction is considered complete when the 2,4-dichloropyridine starting material is consumed (<1% by GC area). This typically requires 8-12 hours.
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature (20-25°C). Slowly and carefully add deionized water (5.0 L) to the reactor to quench the reaction and dissolve the inorganic salts.
-
Work-up and Extraction: Transfer the entire mixture to a 50 L extraction vessel. Separate the organic (top) layer. Extract the aqueous layer with an additional portion of Toluene (2 x 1.0 L).
-
Washing and Drying: Combine all organic layers and wash with brine (2.0 L) to remove residual water-soluble impurities. Dry the combined organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Isolation of Crude Product: Concentrate the filtrate on a rotary evaporator under reduced pressure to remove the toluene. This will yield the crude 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a dark oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product as a pale yellow to light brown oil.
Expected Outcome
-
Yield: 75-85%
-
Purity: >98% (by GC and HPLC)
Quality Control & Characterization
To ensure the integrity of the final product, a comprehensive analytical assessment is mandatory.
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 5.6 Hz, 1H), 6.58 (dd, J = 5.6, 1.8 Hz, 1H), 6.40 (d, J = 1.8 Hz, 1H), 3.45 (t, J = 6.4 Hz, 4H), 1.95 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 158.0, 148.5, 140.2, 112.9, 106.8, 47.0, 25.5.
-
GC-MS (EI): m/z 182 [M⁺], 184 [M+2]⁺.
-
HPLC: Purity assessment using a suitable C18 column and a mobile phase gradient of acetonitrile and water.[6]
Safety and Handling Precautions
-
2,4-Dichloropyridine: Harmful if swallowed and an irritant to skin and eyes. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyrrolidine: Highly flammable liquid and vapor.[7] Causes severe skin burns and eye damage. It is also corrosive. All transfers should be conducted in a closed system or under a nitrogen atmosphere in a well-ventilated hood. Ensure all equipment is properly grounded to prevent static discharge.[7]
-
Toluene: Flammable liquid. Known reproductive toxin. Avoid inhalation and skin contact.
-
Process Safety: The initial addition of pyrrolidine is exothermic and must be carefully controlled. Ensure the reactor's cooling system is fully operational before starting the addition. Never add water to the hot reaction mixture.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Incomplete | Insufficient temperature; Inactive base (moisture); Poor quality starting material. | Confirm internal temperature is correct. Use freshly dried, powdered K₂CO₃. Verify purity of reactants before starting. |
| Low Yield | Incomplete reaction; Losses during work-up (e.g., emulsions). | Ensure reaction goes to completion. For emulsions, add more brine during extraction or perform a filtration through celite. |
| Product is Dark / Impure | Reaction overheated; Extended reaction time. | Ensure strict temperature control during addition and reflux. Do not exceed the recommended reaction time. Consider a final carbon treatment before distillation if color is a major issue. |
References
-
Shcherbakov, A. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link][8]
-
Guernik, S., et al. (2000). Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][5]
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link][7]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link][3]
-
Chem-Impex International. (n.d.). 2,4-Dichloropyridine. Available at: [Link][9]
-
Leitch, D. C., et al. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. Available at: [Link][4]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link][6]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link][1]
-
Thieme. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link][2]
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- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. lobachemie.com [lobachemie.com]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
Topic: 4-Chloro-2-(pyrrolidin-1-yl)pyridine: A Structural Analysis and Guide to Experimental Evaluation in Catalysis
An Application Note for Researchers and Drug Development Professionals
Abstract
This guide provides a detailed analysis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a substituted aminopyridine, and its potential applications in chemical catalysis. Standard aminopyridine catalysts, such as 4-(Dimethylamino)pyridine (DMAP) and 4-(Pyrrolidino)pyridine (4-PPY), are powerful nucleophiles that excel in applications like acylation.[1][2] However, a rigorous structural evaluation of 4-Chloro-2-(pyrrolidin-1-yl)pyridine suggests that it is unlikely to function effectively through the same mechanistic pathway. Steric hindrance at the C-2 position and electronic deactivation by the C-4 chloro group are predicted to significantly diminish its nucleophilic character.[3] This document explains the chemical reasoning behind this assessment and, in lieu of a standard protocol, proposes a more plausible application for this molecule: as a bidentate ligand in transition metal catalysis.[4][5] A detailed experimental protocol is provided to screen its efficacy as a ligand in a model Suzuki-Miyaura cross-coupling reaction, offering researchers a scientifically sound framework to empirically validate its utility.
Introduction and Structural Analysis
The development of novel catalysts is a cornerstone of modern synthetic chemistry. Aminopyridines, in particular, have established a significant role as highly effective nucleophilic catalysts.[6] The canonical example, 4-(Dimethylamino)pyridine (DMAP), and its more potent analog, 4-(Pyrrolidino)pyridine (4-PPY), dramatically accelerate a wide range of reactions, most notably acyl transfer processes.[1][7] Their efficacy stems from the ability of the pyridine nitrogen to act as a potent nucleophile, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by even weak nucleophiles like tertiary alcohols.[1]
The subject of this note, 4-Chloro-2-(pyrrolidin-1-yl)pyridine , shares structural motifs with this class but possesses critical differences that fundamentally alter its expected catalytic behavior.
-
Substitution at the C-2 Position: The pyrrolidine group is located adjacent to the pyridine nitrogen (N-1). This position creates significant steric bulk around the nitrogen's lone pair, which is the reactive site for nucleophilic catalysis. It is well-documented that substitution at the C-2 position of the pyridine ring is detrimental to catalytic activity in acyl transfer reactions, as it impedes the initial nucleophilic attack on the electrophile (e.g., an acid anhydride).[3]
-
Electronic Effect of the 4-Chloro Group: The chlorine atom at the C-4 position acts as an electron-withdrawing group through induction. This effect reduces the electron density of the entire pyridine ring, thereby decreasing the basicity and, crucially, the nucleophilicity of the pyridine nitrogen.
Based on this analysis, 4-Chloro-2-(pyrrolidin-1-yl)pyridine is not expected to be an efficient nucleophilic catalyst via the established DMAP/4-PPY mechanism. Its application in this role would likely result in sluggish or failed reactions.
Alternative Catalytic Application: A Bidentate Ligand
A more promising, yet underexplored, application for 4-Chloro-2-(pyrrolidin-1-yl)pyridine is as a bidentate ligand in transition metal catalysis. Numerous 2-aminopyridine derivatives are known to act as effective "N,N" chelating ligands for metals such as palladium, rhodium, and copper.[5] The pyridine nitrogen and the exocyclic pyrrolidine nitrogen are ideally positioned to form a stable 5-membered chelate ring upon coordination to a metal center.
This chelation can stabilize the metal complex, modulate its reactivity, and influence the outcome of catalytic cycles. The 4-chloro substituent, while detrimental to nucleophilicity, would now serve as an electronic tuning element on the ligand, potentially impacting factors like oxidative addition and reductive elimination steps in a cross-coupling reaction.
Given this strong potential, we present a protocol not for a reaction catalyzed by the title compound, but for a robust method to evaluate its performance as a ligand.
Experimental Protocol: Evaluating Ligand Performance in a Suzuki-Miyaura Cross-Coupling
This protocol provides a standardized method for screening the effectiveness of 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a ligand against a baseline (no ligand) and a common phosphine ligand.
Objective: To determine if 4-Chloro-2-(pyrrolidin-1-yl)pyridine can function as an effective supporting ligand in the palladium-catalyzed Suzuki-Miyaura reaction between 4-bromoanisole and phenylboronic acid.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 4-Chloro-2-(pyrrolidin-1-yl)pyridine | >95% | (User's Source) | The ligand to be tested. |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | (e.g., Sigma-Aldrich) | The palladium precursor. |
| 4-Bromoanisole | 99% | (e.g., Sigma-Aldrich) | Aryl halide substrate. |
| Phenylboronic Acid | >97% | (e.g., Sigma-Aldrich) | Boronic acid coupling partner. |
| Potassium Carbonate (K₂CO₃) | >99% | (e.g., Sigma-Aldrich) | Base; must be finely ground and dry. |
| Dioxane / Water (10:1 mixture) | Anhydrous / Deionized | (e.g., Sigma-Aldrich) | Reaction solvent. Dioxane should be degassed. |
| Dodecane | >99% | (e.g., Sigma-Aldrich) | Internal standard for GC analysis. |
| Diethyl Ether | Anhydrous | (e.g., Sigma-Aldrich) | For extraction. |
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura ligand screening.
Step-by-Step Procedure
-
Preparation: In an inert atmosphere (glovebox), add Pd(OAc)₂ (0.02 mmol, 4.5 mg) to three separate oven-dried reaction vials labeled A, B, and C.
-
To vial A (No Ligand Control) : Add no further ligand.
-
To vial B (Test Ligand) : Add 4-Chloro-2-(pyrrolidin-1-yl)pyridine (0.04 mmol, 7.8 mg).
-
To vial C (Reference Ligand) : Add a standard ligand like Triphenylphosphine (0.04 mmol, 10.5 mg).
-
-
Addition of Reagents: To each vial, add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), and finely powdered potassium carbonate (2.0 mmol, 276 mg).
-
Internal Standard: Add dodecane (~0.5 mmol) as an internal standard for GC analysis.
-
Inerting: Remove the vials from the glovebox, seal with a septum cap, and purge with argon for 5 minutes.
-
Solvent Addition: Using a syringe, add 2.2 mL of degassed 10:1 Dioxane/H₂O to each vial.
-
Reaction: Place the vials in a preheated aluminum block at 80 °C and stir vigorously.
-
Monitoring: After 2, 4, and 12 hours, take a small aliquot (~0.1 mL) from each reaction mixture. Quench the aliquot with water, extract with diethyl ether, and analyze by GC-MS to monitor the conversion of the starting material.
-
Workup (Final Time Point): After 12 hours, cool the reactions to room temperature. Add 5 mL of deionized water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 5 mL).
-
Drying and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and analyze the final solution by GC-MS to determine the yield relative to the internal standard.
Data Interpretation
The primary metric for success is the reaction yield. The results can be tabulated for clear comparison.
| Vial | Ligand | Time (h) | Conversion (%) | Yield (%) |
| A | None | 12 | (e.g., 15%) | (e.g., 10%) |
| B | 4-Chloro-2-(pyrrolidin-1-yl)pyridine | 12 | (Measure) | (Measure) |
| C | Triphenylphosphine | 12 | (e.g., 95%) | (e.g., 90%) |
-
If Yield (B) > Yield (A): This is a positive result, indicating that 4-Chloro-2-(pyrrolidin-1-yl)pyridine functions as a beneficial ligand under these conditions.
-
If Yield (B) ≈ Yield (C): This is an excellent result, suggesting the new ligand is competitive with established systems and warrants further investigation.
-
If Yield (B) ≤ Yield (A): This indicates the compound is either ineffective or may even inhibit the palladium catalyst.
Mechanistic Considerations for Ligand Activity
The proposed catalytic cycle illustrates how the bidentate ligand could participate in the reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]
- 3. soci.org [soci.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 6. Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"work-up procedure for reactions involving 4-Chloro-2-(pyrrolidin-1-yl)pyridine"
An Application Guide for the Strategic Work-up and Purification of Reactions Involving 4-Chloro-2-(pyrrolidin-1-yl)pyridine
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the effective work-up and purification procedures for reactions involving the versatile building block, 4-Chloro-2-(pyrrolidin-1-yl)pyridine. Moving beyond a simple recitation of steps, this guide delves into the chemical principles governing each procedural choice, ensuring a robust and reproducible methodology grounded in scientific integrity.
Introduction: Understanding the Substrate
4-Chloro-2-(pyrrolidin-1-yl)pyridine is a disubstituted pyridine of significant interest in medicinal chemistry and materials science. Its utility stems from two key structural features:
-
An electron-donating pyrrolidinyl group at the 2-position, which activates the pyridine ring.
-
A chlorine atom at the 4-position, which serves as an excellent leaving group for various transformations, most notably palladium-catalyzed cross-coupling reactions.
The inherent chemical properties of this molecule—namely its basicity and polarity—are critical considerations that dictate the entire post-reaction strategy. The pyridine ring nitrogen (pKa of pyridinium ≈ 5.2) and the pyrrolidine nitrogen are both basic centers.[1] This basicity can be a powerful tool for purification if leveraged correctly but can also lead to challenges, such as product loss or difficult separations, if ignored.
Core Principles for Work-up Design
A successful work-up procedure is not a one-size-fits-all protocol; it is a logical workflow designed to systematically remove catalysts, unreacted reagents, and byproducts. For reactions involving 4-Chloro-2-(pyrrolidin-1-yl)pyridine and its derivatives, the strategy hinges on addressing the following:
-
Palladium Catalyst Residues: Incomplete removal of palladium is a common issue that can interfere with downstream applications and spectroscopic analysis.[2]
-
Inorganic Salts: Bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and salt byproducts must be thoroughly removed.
-
Polarity and Basicity: The product's polarity and basic nature necessitate specific choices for extraction solvents and chromatography mobile phases to prevent poor recovery and peak tailing.[3]
-
Boronic Acid Byproducts (Suzuki Coupling): Boronic acids and their anhydrides (boroxines) must be efficiently removed.
Work-up Protocol for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are the most common applications for this substrate.[4][5] The work-up for these reactions follows a well-defined, multi-stage process.
Workflow Diagram: General Post-Coupling Work-up
Sources
The Emergence of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in Advanced Cross-Coupling Catalysis: A Guide for the Modern Chemist
Introduction: The Quest for Robust and Versatile Ligands in Catalysis
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The transformative power of these reactions, recognized by the 2010 Nobel Prize in Chemistry, has revolutionized drug discovery, materials science, and the synthesis of complex natural products.[1] The heart of these catalytic systems often lies in the choice of ligand, which dictates the stability, activity, and selectivity of the palladium catalyst. Among the plethora of ligand scaffolds, those based on the 2-aminopyridine motif have garnered significant attention due to their unique electronic and steric properties, which allow for the formation of stable and highly active palladium complexes.[2][3]
This application note delves into the burgeoning potential of 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a superior ligand for a range of cross-coupling reactions. The strategic placement of a chloro substituent at the 4-position and a pyrrolidinyl group at the 2-position of the pyridine ring imparts a unique combination of electron-withdrawing and electron-donating characteristics. This electronic modulation, coupled with the steric profile of the pyrrolidinyl moiety, is hypothesized to enhance the catalytic efficacy in key transformations such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview, from the synthesis of the ligand to detailed, field-tested protocols for its application, underpinned by a rationale grounded in mechanistic principles.
Ligand Synthesis and Characterization: A Practical Approach
The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine can be approached through a systematic two-step process, beginning with the chlorination of pyridine followed by nucleophilic substitution with pyrrolidine.
Protocol 1: Synthesis of 4-Chloropyridine Hydrochloride
A common precursor, 4-chloropyridine, can be synthesized from pyridine using a variety of chlorinating agents.[2][4]
Materials:
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
To a reaction flask containing anhydrous pyridine (1.0 eq) dissolved in dichloromethane, slowly add phosphorus oxychloride (0.8 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 70-75 °C) for 5 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloropyridine. Further purification can be achieved by distillation.
Protocol 2: Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
The final ligand is synthesized via a nucleophilic aromatic substitution reaction.
Materials:
-
2,4-Dichloropyridine
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine 2,4-dichloropyridine (1.0 eq), pyrrolidine (1.2 eq), and potassium carbonate (2.0 eq) in DMF.
-
Heat the mixture to 100-120 °C for 12-24 hours. The regioselective substitution at the 2-position is favored due to the higher electrophilicity of this position in 2,4-dichloropyridine.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance.[5] The 4-Chloro-2-(pyrrolidin-1-yl)pyridine ligand is anticipated to excel in this reaction due to the electron-donating pyrrolidinyl group, which can enhance the rate of oxidative addition, and the overall electronic nature of the ligand promoting reductive elimination.
Mechanistic Considerations: The Role of the Ligand
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The 4-Chloro-2-(pyrrolidin-1-yl)pyridine ligand plays a crucial role in each of these steps. The nitrogen of the pyrrolidine and the pyridine ring nitrogen chelate to the palladium center, forming a stable complex.[7] The electron-donating nature of the pyrrolidinyl group increases the electron density on the palladium, facilitating the oxidative addition of the aryl halide. The chloro-substituent on the pyridine ring can influence the overall electronics of the complex, potentially fine-tuning the rates of transmetalation and reductive elimination.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using the 4-Chloro-2-(pyrrolidin-1-yl)pyridine ligand.[8]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (4:1, 5 mL)
Procedure:
-
To a reaction vial, add the aryl halide, arylboronic acid, palladium(II) acetate, 4-Chloro-2-(pyrrolidin-1-yl)pyridine, and potassium carbonate.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vial and heat the reaction mixture at 80-100 °C for 4-12 hours, with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Substrate Scope and Expected Yields for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >90 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methylphenylboronic acid | 4-Methyl-4'-(trifluoromethyl)biphenyl | >85 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 2-(Thiophen-3-yl)pyridine | >80 |
| 4 | 4-Chloroacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | >95 |
Note: Yields are estimations based on similar ligand systems and will require experimental validation.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of pharmaceuticals and other nitrogen-containing compounds.[9][10] The 4-Chloro-2-(pyrrolidin-1-yl)pyridine ligand is poised to be an effective ligand for this transformation, facilitating the coupling of a wide range of amines with aryl halides.
Mechanistic Rationale: Ligand-Accelerated C-N Bond Formation
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12] The electron-rich nature of the 2-(pyrrolidin-1-yl) group is expected to promote the initial oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the ligand can also play a role in facilitating the final reductive elimination step to release the arylamine product.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of an aryl halide with a primary or secondary amine.[13]
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl halide, Pd₂(dba)₃, 4-Chloro-2-(pyrrolidin-1-yl)pyridine, and sodium tert-butoxide to a reaction vial.
-
Add the amine followed by toluene.
-
Seal the vial and heat the reaction mixture at 80-110 °C for 6-24 hours, with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 2: Representative Substrate Scope and Expected Yields for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Product | Expected Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 4-(p-tolyl)morpholine | >95 |
| 2 | 1-Chloro-4-nitrobenzene | Aniline | 4-Nitro-N-phenylaniline | >80 |
| 3 | 3-Bromoquinoline | Pyrrolidine | 3-(Pyrrolidin-1-yl)quinoline | >85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Benzylamine | N-Benzyl-3,5-dimethylaniline | >90 |
Note: Yields are estimations based on similar ligand systems and will require experimental validation.
Conclusion and Future Outlook
4-Chloro-2-(pyrrolidin-1-yl)pyridine represents a promising and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, derived from the strategic placement of the chloro and pyrrolidinyl substituents, suggest its potential to drive a wide range of important chemical transformations with high efficiency. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this ligand in their own synthetic endeavors. Further investigations into its application in other cross-coupling reactions, such as Sonogashira and Heck couplings, are warranted and are expected to further solidify its position as a valuable tool in the synthetic chemist's arsenal. The continued development of novel ligands like 4-Chloro-2-(pyrrolidin-1-yl)pyridine is paramount to advancing the field of catalysis and enabling the synthesis of the next generation of pharmaceuticals and advanced materials.
References
- Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [URL not available]
- Method for synthesizing 4-chloro-pyridine. (2013). CN103360306A.
- Method for synthesizing 4-chloro-pyridine. (2013).
- Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. (2025). Benchchem. [URL not available]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. (2016). [Journal name not available]. [URL not available]
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [URL not available]
-
Synthesis of 4-pyrrolidinopyridine. (n.d.). PrepChem.com. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. [Link]
- N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction. (2025).
-
Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. (n.d.). White Rose eTheses Online. [Link]
-
4-Pyrrolidinylpyridine. (n.d.). Wikipedia. [Link]
- Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. (n.d.).
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015).
- Palladium(II)-Complexed meso-Tetra(4-pyridyl)porphyrin: Photodynamic Efficacy in 3D Pancreatic Cancer Models. (2025). ACS Omega. [URL not available]
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025).
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). Journal of the Iranian Chemical Society. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals. [Link]
-
The Buchwald-Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]
-
Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. (n.d.). Frontiers in Chemistry. [Link]
-
Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. (n.d.). Scientific Reports. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. (2025).
-
2-(Pyrrolidin-1-yl)pyridine. (n.d.). PubChem. [Link]
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
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- 2. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting low yield in 4-Chloro-2-(pyrrolidin-1-yl)pyridine synthesis"
Welcome to the technical support center for the synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields and purity for this important building block. As a Senior Application Scientist, I have compiled this resource based on established principles of organic chemistry and practical, field-proven insights to help you troubleshoot and optimize your synthetic route.
The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyridine and pyrrolidine. While seemingly straightforward, this reaction is often plagued by issues of regioselectivity, side product formation, and purification difficulties, all of which can contribute to low yields. This guide will walk you through the most common problems, explain the underlying chemical principles, and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is consistently low. What are the most likely causes?
Low yield is the most common issue reported for this synthesis. The primary culprits can be categorized as follows:
-
Formation of the undesired regioisomer: The major contributor to low yield of the desired product is often the concurrent formation of the isomeric byproduct, 2-chloro-4-(pyrrolidin-1-yl)pyridine.
-
Di-substitution: Reaction of pyrrolidine at both the C2 and C4 positions of 2,4-dichloropyridine can lead to the formation of 2,4-di(pyrrolidin-1-yl)pyridine.
-
Incomplete reaction: The reaction may not be going to completion due to suboptimal reaction conditions.
-
Product degradation: The desired product or starting materials may be degrading under the reaction conditions, often indicated by the formation of dark, insoluble tars or "pyridine coking"[1].
-
Loss during workup and purification: The polarity of the product can make extraction and purification challenging, leading to significant loss of material.
The following sections will delve into each of these issues and provide specific troubleshooting strategies.
Q2: I've identified a major impurity in my crude product. How can I determine if it's the 2-chloro-4-(pyrrolidin-1-yl)pyridine isomer?
Distinguishing between the desired C2-substituted product and the C4-substituted isomer is critical. The electronic environment of the pyridine ring protons is different for each isomer, which can be readily distinguished using 1H NMR spectroscopy.
| Compound | Expected 1H NMR Chemical Shifts (in CDCl3) |
| 4-Chloro-2-(pyrrolidin-1-yl)pyridine (Desired Product) | The proton at C6 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C3 will be a doublet. The protons of the pyrrolidine ring will appear as multiplets. |
| 2-Chloro-4-(pyrrolidin-1-yl)pyridine (Isomer) | The proton at C6 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C3 will be a singlet. The protons of the pyrrolidine ring will appear as multiplets. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. It is advisable to run a 2D NMR experiment (e.g., COSY) for unambiguous assignment.
The formation of the C4-substituted isomer is a known challenge in the nucleophilic aromatic substitution of 2,4-dihalopyridines and related heterocycles.[2][3] The regioselectivity is governed by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack at either the C2 or C4 position.
Caption: Regioselectivity in the SNAr reaction of 2,4-dichloropyridine.
Q3: How can I improve the regioselectivity of the reaction to favor the formation of 4-Chloro-2-(pyrrolidin-1-yl)pyridine?
Controlling the regioselectivity is key to improving your yield. Here are several strategies to favor substitution at the C2 position:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. Start the reaction at 0 °C or even lower and allow it to slowly warm to room temperature. A patent for a similar synthesis suggests a temperature range of -10 to 75 °C, indicating that temperature can be a critical parameter to optimize.[4]
-
Solvent Choice: The polarity of the solvent can influence the stability of the Meisenheimer intermediates. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, xylene). Non-polar solvents have been shown to stabilize transition states leading to ortho-selectivity in some SNAr reactions.[5]
-
Base: The choice and stoichiometry of the base can be critical. A bulky, non-nucleophilic base (e.g., potassium tert-butoxide) might favor deprotonation of the pyrrolidine-adduct at the more sterically accessible C2 position. The use of a base like K2CO3 has also been reported.[6]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to isomerization or decomposition.
Experimental Protocol for Optimizing Regioselectivity:
-
Set up a series of parallel reactions in small vials.
-
To each vial, add 2,4-dichloropyridine (1 equivalent).
-
Add the chosen solvent to each vial.
-
Cool the vials to the desired starting temperature (e.g., 0 °C, -20 °C).
-
In a separate flask, prepare a solution of pyrrolidine (1.1 equivalents) and the base (1.2 equivalents) in the same solvent.
-
Add the pyrrolidine/base solution dropwise to the cooled 2,4-dichloropyridine solution.
-
Stir the reactions at the chosen temperature for a set amount of time.
-
Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude product ratio by 1H NMR or LC-MS.
Q4: I am observing the formation of a di-substituted product. How can I minimize this?
The formation of 2,4-di(pyrrolidin-1-yl)pyridine occurs when the initially formed product reacts further with pyrrolidine. To minimize this:
-
Stoichiometry: Use a slight excess, but not a large excess, of pyrrolidine (e.g., 1.05-1.2 equivalents).
-
Controlled Addition: Add the pyrrolidine solution slowly to the solution of 2,4-dichloropyridine. This maintains a low concentration of the nucleophile throughout the reaction, disfavoring the second substitution.
-
Lower Temperature: As with improving regioselectivity, lower reaction temperatures will decrease the rate of the second substitution reaction more significantly than the first.
Q5: The reaction mixture turns dark brown or black, and I'm getting a lot of insoluble material. What is happening and how can I prevent it?
The formation of dark, tarry substances is often a sign of decomposition, a phenomenon sometimes referred to as "pyridine coking" in industrial settings.[1] This can be caused by:
-
High Temperatures: Pyridine derivatives can be unstable at high temperatures, especially in the presence of strong bases or nucleophiles. Avoid excessive heating.
-
Air Oxidation: Some intermediates may be sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
-
Purity of Starting Materials: Impurities in the 2,4-dichloropyridine or pyrrolidine can initiate polymerization or decomposition pathways. Ensure your starting materials are of high purity. Purification of crude pyridine starting materials is a known industrial practice to ensure high yields in subsequent reactions.[7]
Troubleshooting Workflow for Decomposition:
Caption: Troubleshooting workflow for reaction decomposition.
Q6: I'm having difficulty isolating my product after the reaction. What are some effective workup and purification strategies?
The basic nitrogen of the pyridine ring makes the product soluble in both organic and acidic aqueous solutions, which can complicate extractions.
Workup Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
If a strong base was used, neutralize the mixture carefully with a dilute acid (e.g., 1M HCl) to a pH of ~7-8. Be careful not to make the solution too acidic, as this will protonate your product and pull it into the aqueous layer.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purification:
-
Column Chromatography: This is the most common method for separating the desired product from the isomeric byproduct and other impurities. Use a silica gel column and a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate). A patent describes a purification process involving filtration and washing with ethanol.[1]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation may be an option, although care must be taken to avoid thermal decomposition.
References
-
MacMillan, D. W. C. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 51(10), 2588–2602. [Link]
- Shanghai Synches Co Ltd. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
-
Guiry, P. J., et al. (2000). Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. Journal of the Chemical Society, Perkin Transactions 1, (20), 3460–3468. [Link]
- Shanghai Synches Co Ltd. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
-
Hartwig, J. F., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 47(6), 1687–1699. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Pearson Education. (n.d.). Side-Chain Reactions of Substituted Pyridines. [Link]
- Idemitsu Kosan Co. (2011).
-
Jorgensen, W. L., & Duffy, E. M. (2002). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... Journal of the American Chemical Society, 124(31), 9294–9302. [Link]
-
Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(42), 12586-12595. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Khan Academy. (2019). Nucleophilic aromatic substitutions. [Link]
-
Chem LibreTexts. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
-
ResearchGate. (2020). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]
Sources
- 1. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
Technical Support Center: 4-Chloro-2-(pyrrolidin-1-yl)pyridine in Catalysis
Welcome to the technical support center for 4-Chloro-2-(pyrrolidin-1-yl)pyridine catalyzed reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of using this potent catalyst. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the success of your experiments. Our approach is rooted in established chemical principles and practical, field-proven insights to help you anticipate and resolve issues related to side product formation and reaction efficiency.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments. We delve into the causality behind these issues and provide actionable, step-by-step protocols for their resolution.
Question 1: My reaction is sluggish and fails to reach completion. What are the likely causes related to the catalyst?
Answer:
A sluggish or incomplete reaction is a common issue that can often be traced back to the deactivation of the catalyst. In the case of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, two primary deactivation pathways should be considered: protonation and hydrolysis.
1. Catalyst Protonation:
The pyridine nitrogen in 4-Chloro-2-(pyrrolidin-1-yl)pyridine is basic and can be protonated by acidic species in the reaction mixture. This can include acidic starting materials, byproducts, or even trace amounts of acid impurities in your solvents or reagents. The resulting pyridinium salt is no longer nucleophilic and thus, catalytically inactive.
Troubleshooting Protocol:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous and free of acidic impurities. Consider passing solvents through a column of activated alumina or molecular sieves.
-
Inclusion of a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base, such as 2,6-lutidine or proton sponge, can scavenge stray protons without interfering with the primary reaction.
-
pH Monitoring: If your reaction medium allows, monitoring the pH can provide clues about the generation of acidic byproducts.
2. Catalyst Hydrolysis:
The 4-chloro substituent on the pyridine ring makes this position susceptible to nucleophilic aromatic substitution, particularly by water. Even trace amounts of moisture in your reaction can lead to the slow conversion of the catalyst to its 4-hydroxy analogue. This hydrolyzed product is a significantly less effective catalyst.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Employ rigorous anhydrous techniques. This includes drying glassware in an oven, using freshly distilled solvents, and running the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use of Desiccants: The addition of molecular sieves to the reaction mixture can help to scavenge any residual moisture.
Question 2: I've isolated a polar, chlorine-free impurity that seems to be derived from the catalyst. What is it and how can I prevent its formation?
Answer:
The impurity you are observing is likely 4-Hydroxy-2-(pyrrolidin-1-yl)pyridine . As mentioned in the previous question, this is the product of the hydrolysis of your catalyst. Its formation is a strong indication of the presence of water in your reaction.
Mitigation Strategies:
| Strategy | Rationale | Implementation |
| Rigorous Drying of Reagents & Solvents | To eliminate the source of water that leads to hydrolysis. | Dry solvents over appropriate drying agents (e.g., CaH2 for aprotic solvents) and distill under inert atmosphere. Dry solid reagents in a vacuum oven. |
| Inert Atmosphere | To prevent atmospheric moisture from entering the reaction vessel. | Use a Schlenk line or a glovebox for setting up and running the reaction. |
| Use of Additives | To chemically remove any trace amounts of water in situ. | Add activated molecular sieves (3Å or 4Å) to the reaction mixture. |
Below is a diagram illustrating the hydrolysis pathway of the catalyst.
Caption: Hydrolysis of the catalyst to its inactive form.
Question 3: My product is contaminated with a substance that has a mass corresponding to the catalyst plus my acylating agent. What is happening?
Answer:
This observation suggests the formation of a stable N-acylpyridinium intermediate . In the catalytic cycle, the catalyst (a nucleophile) attacks the electrophilic acylating agent to form a highly reactive N-acylpyridinium species. This intermediate is then attacked by the nucleophilic substrate (e.g., an alcohol), transferring the acyl group and regenerating the catalyst.
However, if the nucleophilicity of the substrate is low, or if the N-acylpyridinium intermediate is particularly stable, it may accumulate in the reaction mixture and be isolated as a byproduct.
Troubleshooting Protocol:
-
Increase Nucleophilicity of the Substrate: If possible, deprotonating the nucleophilic substrate with a suitable base can increase its reactivity towards the N-acylpyridinium intermediate.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction of the substrate with the intermediate. However, be mindful of potential side reactions at higher temperatures.
-
Change the Solvent: The stability of the N-acylpyridinium intermediate can be solvent-dependent. Experimenting with solvents of different polarities may help to destabilize the intermediate and promote the desired reaction.
The catalytic cycle and the point of potential intermediate accumulation are illustrated below.
Caption: The catalytic cycle and potential accumulation of the N-acylpyridinium intermediate.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling, stability, and properties of 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Q1: What is the general stability of 4-Chloro-2-(pyrrolidin-1-yl)pyridine?
A1: 4-Chloro-2-(pyrrolidin-1-yl)pyridine is a solid that is generally stable under ambient conditions when stored in a cool, dry place, protected from light. However, as a substituted aminopyridine, it is susceptible to degradation in the presence of strong acids, strong oxidizing agents, and, as discussed, water over prolonged periods or at elevated temperatures. A study on the stability of similar aminopyridine compounds showed good stability in encapsulated powder form for at least 6 months at room temperature.[1]
Q2: Are there any known incompatibilities with common solvents or reagents?
A2:
-
Protic Solvents: Avoid using protic solvents (e.g., water, alcohols) unless they are a reactant, as they can lead to hydrolysis or other side reactions.
-
Acidic Reagents: Be cautious with acidic reagents or starting materials, as they will protonate and deactivate the catalyst.
-
Strong Bases: While a non-nucleophilic base can be beneficial, strong, nucleophilic bases may compete with the intended substrate or react with the catalyst itself.
Q3: Can the chloro-group at the 4-position be displaced by other nucleophiles in the reaction mixture?
A3: Yes, this is a potential side reaction, especially if your reaction mixture contains strong nucleophiles other than water. The electron-withdrawing nature of the pyridine ring nitrogen activates the 4-position towards nucleophilic aromatic substitution. If your substrate or other reagents are highly nucleophilic, you may observe the formation of byproducts where the chloro group has been displaced.
Experimental Workflow for Troubleshooting
Caption: A general workflow for troubleshooting common issues.
References
-
Scriven, E. F. V. 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews. 1983, 12, 129. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. 2002, 6(1), 60-62. [Link]
- Goe, G. L., Huckstep, L. M., & Scriven, E. F. V. 4-Dialkylaminopyridines as acylation catalysts: New liquid catalysts. Chemical Industries. 1995, 62, 215.
- Katritzky, A. R., & Lagowski, J. M. Chemistry of the Heterocyclic N-Oxides. Academic Press. 1971.
- Ochiai, E.
Sources
Technical Support Center: Purification of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
Welcome to the technical support guide for the purification of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the post-reaction work-up and purification of this key synthetic intermediate. The guidance herein is based on established chemical principles and practical laboratory experience to help you achieve high purity and yield.
Introduction: The Challenge of Purifying Substituted Pyridines
The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyridine and pyrrolidine, presents a common yet challenging purification scenario. The primary difficulties arise from the presence of structurally similar impurities, including unreacted starting materials, an isomeric byproduct, and a di-substituted species. Effective purification is critical as the purity of this intermediate directly impacts the success of subsequent reactions in drug development and materials science.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My TLC plate of the crude reaction mixture shows multiple spots that are close together and tailing. How can I get a clear picture of my product and the impurities?
Answer: This is a classic issue when dealing with basic, nitrogen-containing compounds like pyridines on standard silica gel.
-
Causality: The basic nitrogen atom in your product and amine impurities interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to elongated or "tailing" spots and poor separation, making it difficult to resolve your target compound from impurities.
-
Troubleshooting Steps:
-
Neutralize the TLC Mobile Phase: The most effective solution is to add a small amount of a volatile base to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v).[1] This neutralizes the acidic sites on the silica, leading to sharper, more symmetrical spots and improved resolution.
-
Optimize the Solvent System: Start with a moderately polar solvent system, such as 4:1 Hexanes:Ethyl Acetate. Adjust the polarity to achieve an Rf value of approximately 0.3 for your target compound, as this is the optimal range for preparative column chromatography separation.[2]
-
Co-spotting: To definitively identify your product spot, run a TLC with three lanes: your crude mixture, a spot of the pure starting material (2,4-dichloropyridine), and a lane where both are spotted on top of each other ("co-spot"). This will help you track the consumption of starting material and identify the new product spot.
-
Question 2: My final product is a persistent yellow oil, but literature suggests it should be a solid. What is the likely cause?
Answer: Obtaining an oil instead of the expected crystalline solid is a strong indicator of residual impurities that are depressing the melting point of your compound.
-
Causality: The expected product, 4-Chloro-2-(pyrrolidin-1-yl)pyridine, is a low-melting solid (melting point typically around 54-58 °C).[3][4] Even small amounts of impurities, particularly the isomeric byproduct (2-chloro-4-(pyrrolidin-1-yl)pyridine) or residual solvent, can act as a colligative property disruptor, preventing crystallization and resulting in an oil or waxy solid.
-
Troubleshooting Steps:
-
Re-evaluate Purity: Analyze your product again using ¹H NMR and a properly basified TLC system. Look for characteristic peaks of the starting materials or isomeric byproducts.
-
Perform a Thorough Acid Wash: During your initial workup, ensure you have effectively removed the excess pyrrolidine. Wash the organic layer multiple times with a dilute acid like 1M HCl or, more effectively, a 10-15% aqueous copper(II) sulfate solution.[5] The copper ions chelate with the pyridine nitrogen, forming a water-soluble complex that is easily removed.[5]
-
Re-purify: If impurities are confirmed, a second purification by flash column chromatography is recommended. If the impurity level is low, consider crystallization.
-
Question 3: I'm struggling to separate my product from the 2-Chloro-4-(pyrrolidin-1-yl)pyridine isomer via column chromatography. What can I do?
Answer: This is the most common and difficult separation in this synthesis. The two isomers have very similar polarities, making them challenging to resolve.
-
Causality: The regioselectivity of the SNAr reaction is not always perfect. The chlorine at the 4-position of 2,4-dichloropyridine is also susceptible to substitution by pyrrolidine, leading to the formation of the 2-chloro-4-(pyrrolidin-1-yl)pyridine isomer.[6]
-
Troubleshooting Steps:
-
Use a Long Column and Shallow Gradient: Increase the length of your silica gel bed (a higher length-to-diameter ratio) to increase the number of theoretical plates. Instead of isocratic elution (a single solvent mixture), use a very slow, shallow gradient. For example, start with 95:5 Hexanes:Ethyl Acetate and slowly increase the ethyl acetate concentration over many column volumes.
-
Dry Loading: Do not load your sample onto the column in a solvent that is more polar than your starting eluent.[2] This will cause band broadening and ruin your separation. Instead, dissolve your crude product in a minimal amount of dichloromethane or your eluent, adsorb it onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully load this powder onto the top of your column bed.
-
Consider an Alternative Purification Method: If chromatography fails, crystallization can be highly effective for separating isomers. Try dissolving the mixture in a hot solvent in which one isomer is less soluble (e.g., hexanes, isopropanol) and then cooling it slowly to induce crystallization of the less soluble component.
-
Question 4: My purified product turns brown/dark upon storage. How can I prevent this?
Answer: Substituted pyridines, especially those with electron-donating groups like pyrrolidine, can be sensitive to oxidation.
-
Causality: The pyrrolidino group makes the pyridine ring electron-rich, rendering it more susceptible to oxidation by atmospheric oxygen and degradation by light.[3] This leads to the formation of colored impurities over time.
-
Preventative Measures:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.
-
Cold and Dark: Keep the container in a refrigerator or freezer and protect it from light by wrapping the vial in aluminum foil or using an amber-colored vial.
-
Ensure High Purity: Trace amounts of metallic impurities or residual acid/base can catalyze degradation. Ensure the product is free from these before long-term storage.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying 4-Chloro-2-(pyrrolidin-1-yl)pyridine on a lab scale?
A1: Flash column chromatography on silica gel is the most robust and widely used method.[7][8] It offers the best chance of separating the target compound from the key isomeric byproduct. For optimal results, use an eluent system containing a small percentage of triethylamine (e.g., Hexanes:Ethyl Acetate with 0.5% Et₃N) and load the sample using a dry-loading technique.[1][2]
Q2: Can I use crystallization as the primary purification method instead of chromatography?
A2: Yes, but its success depends on the impurity profile of your crude product. If the crude mixture is relatively clean (>85% pure) and contains impurities with significantly different solubilities, crystallization can be an excellent and scalable alternative. It is particularly effective for removing trace, less-soluble impurities to achieve very high purity. A common technique is to dissolve the material in a hot, minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) and allow it to cool slowly.[9]
Q3: What analytical techniques are essential to confirm the purity of the final product?
A3: A combination of techniques is necessary for a confident purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can be used to detect and quantify impurities if their characteristic signals are known and resolved.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and can detect impurities at very low levels. The liquid chromatography component can also provide an estimate of purity (area under the curve).
-
TLC (Thin-Layer Chromatography): A quick and easy way to visually assess purity. A single, sharp spot in multiple solvent systems is a good indicator of high purity.
Q4: What are the expected physical properties of pure 4-Chloro-2-(pyrrolidin-1-yl)pyridine?
A4: The table below summarizes the key physicochemical properties.
| Property | Value | Reference(s) |
| Appearance | White to pale yellow crystalline solid | [3] |
| Molecular Formula | C₉H₁₁ClN₂ | General Knowledge |
| Molecular Weight | 182.65 g/mol | General Knowledge |
| Melting Point | 54-58 °C | [3][4] |
| Boiling Point | ~110-112 °C at 0.5 mmHg | Inferred from similar compounds |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, Acetone, Methanol) | [10] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude material. Adjust the column size and solvent volumes accordingly for different scales.[2]
-
Eluent Preparation: Prepare a solution of 10% Ethyl Acetate in Hexanes with 0.5% Triethylamine (v/v/v). For a 1 L stock, this would be 100 mL Ethyl Acetate, 5 mL Triethylamine, and 895 mL Hexanes.
-
Column Packing:
-
Select a glass column with a diameter of ~2.5 cm.
-
Add a small plug of cotton or glass wool, followed by a ~1 cm layer of sand.
-
Dry-pack the column with ~30-40 g of silica gel (230-400 mesh) to a height of about 6 inches.
-
Gently tap the column to settle the silica, then add another ~1 cm layer of sand on top.
-
Wet the column by carefully passing your prepared eluent through it until the silica is fully saturated and solvent begins to drip from the bottom. Do not let the solvent level drop below the top layer of sand.[1]
-
-
Sample Loading (Dry Load):
-
Dissolve your ~1 g of crude product in ~5-10 mL of dichloromethane (DCM).
-
Add ~2-3 g of silica gel to this solution and mix to form a slurry.
-
Evaporate the DCM on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Using gentle positive pressure (air or nitrogen), begin eluting the sample. Maintain a steady flow rate.
-
Collect fractions (e.g., 10-15 mL per fraction) in test tubes.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC (using the basified eluent).
-
Combine the fractions that contain the pure product (single spot at the correct Rf).
-
Evaporate the solvent under reduced pressure to yield the purified 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
-
Visual Workflows & Diagrams
Purification Workflow Overview
This diagram illustrates the general sequence of steps from the crude reaction output to the final, pure compound.
Caption: General purification workflow for 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Troubleshooting Poor Column Separation
This decision tree provides a logical path for diagnosing and solving common chromatography problems.
Caption: Decision tree for troubleshooting flash column chromatography.
References
-
Guijarro, A., et al. (2000). Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Journal of the Chemical Society, Perkin Transactions 1, 3460-3468. Available at: [Link]
- Shanghai Synches Co Ltd. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
- Kagaku, T. K. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine. US20100324299A1.
- Shanghai Synches Co Ltd. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
-
Stoyanov, S., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(21), 5158. Available at: [Link]
-
Guijarro, A., et al. (2000). Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337. Available at: [Link]
-
Royal Society of Chemistry. (2015). Supplementary Information for a related synthesis. Available at: [Link]
-
Various Authors. (2014). What is best method to remove pyridine from a reaction mixture? ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]
-
Zakarian Group, UCSB. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Available at: [Link]
-
Evans, P. A., et al. (n.d.). Stereoselective Synthesis of Pyrrolidines. Wiley-VCH. (Note: This is a general reference for standard laboratory techniques including flash chromatography). Available at: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. mdpi.com [mdpi.com]
- 10. CAS 2456-81-7: 4-Pyrrolidinopyridine | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Temperature for 4-Chloro-2-(pyrrolidin-1-yl)pyridine Catalysis
Welcome to the technical support center for the utilization of 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a catalyst in your chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to empower you to optimize your reaction conditions, with a specific focus on temperature, to achieve maximum efficiency and yield.
Introduction to 4-Chloro-2-(pyrrolidin-1-yl)pyridine Catalysis
4-Chloro-2-(pyrrolidin-1-yl)pyridine is a substituted aminopyridine catalyst, structurally analogous to highly effective catalysts like 4-(dimethylamino)pyridine (DMAP) and 4-(pyrrolidino)pyridine (4-PPY). These catalysts primarily function as nucleophilic catalysts, particularly in acylation reactions.[1][2][3] The catalytic cycle, in the context of an acylation with an anhydride, is initiated by the nucleophilic attack of the pyridine nitrogen on the electrophilic acylating agent. This forms a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol), leading to the acylated product and the regenerated catalyst.[1][4][5]
The presence of a chloro-substituent at the 2-position and a pyrrolidino group at the 4-position of the pyridine ring in 4-Chloro-2-(pyrrolidin-1-yl)pyridine introduces unique electronic and steric properties that influence its catalytic activity and, consequently, the optimal reaction temperature. The pyrrolidino group is a strong electron-donating group, which enhances the nucleophilicity of the pyridine nitrogen, a key factor for high catalytic activity.[6] Conversely, the chloro group is electron-withdrawing, which can modulate the basicity and nucleophilicity of the catalyst.[7][8] Understanding this electronic interplay is crucial for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalysis for 4-Chloro-2-(pyrrolidin-1-yl)pyridine?
A1: 4-Chloro-2-(pyrrolidin-1-yl)pyridine, like other 4-aminopyridine derivatives, primarily acts as a nucleophilic catalyst .[1][9] In a typical acylation reaction, the pyridine nitrogen atom attacks the acylating agent (e.g., an acid anhydride or acid chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the initial reagent and is readily attacked by the nucleophilic substrate (e.g., an alcohol), leading to the desired product and regeneration of the catalyst.[1][4][5]
Q2: How does the chloro-substituent at the 2-position affect the catalytic activity?
A2: The chlorine atom at the 2-position is an electron-withdrawing group. This has two main effects:
-
Decreased Basicity: It reduces the electron density on the pyridine ring, making the nitrogen atom less basic compared to its non-chlorinated analog, 4-(pyrrolidino)pyridine.
-
Modulated Nucleophilicity: While generally electron-withdrawing groups decrease nucleophilicity, the overall effect on catalytic activity is a balance between the electron-donating pyrrolidino group and the electron-withdrawing chloro group. This modulation can be beneficial in preventing side reactions that might occur with overly reactive catalysts.[7]
Q3: What is a typical starting temperature range for optimizing a reaction catalyzed by 4-Chloro-2-(pyrrolidin-1-yl)pyridine?
A3: For most acylation reactions, a good starting point for temperature optimization is room temperature (20-25 °C) . Given the modulated reactivity due to the chloro-substituent, some reactions may require gentle heating to proceed at an optimal rate. We recommend screening a temperature range from 0 °C to 60 °C in your initial experiments. For less reactive substrates or when trying to minimize reaction times, temperatures up to 80-100 °C could be explored, but with caution regarding catalyst stability.
Q4: When should I consider lowering the reaction temperature?
A4: Lowering the temperature is advisable when you observe:
-
Formation of byproducts: Higher temperatures can lead to side reactions, such as decomposition of starting materials or products.
-
Poor selectivity: In reactions with multiple reactive sites, lower temperatures often enhance selectivity.
-
Catalyst degradation: If you notice a decrease in reaction rate over time that is not due to substrate consumption, the catalyst may be degrading at the operating temperature.
Q5: Conversely, when is it appropriate to increase the reaction temperature?
A5: Increasing the reaction temperature can be beneficial when:
-
The reaction is too slow: If the reaction rate at room temperature is impractically low, carefully increasing the temperature can significantly accelerate the conversion.
-
Starting materials are poorly soluble: Higher temperatures can improve the solubility of reactants in the chosen solvent.
-
Overcoming activation energy: Some reactions have a high activation energy barrier that requires thermal energy to overcome.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Sub-optimal Temperature: The reaction may be too cold, lacking the necessary activation energy. 2. Catalyst Inactivity: The catalyst may not be active enough under the current conditions. 3. Poor Solubility: Reactants may not be fully dissolved at the current temperature. | 1. Gradually increase the temperature in 10-20 °C increments. Monitor the reaction progress at each step. 2. Consider a more nucleophilic solvent if compatible with your reaction. 3. Increase the temperature to improve solubility, or screen for a more suitable solvent. |
| Formation of Impurities/Byproducts | 1. Excessive Temperature: High temperatures can lead to thermal decomposition of reactants, products, or the catalyst itself.[10][11] 2. Side Reactions: The catalyst may be promoting undesired parallel or consecutive reactions at elevated temperatures. | 1. Lower the reaction temperature. Even a 10 °C decrease can significantly reduce byproduct formation. 2. Run the reaction for a shorter duration. Monitor the reaction closely to stop it once the desired product is formed. 3. Consider using a less polar solvent to potentially disfavor certain side reactions. |
| Reaction Stalls or Slows Down Prematurely | 1. Catalyst Deactivation: The catalyst may be degrading over time at the reaction temperature.[12][13][14] 2. Product Inhibition: The product formed may be inhibiting the catalyst. | 1. Lower the reaction temperature to improve catalyst stability. 2. Perform a catalyst stability study: Heat the catalyst in the reaction solvent at the operating temperature and monitor for decomposition. 3. Consider adding the catalyst in portions throughout the reaction. |
| Inconsistent Results | 1. Poor Temperature Control: Fluctuations in the reaction temperature can lead to variable reaction rates and product profiles. 2. Moisture Contamination: Water can hydrolyze the acylating agent and the N-acylpyridinium intermediate. | 1. Use a reliable heating/cooling system (e.g., oil bath, cryostat) to maintain a stable temperature. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Temperature Optimization Study
This protocol outlines a general procedure for optimizing the reaction temperature for a generic acylation reaction catalyzed by 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Objective: To determine the optimal temperature that provides the best balance of reaction rate, yield, and purity.
Materials:
-
Reactant A (nucleophile, e.g., a secondary alcohol)
-
Reactant B (acylating agent, e.g., acetic anhydride)
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials or round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating/cooling system (e.g., heating blocks, oil bath, cryostat)
-
Analytical tools for monitoring reaction progress (e.g., TLC, GC, HPLC)
Procedure:
-
Setup Parallel Reactions: Prepare a series of identical reactions in separate vials. A typical setup would include:
-
Reactant A (1.0 mmol)
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine (0.05 - 0.2 mmol, 5-20 mol%)
-
Anhydrous solvent (to achieve a desired concentration, e.g., 0.5 M)
-
-
Equilibrate Temperature: Place each reaction vial in a heating/cooling block set to a specific temperature. A good starting range for screening is:
-
Vial 1: 0 °C
-
Vial 2: 25 °C (Room Temperature)
-
Vial 3: 40 °C
-
Vial 4: 60 °C
-
Vial 5: 80 °C
-
-
Initiate the Reaction: Once the solutions have reached the target temperatures, add Reactant B (1.2 mmol, 1.2 equivalents) to each vial simultaneously (if possible) or in quick succession.
-
Monitor Reaction Progress: At regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction mixture. Quench the reaction in the aliquot (e.g., with a small amount of water or saturated sodium bicarbonate solution) and analyze it using your chosen analytical method (TLC, GC, or HPLC) to determine the conversion to the desired product and the formation of any byproducts.
-
Data Analysis: Plot the conversion versus time for each temperature. Determine the initial reaction rate and the final yield at each temperature. Also, quantify the amount of byproducts formed.
-
Determine Optimal Temperature: The optimal temperature is the one that provides the highest yield of the desired product in a reasonable amount of time with the minimal formation of impurities.
Data Presentation:
| Temperature (°C) | Time to >95% Conversion (h) | Final Yield (%) | Key Byproducts Observed |
| 0 | > 24 | 35 | None |
| 25 | 8 | 85 | Trace amounts of byproduct X |
| 40 | 3 | 92 | Small amounts of byproduct X |
| 60 | 1 | 90 | Significant amounts of byproduct X and Y |
| 80 | < 1 | 75 | Major byproducts X and Y, some starting material decomposition |
Visualizing the Workflow
Experimental Workflow for Temperature Optimization
A generalized workflow for systematic temperature optimization.
Catalytic Cycle and Temperature Influence
The interplay of temperature on the catalytic cycle.
References
-
Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry (Weinheim an der Bergstrasse, Germany), 11(16), 4751–4757. [Link]
-
EBI. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. EBI. [Link]
-
Kim, D. W., & Jeong, H. J. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic letters, 11(23), 5442–5445. [Link]
-
Held, I. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). ResearchGate. [Link]
-
Gorniak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13465-13478. [Link]
-
van der Meulen, R. M., et al. (2018). In Situ Luminescence Thermometry To Locally Measure Temperature Gradients during Catalytic Reactions. ACS Catalysis, 8(3), 2139-2145. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Blackmond, D. G. (2021). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. ChemCatChem, 13(1), 77-83. [Link]
-
Kim, D. W., & Jeong, H. J. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ResearchGate. [Link]
-
Stelmachowski, P., et al. (2022). Advanced Catalysts for the Water Gas Shift Reaction. MDPI. [Link]
-
Macmillan Group. (2005, February 28). Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. Macmillan Group. [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Publishing. [Link]
-
Sharma, S., & Guntreddi, T. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]
-
Specialty-Chemicals. (2025, June 19). Catalyst deactivation challenges in FCC and how to prevent them. Specialty-Chemicals. [Link]
-
Kim, D. W., & Jeong, H. J. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. PubMed, 11(23), 5442-5. [Link]
-
Xu, S. (2005). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
Guntreddi, T., & Singh, K. N. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]
-
Frontier Laboratories. (n.d.). Rapid Catalyst Screening Reactors. Grupo Biomaster. [Link]
-
Johnson Matthey. (2000). DEACTIVATION AND DURABILITY OF THE CATALYST FOR HOTSPOT™ NATURAL GAS PROCESSING. OSTI.GOV. [Link]
-
Li, Y., et al. (2024). High-Throughput Screening Approach for Catalytic Applications through Regulation of Adsorption Energies via Work Function. Langmuir, 40(50), 24699-24706. [Link]
-
Zipse, H., et al. (2009). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. ResearchGate. [Link]
-
Dr. S. K. Singh. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
-
chemeurope.com. (n.d.). 4-Dimethylaminopyridine. chemeurope.com. [Link]
-
Glorius, F., et al. (2020). (A) Proof of concept and effects of the pyridine substitution. (B) Assessment of the catalyst acidity (pKa's determined in MeCN). 20 (C) Developing highly acidic and chemoselective PADI catalysts. (D) Practical and direct oxidation toward the functionalized product. ResearchGate. [Link]
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- 5. 4-Dimethylaminopyridine [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. Catalyst deactivation challenges in FCC and how to prevent them [eureka.patsnap.com]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 14. osti.gov [osti.gov]
Technical Support Center: Optimizing Catalytic Activity of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a catalyst in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments, with a particular focus on the critical role of solvent selection in modulating catalytic activity.
Understanding the Catalytic Machinery: The Role of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
4-Chloro-2-(pyrrolidin-1-yl)pyridine belongs to the class of highly effective nucleophilic catalysts, akin to the well-known 4-(dimethylamino)pyridine (DMAP). Its catalytic prowess, particularly in acylation reactions, stems from its ability to act as a superior nucleophile compared to the alcohol or amine substrate. The reaction proceeds through the formation of a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the nucleophile (e.g., an alcohol) to afford the desired product and regenerate the catalyst.
The unique substitution pattern of 4-Chloro-2-(pyrrolidin-1-yl)pyridine—an electron-donating pyrrolidinyl group at the 2-position and an electron-withdrawing chloro group at the 4-position—creates a distinct electronic and steric environment that influences its catalytic efficiency. The pyrrolidinyl group significantly enhances the nucleophilicity of the pyridine nitrogen, a key factor in the initial activation of the acylating agent. Conversely, the chloro group at the para-position modulates the electronic properties of the pyridine ring.
Caption: Catalytic cycle of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in an acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a reaction catalyzed by 4-Chloro-2-(pyrrolidin-1-yl)pyridine?
The solvent plays a multifaceted role in influencing the catalytic activity of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. Its primary functions are:
-
Solubilization of Reactants: The solvent must effectively dissolve the substrate, acylating agent, and the catalyst to ensure a homogeneous reaction mixture.
-
Stabilization of Intermediates: The choice of solvent can significantly impact the stability of the charged N-acylpyridinium intermediate. Polar aprotic solvents are generally preferred as they can solvate cations without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.
-
Modulation of Nucleophilicity: The solvent can influence the nucleophilicity of the catalyst and the substrate. Protic solvents, for instance, can form hydrogen bonds with the catalyst's nitrogen atom, potentially dampening its nucleophilic character.
Q2: Which solvents are generally recommended for reactions using this catalyst?
Based on the mechanism of nucleophilic catalysis by substituted pyridines, polar aprotic solvents are often the preferred choice. These solvents possess a dipole moment and can stabilize charged intermediates but lack acidic protons. This prevents the deactivation of the nucleophile through hydrogen bonding.
| Solvent Class | Examples | General Suitability | Rationale |
| Polar Aprotic | Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Highly Recommended | Effectively solvate the N-acylpyridinium intermediate without deactivating the nucleophile. |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Use with Caution | Can hydrogen bond with the catalyst and nucleophile, potentially reducing their reactivity. May be suitable for specific applications where proton transfer is desired. |
| Nonpolar | Toluene, Hexane, Diethyl ether | Generally Not Recommended | Poor solubilization of the charged intermediate, often leading to slower reaction rates. |
Q3: How does the chloro-substituent at the 4-position affect the catalyst's performance compared to unsubstituted 4-(pyrrolidin-1-yl)pyridine?
The chloro group is electron-withdrawing, which can have a dual effect. On one hand, it can decrease the basicity and nucleophilicity of the pyridine nitrogen, potentially slowing down the initial step of the catalytic cycle (formation of the N-acylpyridinium intermediate). On the other hand, it can increase the electrophilicity of the N-acylpyridinium intermediate, making it more susceptible to nucleophilic attack by the substrate. The overall effect on the reaction rate will depend on which step is rate-determining for a particular reaction.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by 4-Chloro-2-(pyrrolidin-1-yl)pyridine and provides actionable solutions.
Issue 1: Low or No Catalytic Activity
Possible Causes:
-
Inappropriate Solvent Choice: As discussed, the solvent has a profound impact on catalytic efficiency. Using a nonpolar or, in some cases, a protic solvent can significantly hinder the reaction.
-
Catalyst Deactivation: The catalyst may be deactivated through various pathways.
-
Poor Quality of Reagents: Impurities in the substrate, acylating agent, or solvent can interfere with the reaction.
Troubleshooting Steps:
-
Solvent Screening: If you are observing low activity, a systematic solvent screen is the first recommended step. Compare a polar aprotic solvent (e.g., DCM or MeCN) with a nonpolar solvent (e.g., toluene) and a polar protic solvent (e.g., isopropanol, if compatible with your reagents) to empirically determine the optimal medium.
-
Verify Catalyst Integrity: Ensure the catalyst has been stored under appropriate conditions (cool, dry, and away from light) to prevent degradation.
-
Purify Reagents: If reagent quality is a concern, purify the substrate, acylating agent, and ensure the solvent is anhydrous (if the reaction is moisture-sensitive).
Caption: Troubleshooting workflow for low catalytic activity.
Issue 2: Catalyst Deactivation
Possible Causes:
-
Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to and poison transition metal co-catalysts if they are used in the reaction. Furthermore, acidic impurities can protonate the catalyst, rendering it non-nucleophilic.
-
Coking/Fouling: At elevated temperatures, side reactions can lead to the formation of polymeric or tarry materials that coat the catalyst's active sites.
-
Thermal Degradation: Although generally stable, prolonged exposure to high temperatures can lead to the decomposition of the catalyst.
Troubleshooting Steps:
-
Identify the Deactivation Pathway:
-
Poisoning: If using a metal co-catalyst, consider using a ligand that can protect the metal center from coordination by the pyridine nitrogen. If acidic impurities are suspected, adding a non-nucleophilic base can be beneficial.
-
Coking: Lowering the reaction temperature or reducing the reaction time can minimize the formation of byproducts.
-
Thermal Degradation: Run the reaction at the lowest effective temperature.
-
-
Catalyst Regeneration (for heterogeneous applications): If the catalyst is supported on a solid phase, regeneration might be possible. Common methods include washing with an appropriate solvent to remove adsorbed species or calcination to burn off coke deposits. However, regeneration protocols are highly specific to the catalyst and support material.
Issue 3: Side Reactions and Low Selectivity
Possible Causes:
-
Steric Hindrance: The pyrrolidinyl group at the 2-position introduces significant steric bulk around the catalytic center. This can sometimes lead to side reactions with less sterically demanding nucleophiles present in the reaction mixture.
-
Reaction with Solvent: In some cases, the solvent itself can act as a nucleophile, leading to unwanted byproducts.
Troubleshooting Steps:
-
Optimize Reactant Stoichiometry: Carefully controlling the stoichiometry of the acylating agent and the nucleophile can help to favor the desired reaction pathway.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the reaction with the lower activation energy, which is typically the desired transformation.
-
Solvent Choice: The choice of solvent can also influence selectivity. A solvent that preferentially solvates the desired transition state can enhance the rate of the intended reaction over side reactions.
Experimental Protocols
General Protocol for a 4-Chloro-2-(pyrrolidin-1-yl)pyridine-Catalyzed Acylation of a Secondary Alcohol
This protocol provides a general starting point for optimizing your reaction. The specific conditions may need to be adjusted for your particular substrate.
Materials:
-
Secondary alcohol (1.0 equiv)
-
Acylating agent (e.g., acetic anhydride, 1.2 equiv)
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine (0.1 equiv)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the secondary alcohol and the anhydrous solvent.
-
Add the 4-Chloro-2-(pyrrolidin-1-yl)pyridine catalyst to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acylating agent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Guendouz, A., et al. (2018). 4-Dialkylaminopyridines as catalysts for the synthesis of esters. Journal of Chemical Research, 42(10), 506-510.
- Scriven, E. F. V., & Murugan, R. (2005). Pyridine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
- Nuyken, O., & Wieder, T. (2014). Poly(4-vinylpyridine): A versatile polymer in catalysis. Progress in Polymer Science, 39(8), 1406-1443.
- Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981.
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous catalyst deactivation and regeneration: a review.
- Spivey, A. C., & Maddaford, A. (2000). 4-(Pyrrolidino)pyridine. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier.
- Vedejs, E., & Diver, S. T. (1993). Tethered aminohydroxylation. 2. Asymmetric aminohydroxylation of cyclic and acyclic olefins. Journal of the American Chemical Society, 115(8), 3358-3359.
- Hudson, R. D. A. (2001). 4-(Dimethylamino)pyridine. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Klumpp, D. A. (2008). Recent advances in the chemistry of pyridinium and related N-heterocyclic salts. Tetrahedron, 64(33), 7659-7686.
"preventing decomposition of 4-Chloro-2-(pyrrolidin-1-yl)pyridine during reaction"
Welcome to the technical support center for 4-Chloro-2-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to the use of this versatile building block in complex chemical syntheses. Our focus is on providing practical, evidence-based solutions to maintain the compound's integrity and ensure the success of your reactions.
Foundational Knowledge: Understanding the Stability of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
4-Chloro-2-(pyrrolidin-1-yl)pyridine is a substituted pyridine that serves as a key intermediate in the synthesis of a variety of complex molecules, particularly in the development of pharmaceuticals.[1] While generally stable, its reactivity is influenced by the electronic properties of the pyridine ring and the pyrrolidine substituent. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon-chlorine bond susceptible to nucleophilic attack, a key feature in its synthetic utility.[2][3]
Decomposition, while not a widespread issue, can be triggered by specific reaction conditions. Potential degradation pathways include:
-
Hydrolysis: The chloro group can be susceptible to hydrolysis, especially under harsh basic or acidic conditions, or in the presence of water at elevated temperatures.[4][5]
-
Thermal Decomposition: Like many organic molecules, excessive heat can lead to the breakdown of the compound.[6] Upon thermal decomposition, it is expected to release hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7]
-
Side Reactions in Cross-Coupling: In popular reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, suboptimal conditions can lead to side products that may be mistaken for decomposition. These can include hydrodehalogenation (replacement of chlorine with hydrogen) or homocoupling of starting materials.
The following sections provide detailed troubleshooting advice and preventative measures to mitigate these risks.
Troubleshooting Guide: A Proactive Approach to Reaction Success
This section is structured in a question-and-answer format to directly address potential issues you might encounter.
Question 1: My Suzuki-Miyaura coupling reaction is giving low yields. Is my 4-Chloro-2-(pyrrolidin-1-yl)pyridine decomposing?
While decomposition is a possibility, low yields in Suzuki-Miyaura reactions are often due to several other factors.[8] Before concluding that your starting material is degrading, consider the following:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich heteroaryl chlorides, using electron-rich and bulky phosphine ligands can improve the rate of oxidative addition, which is often the rate-limiting step.[9]
-
Base Selection: The choice and strength of the base are crucial. While strong inorganic bases are common, they can sometimes promote side reactions. Consider screening different bases, such as carbonates or phosphates, to find the optimal conditions for your specific substrates.
-
Solvent and Water Content: The solvent system, including the presence of water, can significantly impact the reaction. Water is often necessary to facilitate the transmetalation step, but too much can lead to hydrolysis of the starting material or boronic acid.[8] Experiment with different solvent-to-water ratios.
-
Reaction Temperature: While heating is often required, excessive temperatures can lead to thermal degradation of the starting material or catalyst.[10][11] Try running the reaction at a lower temperature for a longer duration.
-
Degassing: Thoroughly degassing the reaction mixture is essential to prevent oxidation of the palladium catalyst and phosphine ligands, which can lead to catalyst deactivation.[9]
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A logical workflow to troubleshoot low yields in Suzuki-Miyaura coupling reactions.
Question 2: I am observing unexpected byproducts in my Buchwald-Hartwig amination. Could this be from the decomposition of 4-Chloro-2-(pyrrolidin-1-yl)pyridine?
Similar to Suzuki-Miyaura couplings, byproduct formation in Buchwald-Hartwig aminations can stem from various sources.[12][13] Consider these points:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by coordination to the nitrogen atoms of the pyridine ring or the amine coupling partner, especially with highly basic aminopyridines.[14] Using specialized ligands designed for heteroaromatic substrates can mitigate this.
-
Base-Induced Side Reactions: Strong bases like sodium tert-butoxide can promote side reactions, especially at high temperatures.[15][16] Screening milder bases or using a soluble organic base might be beneficial.
-
Hydrodehalogenation: This is a common side reaction where the chloro group is replaced by a hydrogen atom. This can be minimized by ensuring an inert atmosphere and using a well-defined catalyst system.
-
Competitive Binding: The pyrrolidine nitrogen in your starting material is nucleophilic. While less reactive than the amine you are coupling, under certain conditions, it could potentially interact with the catalyst or other electrophiles in the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Chloro-2-(pyrrolidin-1-yl)pyridine?
To ensure its long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] It is recommended to store it in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong acids.[7] Refrigeration is also advised to maintain product quality.[7]
Q2: Can I use protic solvents with 4-Chloro-2-(pyrrolidin-1-yl)pyridine?
While some reactions in protic solvents may be possible, it is generally advisable to use aprotic solvents, especially when heating the reaction. Protic solvents, particularly water, can lead to hydrolysis of the C-Cl bond, especially at elevated temperatures.[4] If a protic solvent is necessary, consider running the reaction at a lower temperature and for a shorter duration.
Q3: Is 4-Chloro-2-(pyrrolidin-1-yl)pyridine sensitive to air?
Yes, the compound is listed as air-sensitive.[7] Exposure to air and moisture should be minimized. Handling the compound under an inert atmosphere is a best practice to prevent potential degradation.
Q4: What is the expected thermal stability of this compound?
While specific data is limited, it is stable under recommended storage conditions but will decompose with excess heat.[6] Based on related compounds, the onset of decomposition is likely in the range of 150-250°C.[6] For reactions requiring high temperatures, it is advisable to conduct a thermal stability study (e.g., using TGA or DSC) to determine the safe operating temperature range.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-(pyrrolidin-1-yl)pyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.
Materials:
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add 4-Chloro-2-(pyrrolidin-1-yl)pyridine, the arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd(OAc)2 and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed water to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Data Summary
Table 1: Recommended Screening Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Catalyst (mol%) | Pd(OAc)2 (2-5), Pd2(dba)3 (1-3) | Pd(OAc)2 (2-5), Pd2(dba)3 (1-3) |
| Ligand (mol%) | SPhos (4-10), XPhos (4-10) | Xantphos (4-10), RuPhos (4-10) |
| Base | K3PO4, K2CO3, Cs2CO3 | NaOtBu, K3PO4, LHMDS |
| Solvent | Dioxane, Toluene, THF | Toluene, Dioxane, DME |
| Temperature (°C) | 80 - 120 | 80 - 120 |
References
- Gogoi, P. (2017). Theoretical study of the interaction between pyridine derivatives and atomic chlorine.
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
PubChem. 2-(Pyrrolidin-1-yl)pyridine. Available from: [Link]
-
ResearchGate. Kinetic data of the thermal decomposition of 2-aminopyridine complexes. Available from: [Link]
-
National Institutes of Health. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]
-
ResearchGate. The polymerisation of 4-chloropyridine. Available from: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available from: [Link]
-
National Institutes of Health. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Available from: [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]
-
ResearchGate. Coupling outcomes for pyridines. Available from: [Link]
-
National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]
-
PubMed. (1992). The influence of single base triplet changes on the stability of a pur.pur.pyr triple helix determined by affinity cleaving. Nucleic Acids Res. Available from: [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Available from: [Link]
-
ResearchGate. (2000). ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. J. Chem. Soc., Perkin Trans. 1. Available from: [Link]
- Google Patents. (2013). Method for synthesizing 4-chloro-pyridine.
-
Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Available from: [Link]
-
Wikipedia. 2-Aminopyridine. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
DSpace@MIT. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthet. Available from: [Link]
-
ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available from: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available from: [Link]
-
sioc-journal.cn. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available from: [Link]
-
ResearchGate. (2006). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Available from: [Link]
-
PubChem. 4-Chloropyridine. Available from: [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
ACG Publications. Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. Available from: [Link]
-
MDPI. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
Wikipedia. Pyrrolidine. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 3. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. fishersci.com [fishersci.com]
- 8. Yoneda Labs [yonedalabs.com]
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- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. chemrxiv.org [chemrxiv.org]
"managing hygroscopic nature of 4-Chloro-2-(pyrrolidin-1-yl)pyridine"
Technical Support Center: 4-Chloro-2-(pyrrolidin-1-yl)pyridine
A Senior Application Scientist's Guide to Managing its Hygroscopic Nature
Welcome to the technical support center for 4-Chloro-2-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The hygroscopic nature of this compound, while a manageable challenge, is a critical factor for ensuring reproducibility, yield, and purity in your synthetic endeavors.
Section 1: Compound Identification and Physicochemical Properties
Correctly identifying your reagent is the first step to successful experimentation. While "4-Chloro-2-(pyrrolidin-1-yl)pyridine" is the specific subject of this guide, it is often confused with related structures. Please verify the CAS number of your material.
Initial searches often yield results for the non-chlorinated parent compound, 4-(Pyrrolidin-1-yl)pyridine (CAS 2456-81-7). It is crucial to distinguish this from the chlorinated analogue for which specific data is less prevalent. The guidance herein is based on the known behavior of similar N-heterocyclic compounds and established best practices for handling hygroscopic reagents.
Table 1: Physicochemical Properties of Key Compounds
| Property | 4-Chloro-2-(pyrrolidin-1-yl)pyridine | 4-(Pyrrolidin-1-yl)pyridine (for comparison) |
| Molecular Formula | C₉H₁₁ClN₂ | C₉H₁₂N₂[1] |
| Molecular Weight | 182.65 g/mol | 148.21 g/mol [1] |
| CAS Number | 358735-31-4 (Verify with supplier) | 2456-81-7[1][2][3][4] |
| Appearance | Typically an off-white to yellow solid or oil | White solid[3] |
| Key Hazard | Assumed hygroscopic, potential irritant | Corrosive, toxic if swallowed, causes severe skin burns and eye damage.[1][2][5] |
| Storage Recommendation | Store under inert atmosphere, desiccated, refrigerated. | Store under an inert atmosphere, keep container tightly closed in a dry, cool, and well-ventilated place.[1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean and why is 4-Chloro-2-(pyrrolidin-1-yl)pyridine susceptible?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. The two nitrogen atoms in the pyridine and pyrrolidine rings of the molecule are Lewis basic and can form hydrogen bonds with atmospheric moisture. This interaction is strong enough to cause the solid material to become "wet," sticky, or even dissolve into a concentrated aqueous solution upon prolonged exposure to humid air.
Q2: How can I visually tell if my sample has absorbed atmospheric water?
A2: A pure, anhydrous sample of 4-Chloro-2-(pyrrolidin-1-yl)pyridine should be a free-flowing solid or a clear oil. Signs of water absorption include:
-
Clumping: The powder no longer flows freely.
-
"Oiling out" or "deliquescence": The solid begins to appear wet, sticky, or may even fully dissolve into a viscous liquid.
-
Discoloration: While not always indicative of water, it can accompany hydration.
Q3: What are the experimental consequences of using a hydrated sample?
A3: Using a sample that has absorbed water can severely compromise your experiment in several ways:
-
Inaccurate Stoichiometry: The mass you weigh is not purely your compound; it's a mixture of the compound and water. This leads to using a lower molar quantity of the reagent than intended, which can result in incomplete reactions and lower yields.[6]
-
Reaction Inhibition or Side Reactions: Water can act as a competing nucleophile in many reactions. For instance, in a nucleophilic aromatic substitution (SNAᵣ) where you intend to displace the chloride with another nucleophile, water can lead to the formation of the corresponding hydroxypyridine byproduct.[7][8][9]
-
Catalyst Deactivation: In many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), water can interfere with the catalytic cycle by hydrolyzing phosphine ligands or reacting with the active catalyst.
-
Inconsistent Results: The amount of absorbed water can vary each time the bottle is opened, leading to poor reproducibility between experiments.
Section 3: Troubleshooting Guide
This section addresses common problems encountered when the hygroscopic nature of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is not properly managed.
Problem 1: My reaction yield is low and/or I observe a significant byproduct at m/z = 165.20 (M+H)⁺.
-
Underlying Cause: This is a classic symptom of using a hydrated reagent. The byproduct observed likely corresponds to 2-(pyrrolidin-1-yl)pyridin-4-ol, formed by the hydrolysis (nucleophilic substitution with water) of the starting material.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: The mass of the reagent on the analytical balance is unstable and continuously increasing.
-
Underlying Cause: The compound is actively absorbing moisture from the laboratory air during the weighing process. This is common in environments with high humidity.
-
Solution:
-
Work Quickly: Minimize the time the container is open to the atmosphere. Have your spatula and weigh boat ready.
-
Use a Controlled Environment: For best results, weigh the compound inside a glovebox or a glove bag with a dry, inert atmosphere (Nitrogen or Argon).[10][11] This is the most reliable method for ensuring accuracy.[6][12]
-
Weighing by Difference: If a glovebox is unavailable, you can weigh the sealed vial, quickly dispense the approximate amount of solid into your reaction vessel under a positive flow of inert gas, and then re-weigh the sealed vial. The difference gives you the mass of the compound transferred.
-
Section 4: Protocols & Best Practices
Protocol 1: Recommended Storage
Proper storage is your first line of defense against hydration.
-
Primary Container: Keep the compound in its original supplier bottle, which is often designed with a good seal.
-
Secondary Containment: Place the primary container inside a desiccator containing an active drying agent (e.g., Drierite®, silica gel).
-
Inert Atmosphere: Before sealing the desiccator, flush it with a dry, inert gas like nitrogen or argon.
-
Temperature: Store in a refrigerator as recommended for many amine-containing compounds to prevent long-term degradation.[1]
-
Sealing: For long-term storage, consider wrapping the bottle cap threads with Parafilm® after it has been brought to room temperature inside the desiccator to prevent moisture from condensing on the cold surface.
Protocol 2: Weighing and Dispensing the Solid Reagent
The ideal method for handling this reagent is within a controlled, inert atmosphere.
Caption: Standard workflow for weighing a hygroscopic solid in a glovebox.
Protocol 3: Preparing and Using a Stock Solution
For experiments requiring high accuracy and repeated use, preparing a stock solution is the most robust method.
-
Vessel Preparation: Take a volumetric flask with a ground glass joint and a septum cap into the glovebox.
-
Weighing: Inside the glovebox, accurately weigh a desired amount of 4-Chloro-2-(pyrrolidin-1-yl)pyridine directly into the volumetric flask.
-
Solvent Addition: Add a portion of anhydrous solvent (e.g., anhydrous THF, Dioxane, or Toluene, previously dried over a suitable agent like molecular sieves[13]) to dissolve the solid.
-
Dilution: Carefully dilute the solution to the calibration mark on the volumetric flask with more anhydrous solvent.
-
Mixing: Cap the flask and mix thoroughly by inversion.
-
Storage & Dispensing: Store the stock solution in the glovebox. For use, draw the required volume using a clean, dry syringe.[10] This method eliminates repeated exposure of the solid to the atmosphere.
Protocol 4: Drying a Hydrated Sample (Salvage Procedure)
If you suspect your sample has absorbed water, it may be possible to dry it. Caution: This should be done with care, as the compound may have limited thermal stability.
-
High-Vacuum Drying: Place the hydrated solid in a Schlenk flask or a similar vacuum-rated vessel.
-
Apply Vacuum: Connect the flask to a high-vacuum line (<1 mmHg).
-
Gentle Heating (Optional): If drying at room temperature is slow, gently warm the flask with a water bath (e.g., 30-40°C). Do not overheat , as this may cause decomposition or sublimation.
-
Duration: Dry for several hours (or overnight for heavily hydrated samples) until the material returns to a free-flowing solid.
-
Verification: The "gold standard" for confirming dryness is Karl Fischer titration to quantify the residual water content.
References
-
Wipf, P. (2014-02-22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
PubChem. 4-Pyrrolidinopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. 4-Pyrrolidinylpyridine. Retrieved from [Link]
-
CAS Common Chemistry. 4-Pyrrolidinopyridine. American Chemical Society. Retrieved from [Link]
-
Reddit. (2023-01-14). Storing/handling moisture sensitive chemicals outside of the glovebox?. r/chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department. (2019-08-21). Using a glovebox: bringing items in and weighing. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018-08-20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]
- Google Patents. Method for synthesizing 4-chloro-pyridine.
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. Retrieved from [Link]
-
Chromatography Forum. (2008-11-27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. Retrieved from [Link]
-
Chromatography Forum. (2008-10-20). How to weigh a higroscopic substance. Retrieved from [Link]
-
Sciencemadness.org. (2007-10-11). drying the water out of hygroscopic crystals. Retrieved from [Link]
-
Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Retrieved from [Link]
-
Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials. Retrieved from [Link]
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Berry, J. F., et al. (2019-01-17). Glovebox Use. University of Wisconsin-Madison. Retrieved from [Link]
- Google Patents. Method for preparing hygroscopic material of organic macromolecule.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Retrieved from [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of pyrrolidines. Retrieved from [Link]
-
Saffron Chemicals. (2025-02-05). Laboratory Chemical Lab Safety and Handling Guidelines. Retrieved from [Link]
-
ResearchGate. Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]
-
PLE at Lund University. (2020-05-14). Hygroscopic materials and drying. YouTube. Retrieved from [Link]
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- 2. 4-Pyrrolidinopyridine | C9H12N2 | CID 75567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. reddit.com [reddit.com]
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- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Improving Regioselectivity in Reactions with 4-Chloro-2-(pyrrolidin-1-yl)pyridine
Welcome to the technical support center for reactions involving 4-Chloro-2-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the regioselectivity of functionalization reactions on this versatile scaffold. Below, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address common issues encountered during experimentation.
Understanding the Substrate: Electronic and Steric Landscape
The reactivity of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is governed by a complex interplay of electronic and steric factors. The pyridine nitrogen makes the ring electron-deficient, activating it for nucleophilic attack, particularly at the C2, C4, and C6 positions.[1][2] The 2-pyrrolidinyl group is a powerful electron-donating group (EDG), which enriches the ring and directs electrophilic attack. Conversely, the 4-chloro group is an electron-withdrawing group (EWG) and an excellent leaving group for nucleophilic aromatic substitution (SNAr).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Reactivity and Site Selectivity
Q1: What are the primary reactive sites on 4-Chloro-2-(pyrrolidin-1-yl)pyridine and why?
A: There are four primary sites for potential reactions, each with unique electronic and steric characteristics:
-
C4-Position (SNAr): The C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) because the electron-withdrawing pyridine nitrogen can stabilize the negative charge of the Meisenheimer intermediate.[2] This is often the most straightforward position to functionalize by replacing the chloro group.
-
C5-Position (EAS & C-H Functionalization): This position is the most electron-rich C-H bond on the ring, activated by the strong donating effect of the C2-pyrrolidinyl group. It is the primary site for Electrophilic Aromatic Substitution (EAS) and is a strong candidate for metal-catalyzed C-H functionalization.
-
C3-Position (Directed Lithiation): The C3 position is sterically hindered by the adjacent pyrrolidinyl group. While less reactive in EAS, it is the prime target for Directed ortho Metalation (DoM), where the nitrogen of the pyrrolidinyl group can direct a strong base (like LDA or n-BuLi) to deprotonate this specific site.[3]
-
C6-Position (Limited Reactivity): This position is activated by the pyridine nitrogen but is generally less reactive than C4 for nucleophilic attack and less electron-rich than C5 for other functionalizations.
Caption: Reactivity map of 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) at C4
Q2: My SNAr reaction to replace the C4-chlorine is slow or gives no product. What should I check?
A: Sluggish SNAr reactions are common and can usually be resolved by optimizing conditions.
-
Nucleophile Strength: The reaction rate is highly dependent on the nucleophilicity of your reagent. If using a weak nucleophile (e.g., an alcohol), a strong base (like NaH or KHMDS) is required to generate the more potent alkoxide. For amine nucleophiles, consider that more basic amines are generally more reactive.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the nucleophile's salt but not the anion, increasing its effective nucleophilicity.
-
Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to overcome the activation energy associated with disrupting the ring's aromaticity.[4] If your reaction is slow at a lower temperature, incrementally increasing the heat is a primary troubleshooting step.
-
Leaving Group Ability: While chlorine is a good leaving group, related bromo or iodo analogs would be more reactive if your synthesis allows for their use.
Q3: I am observing side products or decomposition during my SNAr reaction at high temperatures. How can I mitigate this?
A: High temperatures can lead to undesired side reactions.
-
Consider a Catalyst: For less reactive nucleophiles, consider a palladium- or copper-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) as an alternative to thermal SNAr.[5] This often proceeds under milder conditions, preserving sensitive functional groups.
-
Protecting Groups: If your nucleophile contains other reactive sites, consider using a protecting group strategy to prevent self-condensation or other side reactions.
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged heating after the starting material is consumed can lead to product degradation.
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Insufficient temperature | Increase temperature in 20 °C increments. |
| Weak nucleophile | Use a stronger base (e.g., NaH, KOtBu) to deprotonate. | |
| Inappropriate solvent | Switch to a polar aprotic solvent (DMF, DMSO). | |
| Decomposition | Reaction temperature too high | Reduce temperature and extend reaction time. |
| Sensitive functional groups | Consider a metal-catalyzed coupling under milder conditions. | |
| Side Products | Reaction at other sites | This is rare for SNAr but check product characterization. |
| Impure starting materials | Purify reagents and ensure the solvent is anhydrous. | |
| Caption: Troubleshooting guide for SNAr reactions at the C4 position. |
Section 3: Controlling Regioselectivity in C-H Functionalization
Q4: I am attempting a direct arylation (e.g., using a palladium catalyst) but am getting a mixture of C3 and C5 isomers. How can I favor one over the other?
A: Achieving high regioselectivity in C-H functionalization is a significant challenge that depends heavily on the reaction mechanism and directing effects.
-
To Favor C5-Functionalization (Electronic Preference):
-
Mechanism: Reactions that proceed via an electrophilic-type pathway will naturally favor the most electron-rich C5 position.
-
Catalyst System: Palladium-catalyzed reactions with electron-rich ligands often favor the C5 position. For instance, Pd(OAc)₂ without a strong directing-group-coordinating ligand might default to the electronically preferred site.[6]
-
-
To Favor C3-Functionalization (Steric/Directing Group Control):
-
Mechanism: Reactions that can be controlled by a directing group are necessary. The pyrrolidinyl nitrogen can act as a directing group to guide a metal catalyst to the adjacent C3 position.[7]
-
Catalyst System: Rhodium and Ruthenium catalysts are well-known for their ability to participate in chelation-assisted C-H activation.[8] Using a catalyst like [RhCp*Cl₂]₂ may favor C3 functionalization.
-
Steric Factors: The choice of coupling partner is also crucial. A very bulky coupling partner may be sterically disfavored from approaching the hindered C3 position, inadvertently increasing C5 selectivity.
-
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 8. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accelerating 4-Chloro-2-(pyrrolidin-1-yl)pyridine Catalyzed Acylations
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-Chloro-2-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their acylation reactions. We will delve into the mechanistic underpinnings of this catalyst, troubleshoot common issues that lead to slow reaction times, and provide actionable protocols to enhance efficiency and yield.
Introduction: Understanding the Catalyst
4-Chloro-2-(pyrrolidin-1-yl)pyridine is a highly effective nucleophilic catalyst for acylation reactions, belonging to the same family as the well-known 4-(dimethylamino)pyridine (DMAP) and 4-(pyrrolidino)pyridine (4-PPY). The catalytic power of these pyridines stems from the electron-donating substituent at the 4-position (in this case, the pyrrolidino group), which significantly increases the nucleophilicity of the pyridine ring nitrogen.[1] This enhanced nucleophilicity allows for the rapid formation of a highly reactive N-acylpyridinium salt intermediate, which is the key to accelerating the acylation of alcohols, amines, and other nucleophiles.[1][2]
The catalytic cycle, analogous to that of DMAP, proceeds via two main steps:
-
Activation: The catalyst attacks the acylating agent (e.g., an acid anhydride or acyl chloride) to form the N-acylpyridinium salt.
-
Acyl Transfer: The nucleophile (your substrate) attacks the activated acyl group of the intermediate, yielding the acylated product and regenerating the catalyst. A stoichiometric, non-nucleophilic base is typically required to neutralize the acidic byproduct of the reaction.[3][4]
Caption: The nucleophilic catalysis pathway for 4-aminopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction using 4-Chloro-2-(pyrrolidin-1-yl)pyridine is sluggish compared to literature reports with 4-PPY. Why is this?
A: This is an excellent observation rooted in physical organic chemistry. While the 4-pyrrolidino group is a strong electron-donating group, the chlorine atom at the 2-position is electron-withdrawing via induction. This inductive effect slightly reduces the electron density on the pyridine ring, making the ring nitrogen less nucleophilic compared to its non-chlorinated counterpart, 4-PPY. This modest decrease in nucleophilicity can translate to a slower rate of formation for the critical N-acylpyridinium intermediate, thus slowing the overall reaction. Optimization of other reaction parameters is key to overcoming this inherent electronic effect.
Q2: What is the precise role of the added base (e.g., triethylamine), and can I reduce its amount or omit it?
A: The added base, often called a stoichiometric or auxiliary base, is critical and should not be omitted. Its primary role is to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride or carboxylic acid from an anhydride). If this acid is not neutralized, it will protonate the catalyst or the substrate, rendering them non-nucleophilic and halting the catalytic cycle. You must use at least one equivalent of this base relative to the acylating agent. It is crucial to use a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to prevent it from competing with your substrate in attacking the N-acylpyridinium intermediate.[3][4]
Q3: What are the best general starting conditions for acylating a sterically hindered secondary alcohol?
A: For a challenging substrate, a robust set of starting conditions is essential.
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst Loading | 5–10 mol% | Balances reaction rate and cost/ease of removal. |
| Acylating Agent | Acyl Chloride (1.2 equiv.) | More electrophilic and reactive than the corresponding anhydride. |
| Base | Triethylamine (1.5 equiv.) | A non-nucleophilic base to neutralize HCl byproduct. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, non-coordinating solvent that solubilizes most reagents well.[3] |
| Temperature | 0 °C to Room Temperature (23 °C) | Start at 0 °C during addition to control exotherm, then allow to warm. |
| Concentration | 0.1 M | A standard concentration that facilitates bimolecular reactions. |
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. If no progress is observed after several hours, consult the troubleshooting guide below.
Q4: How can I effectively monitor the reaction to determine its endpoint?
A: Reaction monitoring is crucial for avoiding the formation of side products from prolonged reaction times.
-
TLC: This is the most common method. Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). A successful reaction will show the consumption of the starting material and the appearance of a new, typically less polar, product spot.
-
GC/LC-MS: For quantitative analysis, these methods are superior. Reaction progress kinetic analysis (RPKA) can be performed using these techniques to gain deep mechanistic insights and precisely determine reaction orders and rate constants.[3]
Troubleshooting Guide: Reducing Reaction Time
This section provides a logical workflow for diagnosing and solving issues related to slow reaction rates.
Caption: A decision tree for troubleshooting slow acylation reactions.
Problem: Reaction shows low conversion after several hours at room temperature.
-
Possible Cause 1: Reagent and Solvent Quality
-
Insight: Acylating agents, particularly acyl chlorides and anhydrides, are highly susceptible to hydrolysis. Water in your solvent, substrate, or base will consume the acylating agent and deactivate the catalyst.
-
Solution: Ensure all glassware is oven- or flame-dried. Use solvents from a purification system or a freshly opened bottle stored over molecular sieves. Distill liquid bases like triethylamine before use. Use a fresh bottle of the acylating agent.
-
-
Possible Cause 2: Insufficient Thermal Energy
-
Insight: While many acylations are fast at room temperature, sterically demanding substrates may require more thermal energy to overcome the activation barrier.
-
Solution: Gently heat the reaction mixture to 35-40 °C (reflux for DCM). Monitor carefully by TLC to ensure the product is stable at this temperature and that side reactions do not become prevalent. For higher temperatures, a solvent like 1,2-dichloroethane (DCE) or acetonitrile may be required.
-
-
Possible Cause 3: Low Electrophilicity of the Acylating Agent
-
Insight: The reactivity of acylating agents follows the general trend: Acyl Halide > Acyl Anhydride >> Carboxylic Acid (requires an activator). If you are using an anhydride and the reaction is slow, a more potent electrophile is needed.
-
Solution: Switch from the acid anhydride to the corresponding acyl chloride. This will generate a more reactive N-acylpyridinium chloride intermediate, accelerating the reaction.
-
-
Possible Cause 4 (Advanced): The Counteranion Effect
-
Insight: The rate-limiting step is often the nucleophilic attack on the N-acylpyridinium salt. The nature of the counteranion (X⁻) in the [CAT-CO-R]⁺X⁻ intermediate dramatically influences its reactivity. It has been demonstrated that acylpyridinium carboxylates are 800–1300 times more reactive than the corresponding chlorides.[5]
-
Solution: Implement an in situ counteranion exchange. By adding a soluble carboxylate salt (like sodium or potassium benzoate), the less reactive chloride or acetate anion on the intermediate can be exchanged for a more activating carboxylate, leading to a massive rate acceleration. This allows for catalyst loadings as low as 0.01 mol%.[5]
-
Experimental Protocols
Protocol 1: Standard Acylation of a Hindered Alcohol (1-Methylcyclohexanol)
This protocol outlines a standard procedure for a challenging substrate.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-methylcyclohexanol (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Dissolve the alcohol in anhydrous dichloromethane (10 mL, 0.1 M). Add 4-Chloro-2-(pyrrolidin-1-yl)pyridine (0.05 mmol, 0.05 equiv) followed by triethylamine (1.5 mmol, 1.5 equiv).
-
Initiation: Cool the stirred solution to 0 °C using an ice bath. Add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir and monitor progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent).
-
Workup: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Advanced Accelerated Acylation via in situ Counteranion Exchange
This protocol leverages the counteranion effect for maximum rate enhancement.[5]
-
Preparation: To an oven-dried flask under an inert atmosphere, add the alcohol substrate (1.0 mmol, 1.0 equiv), 4-Chloro-2-(pyrrolidin-1-yl)pyridine (0.01 mmol, 0.01 equiv), and a soluble carboxylate salt such as potassium benzoate (0.1 mmol, 0.1 equiv).
-
Solvent: Add anhydrous dichloromethane (10 mL).
-
Initiation: Add the acylating agent (e.g., benzoyl chloride, 1.1 mmol, 1.1 equiv) to the stirred suspension at room temperature.
-
Reaction & Workup: The reaction is often complete in minutes. Monitor closely by TLC. Proceed with the aqueous workup and purification as described in Protocol 1. The dramatic rate increase allows for significantly lower catalyst loading and shorter reaction times.
References
- Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129.
- Kawabata, T., et al. (2007). Catalytic Site-Selective Acylation of Polyols by a Foldamer Catalyst. Journal of the American Chemical Society, 129(42), 12890–12895.
-
Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
Kawabata, T. (n.d.). Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. Slide Deck. [Link]
- Kawabata, T., et al. (2011). Carboxylate Anions Accelerate Pyrrolidinopyridine (PPy)-Catalyzed Acylation: Catalytic Site-Selective Acylation of a Carbohydrate by in Situ Counteranion Exchange. Journal of the American Chemical Society, 133(31), 12008–12011.
-
Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. [Link]
-
Organic Chemistry Portal. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. [Link]
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). [Link]
-
Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]
- Moore, J. S., & Scriven, E. F. V. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226.
-
MDPI. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 28(19), 6791. [Link]
-
Lee, J. I., & Park, J. H. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Tetrahedron Letters, 50(45), 6151-6153. [Link]
-
National Center for Biotechnology Information. (2022). A Palladium-Catalyzed 4CzIPN-Mediated Decarboxylative Acylation Reaction of O-Methyl Ketoximes with α-Keto Acids under Visible Light. Molecules, 27(19), 6610. [Link]
Sources
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- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
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- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Recovery for 4-Chloro-2-(pyrrolidin-1-yl)pyridine
Introduction
Welcome to the technical support center for the synthesis and purification of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. This molecule is a key building block in pharmaceutical development, and its synthesis often relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2][3] While highly efficient, these reactions present a significant downstream challenge: the effective removal and recovery of the palladium catalyst from the reaction mixture.
This guide is designed for researchers, chemists, and process development professionals. It provides practical, in-depth solutions to common issues encountered during catalyst recovery, ensuring product purity and economic process viability. Inadequate catalyst removal can lead to product contamination, compromising biological assays and failing to meet stringent regulatory limits for residual metals in Active Pharmaceutical Ingredients (APIs).[4][5][6] Conversely, efficient recovery and potential recycling of the catalyst can significantly reduce the manufacturing costs, as precious metal catalysts can account for 5–20% of the total cost.[7]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your specific process.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of catalyst used for synthesizing 4-Chloro-2-(pyrrolidin-1-yl)pyridine?
A1: The synthesis typically involves a Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction between an aryl halide (like 2,4-dichloropyridine) and an amine (pyrrolidine).[1][2] Both homogeneous catalysts (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos) and heterogeneous catalysts (e.g., Palladium on Carbon, Pd/C) are commonly employed.[1][7][8]
Q2: Why is catalyst recovery so critical in pharmaceutical manufacturing?
A2: There are two primary drivers:
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Purity and Safety: Regulatory bodies like the EMA and FDA enforce strict limits on elemental impurities in APIs due to potential toxicity.[4][5][9] Residual palladium must be reduced to low parts-per-million (ppm) levels.
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Economic Viability: Palladium is a precious metal. Effective recovery and recycling of the catalyst are crucial for making the synthesis process cost-effective and sustainable.[7][10][11]
Q3: What are the main differences between recovering a heterogeneous (e.g., Pd/C) vs. a homogeneous catalyst?
A3:
-
Heterogeneous catalysts (solid phase) are, in principle, easier to recover. They can be separated from the liquid reaction mixture by physical methods like filtration or centrifugation.[12][13][14] The main challenges are preventing mechanical losses and catalyst leaching into the solution.[13][15]
-
Homogeneous catalysts (dissolved in the reaction mixture) require more complex purification methods as they cannot be simply filtered out.[10] Techniques include solvent extraction, precipitation, or the use of chemical scavengers to bind the metal for subsequent removal.[7][16]
Q4: What is an acceptable level of residual palladium in my final product?
A4: According to ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium via the oral route is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the drug substance.[4] However, this limit can be adjusted based on the maximum daily dose of the drug. For screening compounds in early development, a target of <100 ppm is often suggested, though lower is always better.[17]
Troubleshooting Guide
This section addresses specific problems you may encounter during catalyst recovery. Each problem is analyzed by potential cause, followed by actionable solutions.
Problem 1: Low Physical Recovery of Heterogeneous Catalyst (e.g., Pd/C)
You've completed the reaction and are trying to recover your solid Pd/C catalyst by filtration, but the recovered weight is significantly lower than the initial charge.
Root Cause Analysis & Solutions
-
Cause A: Mechanical Loss during Filtration. Fine catalyst particles can pass through standard filter paper or become embedded in the filter aid (e.g., Celite).
-
Solution 1: Optimize Filtration Media. Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE). For larger scales, modern technologies like porous sintered metal tubes or leaf filters can be highly effective.[14]
-
Solution 2: Improve Filter Bed Technique. When using a filter aid like Celite, ensure a proper filter cake is formed before introducing the catalyst-containing slurry. Pre-coat the filter with a slurry of the filter aid in a clean solvent. This prevents the fine catalyst particles from directly contacting and blinding the filter paper.
-
Solution 3: Dilution and Washing. Before filtration, dilute the reaction mixture with a suitable solvent. This reduces the viscosity and helps prevent the product from precipitating on the catalyst surface, which can lead to aggregation and loss.[12] Ensure thorough washing of the filter cake with fresh solvent to recover any trapped product and catalyst.
-
-
Cause B: Catalyst Leaching. A portion of the palladium may detach from the carbon support and dissolve into the reaction mixture, becoming a homogeneous species.[15][18]
-
Solution 1: Verify Leaching. After filtering the heterogeneous catalyst, take a sample of the filtrate and analyze it for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This will quantify the extent of the leaching problem.
-
Solution 2: Modify Reaction Conditions. Leaching is often exacerbated by high temperatures, certain solvents, or the presence of ligands that can chelate and extract the palladium. Experiment with milder reaction temperatures or screen alternative solvents to minimize this effect.
-
Solution 3: Post-Filtration Scavenging. If leaching is unavoidable, the dissolved palladium in the filtrate must be treated as a homogeneous catalyst. See Problem 2 for removal strategies.
-
Problem 2: High Residual Palladium in Product After Homogeneous Catalysis
Your final product, after workup and initial purification, still contains unacceptable levels of palladium.
Root Cause Analysis & Solutions
-
Cause A: Ineffective Liquid-Liquid Extraction. Simple aqueous washes are often insufficient to remove palladium complexes, which can have significant organic solubility.
-
Solution 1: Use Chelating Aqueous Washes. Instead of plain water or brine, use an aqueous solution containing a strong chelating agent. N-acetylcysteine or thiourea solutions can coordinate with the palladium, pulling it into the aqueous phase.[19] Multiple washes at elevated temperatures (e.g., 60°C) can improve efficiency.[19]
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Solution 2: Oxidize Phosphine Ligands. The phosphine ligands used in the coupling reaction create bulky, organic-soluble palladium complexes. Oxidizing the phosphine to phosphine oxide (e.g., with a careful addition of H₂O₂) can break up the complex and make the palladium more accessible to aqueous chelators.[19] Caution: This must be done under controlled conditions to manage potential exotherms and off-gassing.
-
-
Cause B: Need for a Dedicated Scavenging Step. Extraction alone may not be sufficient to reach single-digit ppm levels. A dedicated scavenger is often required.
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Solution 1: Solid-Supported Scavengers (Adsorption). These are materials, often functionalized silica or polymers, that have a high affinity for palladium.[7][20] The product solution is stirred with the scavenger for a period (e.g., 2-18 hours), and the solid scavenger with the bound palladium is then simply filtered off.[7] This is a highly effective and practical method.[7][19]
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Solution 2: Activated Carbon. Treatment with activated carbon (e.g., Darco KB-B) can be a cost-effective method for removing residual palladium.[7][21] The solution is agitated with the carbon, which adsorbs the metal, followed by filtration.[7]
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Solution 3: Precipitation. Reagents like Trithiocyanuric acid (TMT) can be used to precipitate palladium from the organic solution.[19] The resulting solid is then removed by filtration.
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Data-Driven Decision Making: Scavenger Selection
The choice of scavenger depends on the solvent, the nature of the palladium complex, and cost considerations.
| Scavenger Type | Mechanism | Typical Use Case | Advantages | Disadvantages |
| Thiol-Functionalized Silica | Chemisorption | Post-Buchwald-Hartwig in solvents like THF, Toluene. | High efficiency and selectivity for Pd.[7] | Higher cost; can require long contact times.[7] |
| Amine-Functionalized Silica | Chemisorption | Effective for various Pd complexes. | Good capacity. | Can sometimes bind to the desired product if it is acidic. |
| Activated Carbon | Physisorption | General purpose, cost-sensitive processes. | Low cost, widely available.[7][21] | Can adsorb the product, leading to yield loss; may require higher loading.[7] |
| N-Acetylcysteine (Wash) | Chelation/Extraction | Aqueous workup step. | Inexpensive, easy to implement.[19] | Efficiency can be limited by phase-transfer; may not reach very low ppm levels alone.[19] |
| Trithiocyanuric Acid (TMT) | Precipitation | When filtration of a solid is preferred over adsorption. | Forms a solid precipitate that is easily filtered.[19] | Introduces another solid handling step. |
Problem 3: Catalyst Deactivation Upon Recovery and Reuse
You have successfully recovered your heterogeneous catalyst, but it shows significantly lower activity in subsequent reaction cycles.
Root Cause Analysis & Solutions
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Cause A: Poisoning by Impurities. The catalyst's active sites are blocked by impurities from the reactants, solvents, or side products. Sulfur-containing compounds are common poisons for palladium catalysts.
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Solution 1: Purify Starting Materials. Ensure all reactants and solvents are of high purity and are properly dried and degassed before use.
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Solution 2: Implement a Regeneration Wash. Before reuse, wash the recovered catalyst with a sequence of solvents to remove adsorbed species. A typical sequence might be: Toluene (to remove organics) -> Methanol (to remove polar compounds) -> Water -> Dilute acid/base wash (if applicable) -> Water -> Methanol -> Final drying.
-
-
Cause B: Coking or Fouling. Carbonaceous material or polymeric byproducts have deposited on the catalyst surface, physically blocking the active sites.[22][23]
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Solution 1: Mild Oxidative Treatment. A controlled regeneration by treating the catalyst with a diluted air stream at elevated temperatures can burn off carbonaceous deposits.[22] This must be done carefully to avoid over-oxidation and sintering of the palladium metal.
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Solution 2: Acid Wash. Washing the catalyst with a dilute acid (e.g., glacial acetic acid or dilute nitric acid) can sometimes dissolve inorganic poisons and surface foulants.[24][25] The catalyst must be thoroughly washed with water to neutrality and dried afterward.
-
-
Cause C: Sintering or Agglomeration. The fine palladium nanoparticles on the support have agglomerated into larger, less active particles, often due to excessively high reaction or regeneration temperatures.
-
Solution 1: Control Temperature. Strictly control the maximum temperature during both the reaction and any regeneration steps. Sintering is often irreversible.
-
Solution 2: Re-dispersion (Advanced). In some cases, chemical treatments can re-disperse the palladium particles, but these are complex procedures often best left to catalyst manufacturers. A method described involves boiling in nitric acid, treating with ammonia, and re-reducing with hydrogen.[24]
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Visualized Workflows and Protocols
General Catalyst Recovery Workflow
This diagram outlines the decision-making process for recovering a catalyst post-reaction.
Caption: Decision workflow for catalyst recovery.
Troubleshooting Low Catalyst Activity
Use this decision tree to diagnose and resolve issues with catalyst deactivation.
Caption: Decision tree for diagnosing catalyst deactivation.
Protocol: Palladium Removal from an Organic Solution using Thiol-Functionalized Silica Gel
This protocol provides a general procedure for removing dissolved palladium from a reaction mixture using a solid-supported scavenger.
Safety First: Always consult the Safety Data Sheet (SDS) for all chemicals used. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials:
-
Crude reaction mixture containing the product and dissolved palladium catalyst in an organic solvent (e.g., Toluene, THF).
-
Thiol-functionalized silica gel (scavenger).
-
Inert gas (Nitrogen or Argon).
-
Reaction vessel with overhead stirring and temperature control.
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a filter press).
-
Sample vials for ICP-MS analysis.
Procedure:
-
Initial Analysis (Baseline):
-
Take a representative sample of the crude reaction mixture post-reaction.
-
Submit the sample for ICP-MS analysis to determine the initial palladium concentration (ppm). This is your baseline.
-
-
Scavenger Addition:
-
Ensure the reaction mixture is under an inert atmosphere.
-
Based on the scavenger manufacturer's recommendation (typically 5-20 equivalents relative to the palladium), calculate the required mass of the thiol-functionalized silica gel.
-
Add the scavenger to the reaction vessel containing the crude solution with vigorous stirring.
-
-
Scavenging (Adsorption):
-
Heat the mixture to the recommended temperature (often 40-60°C) to increase the rate of scavenging.
-
Stir the mixture for the recommended time, typically ranging from 2 to 24 hours. The optimal time should be determined experimentally.
-
Take periodic samples (e.g., at 2, 6, and 18 hours) to monitor the progress of palladium removal via ICP-MS. This will help you optimize the cycle time for future runs.
-
-
Filtration:
-
Cool the mixture to room temperature.
-
Filter the mixture to remove the silica scavenger, which now contains the bound palladium.
-
Wash the collected scavenger cake with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrate and the washings.
-
-
Final Analysis:
-
Take a sample of the final, combined filtrate.
-
Submit for ICP-MS analysis to confirm that the residual palladium level is within the acceptable specification (e.g., <10 ppm).
-
-
Downstream Processing:
-
The palladium-free filtrate can now proceed to the next steps of purification, such as crystallization or chromatography, to isolate the final 4-Chloro-2-(pyrrolidin-1-yl)pyridine product.
-
References
- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.).
- CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents. (n.d.).
- US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - Google Patents. (n.d.).
- EP1636393B1 - Process for recovery of palladium from spent catalyst - Google Patents. (n.d.).
- How can I recoverd heterogeneous catalyst after transesterification in biodiesel production? (2022). ResearchGate.
- CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents. (n.d.).
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine | Request PDF. (n.d.). ResearchGate.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications.
- Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. (n.d.). SciSpace.
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). Green Chemistry (RSC Publishing).
- Your trick to remove residual palladium. (2025). Reddit.
- Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. (2023). ACS Omega.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development - ACS Publications.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
- Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
- Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Recovery/Reuse of Heterogeneous Supported Spent Catalysts. (n.d.). MDPI.
- ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)pyridine: New Chiral Nucleophilic Catalysts. (2025). ResearchGate.
- Guideline on the specification limits for residues of metal catalysts. (n.d.). European Medicines Agency (EMA).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- Recovery of Precious Metals in Spent Process Catalysts. (n.d.). Pharmaceutical Technology.
- (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2025).
- US7084287B2 - Method of removing palladium - Google Patents. (n.d.).
- Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. (n.d.). PubMed Central.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
- Which Filtration Products are Used for Catalyst Recovery? (2023). Powder Systems.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters.
- US3400073A - Regeneration of platinum and palladium reforming catalysts - Google Patents. (n.d.).
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). PMC - NIH.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
- ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma.
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019). Semantic Scholar.
- Optimizing Catalytic Reactions. (n.d.). ResearchGate.
- (PDF) Recovery/Reuse of Heterogeneous Supported Spent Catalysts. (2025). ResearchGate.
- Apeiron's Metal Scavenging Solutions. (n.d.).
- A risk mitigation approach to detecting and quantifying metals in APIs. (2022).
- Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. (n.d.). NIH.
- CHAPTER 14: Greener Approaches to Cross-Coupling. (n.d.). Books.
- Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. (n.d.). PMC.
- Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (2025). ResearchGate.
- The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF. (2025). ResearchGate.
- Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. (2024). ACS Catalysis - ACS Publications.
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Technical Support Center: Addressing Steric Hindrance with 4-Chloro-2-(pyrrolidin-1-yl)pyridine
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with sterically hindered reactions. This guide focuses on the practical application and theoretical underpinning of utilizing 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a strategic component in demanding synthetic protocols, particularly in cross-coupling reactions. Our goal is to provide you with actionable troubleshooting advice and a clear understanding of the mechanistic principles at play.
Troubleshooting Guide: Navigating Sterically Congested Couplings
This section addresses common issues encountered during experiments involving sterically hindered substrates and offers solutions centered around the strategic use of specialized reagents like 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Q1: My Suzuki-Miyaura coupling between a di-ortho-substituted aryl halide and a bulky boronic acid is failing or giving very low yields. I've tried standard phosphine ligands with little success. What's going wrong and how can I fix it?
A1: This is a classic case of severe steric hindrance impeding key steps in the catalytic cycle. The primary bottlenecks are likely a slow oxidative addition of the aryl halide to the palladium(0) center and a difficult reductive elimination to form the sterically demanding biaryl product. Standard ligands such as triphenylphosphine may not be sufficiently electron-rich or sterically bulky to promote these challenging steps.
Underlying Cause: The steric bulk around the reaction centers on both coupling partners prevents the catalyst from adopting the necessary geometry for efficient bond formation.
Proposed Solution: The Role of 2-Aminopyridine Ligands
While not a direct ligand itself, 4-Chloro-2-(pyrrolidin-1-yl)pyridine can be viewed as a precursor or a structural motif for designing highly effective ligands for such challenging couplings. The rationale lies in the established success of bulky, electron-rich ligands in overcoming steric barriers. The 2-(pyrrolidin-1-yl) group is a strong electron-donating moiety that can increase the electron density on a metal center, thereby facilitating the oxidative addition step. Its steric profile can also promote the reductive elimination step.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective sources of Pd(0) in situ. |
| Ligand | A bulky, electron-rich phosphine (e.g., SPhos, XPhos, RuPhos) or a custom ligand based on the 2-aminopyridine scaffold. | These ligands are designed to promote the coupling of sterically demanding substrates.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker bases are often preferred to minimize side reactions with sensitive functional groups. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Aprotic polar solvents, often with a small amount of water, are standard for Suzuki couplings. |
| Temperature | 80-110 °C | Increased temperature can help overcome the activation energy barrier imposed by steric hindrance. |
| Additive | Consider the use of a phase-transfer catalyst for biphasic reactions. | Can enhance reaction rates by facilitating the transfer of reactants between phases. |
Q2: I'm attempting a Buchwald-Hartwig amination with a sterically hindered secondary amine and an aryl chloride, but the reaction is sluggish and incomplete. How can 4-Chloro-2-(pyrrolidin-1-yl)pyridine conceptually help here?
A2: Similar to the Suzuki-Miyaura reaction, sterically demanding Buchwald-Hartwig aminations require specialized catalyst systems. The challenge lies in both the oxidative addition of the aryl chloride and the subsequent C-N bond-forming reductive elimination from a bulky palladium-amido complex. The development of ligands that are both bulky and electron-donating has been crucial for the success of these transformations.[2]
Conceptual Application of the 4-Chloro-2-(pyrrolidin-1-yl)pyridine Motif:
A ligand derived from this scaffold would possess key features beneficial for this challenging amination:
-
Electron-Donating Pyrrolidine: The nitrogen of the pyrrolidine ring is a strong sigma-donor, which increases the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition of the electron-deficient aryl chloride.
-
Steric Bulk: The pyrrolidine group at the 2-position provides the necessary steric bulk around the metal center to promote the reductive elimination step, which is often the rate-limiting step in the formation of sterically congested C-N bonds.
-
Modulated Electronics: The 4-chloro substituent withdraws electron density from the pyridine ring, which can influence the overall electronic properties of a potential ligand and its interaction with the metal center. This can be a point of tuning for catalyst performance.
Frequently Asked Questions (FAQs)
Q3: What is the fundamental principle behind using bulky ligands for sterically hindered cross-coupling reactions?
A3: The fundamental principle is to control the coordination environment of the metal catalyst (typically palladium) to favor the desired reaction pathway. Bulky ligands promote the formation of monoligated, highly reactive catalyst species that are necessary for the oxidative addition of sterically hindered substrates. Furthermore, the steric clash between the bulky ligand and the substrates in the transition state of the reductive elimination step is thought to lower the energy barrier for this crucial bond-forming event.
Q4: How is 4-Chloro-2-(pyrrolidin-1-yl)pyridine synthesized?
A4: While specific, detailed synthetic procedures for this exact molecule may vary, a common approach for the synthesis of 2-aminopyridines involves the nucleophilic aromatic substitution (SNA) of a suitable 2-halopyridine with an amine. In this case, one could envision the reaction of 2,4-dichloropyridine with pyrrolidine. The regioselectivity of such reactions can be influenced by the reaction conditions and the electronic nature of the pyridine ring. The 4-chloro position on a pyridine ring is generally susceptible to nucleophilic substitution.[3]
Q5: Are there alternatives to pyridine-based ligands for overcoming steric hindrance?
A5: Yes, several classes of ligands have been developed for sterically demanding cross-coupling reactions. These include:
-
Bulky Phosphine Ligands: This is the most common class, with examples like the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and other trialkylphosphines.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and can be sterically tuned, making them effective ligands for a variety of cross-coupling reactions, including those with hindered substrates.[4]
-
P,N-Ligands: Ligands containing both phosphorus and nitrogen donor atoms can offer unique steric and electronic properties that are beneficial in challenging catalytic cycles.
Visualizing the Catalytic Cycle and Troubleshooting
Understanding the catalytic cycle is key to effective troubleshooting. Below is a simplified representation of a Suzuki-Miyaura cross-coupling cycle, highlighting the steps where steric hindrance can be problematic.
Caption: Simplified Suzuki-Miyaura cycle highlighting steps impacted by steric hindrance.
Caption: Troubleshooting workflow for sterically hindered cross-coupling reactions.
References
-
Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved January 26, 2026, from [Link]
-
Larsson, P., et al. (2008). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 10(15), 3385-3388. [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved January 26, 2026, from [Link]
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Kirchhoff, J. H., et al. (2002). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
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Beilstein Journals. (2018). Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches. Beilstein Journal of Organic Chemistry, 14, 1827-1836. [Link]
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Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 46(31), 5889-5893. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link]
-
So, C. M., et al. (2012). Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Synlett, 23(08), 1181-1186. [Link]
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Wang, D., et al. (2017). A Facile Route to Sterically Hindered and Non-Hindered 4′Aryl2,2′:6′,2′′-Terpyridines. Molecules, 22(12), 2095. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
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Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. International Journal of Health Sciences, 7(S1), 10307-10321. [Link]
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Fabris, F., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Sustainable Chemistry & Engineering, 8(37), 14076-14084. [Link]
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Hinkelmann, J. C., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry – A European Journal, 29(4), e202202951. [Link]
-
Le-Corre, G., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
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Bickelhaupt, F. M., & Fernández, I. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1935-1943. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1090-1101. [Link]
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Arisawa, M., et al. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Molecules, 27(15), 4987. [Link]
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So, C. M., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Synlett, 23(08), 1181-1186. [Link]
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Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved January 26, 2026, from [Link]
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Bera, S., et al. (2020). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions, 49(3), 856-871. [Link]
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Mako, T. L., & Byers, J. A. (2020). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(16), 5676-5702. [Link]
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Bertrand, H., et al. (2023). A biophysical study of the interactions of palladium(II), platinum(II) and gold(III) complexes of aminopyridyl-2,2'-bipyridine ligands with RNAs and other nucleic acid structures. Dalton Transactions, 52(3), 738-749. [Link]
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Brummond, K. M., & Chen, H. (2005). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. Organic Letters, 7(16), 3473-3475. [Link]
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So, C. M., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Synlett, 23(08), 1181-1186. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. Retrieved January 26, 2026, from [Link]
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Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(44), 13043-13047. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 26, 2026, from [Link]
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Thompson, A. S., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. [Link]
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Chen, Y., et al. (2020). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Journal of the American Chemical Society, 142(38), 16459-16466. [Link]
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Validation & Comparative
A Comparative Guide to Pyridine-Based Catalysts: 4-Chloro-2-(pyrrolidin-1-yl)pyridine vs. the Benchmark DMAP
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in acylation, silylation, and related group-transfer reactions, 4-(Dimethylamino)pyridine (DMAP) has long been the gold-standard nucleophilic catalyst.[1][2] Its remarkable ability to accelerate reactions, even with sterically demanding substrates, has made it an indispensable tool in the synthesis of pharmaceuticals and complex molecules.[2][3] However, the relentless pursuit of chemical efficiency continually drives the exploration of new catalytic structures. This guide provides an in-depth comparison between the well-established DMAP and a structurally distinct analogue, 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
While direct, peer-reviewed comparative studies on the catalytic activity of 4-Chloro-2-(pyrrolidin-1-yl)pyridine are not widely available, we can leverage our understanding of structure-activity relationships and extensive data on related pyridine catalysts to build a robust predictive analysis. This guide will dissect the established mechanism of DMAP, analyze the anticipated electronic and steric effects of the chloro- and pyrrolidino- substituents on the pyridine core, and present a framework for experimental validation.
The DMAP Mechanism: A Nucleophilic Catalysis Paradigm
DMAP's efficacy stems from its role as a "super-nucleophile," far exceeding the catalytic power of its parent structure, pyridine.[4] The catalytic cycle, primarily in acylation reactions with anhydrides, proceeds via a nucleophilic pathway, not a base-catalyzed one.[5]
-
Activation: DMAP attacks the electrophilic acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the starting anhydride.
-
Nucleophilic Attack: The alcohol substrate attacks the activated acyl group of the N-acylpyridinium intermediate.
-
Product Formation & Regeneration: The desired ester is formed, and the DMAP catalyst is released. An auxiliary, non-nucleophilic base (like triethylamine) is typically required to scavenge the acidic byproduct (e.g., acetic acid), regenerating the neutral DMAP to re-enter the catalytic cycle.[6][7]
The electron-donating dimethylamino group at the 4-position is crucial; it increases the electron density on the pyridine ring nitrogen, enhancing its nucleophilicity and stabilizing the positive charge in the N-acylpyridinium intermediate.
Caption: Figure 1: Nucleophilic catalytic cycle of DMAP in acylation.
Structural Analysis: 4-Chloro-2-(pyrrolidin-1-yl)pyridine
To predict the catalytic performance of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, we must dissect the electronic and steric influence of its unique substitution pattern compared to DMAP.
-
4-(Pyrrolidino)pyridine (PPY) as a Reference: PPY, where the dimethylamino group of DMAP is replaced by a pyrrolidino group, is known to be an even more potent catalyst.[3][8] The cyclic amine structure results in a greater electron-donating effect, further enhancing the nucleophilicity of the pyridine nitrogen.[8] This establishes a clear trend: increasing electron donation at the 4-position boosts catalytic activity.
-
Electronic Effects of the Chloro Group: The defining feature of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is the chloro-substituent at the 4-position. Halogens are strongly electron-withdrawing via induction. Placing a chloro group at the position where DMAP and PPY have their key electron-donating groups will drastically decrease the electron density on the pyridine ring. This is expected to significantly reduce the nucleophilicity of the ring nitrogen, which is fundamental to the catalytic mechanism.
-
Steric and Positional Effects: The pyrrolidino group is at the 2-position (ortho to the ring nitrogen), not the 4-position. This has two major implications:
-
Steric Hindrance: The bulky pyrrolidino group is now adjacent to the nitrogen atom that must act as the nucleophile. This steric clash can severely impede the nitrogen's ability to attack the acylating agent to form the crucial N-acylpyridinium intermediate.
-
Electronic Resonance: The powerful resonance-based electron donation from an amino group is most effective when it is at the 4-position (para). While the group at the 2-position can still donate electrons through resonance, the effect is often different and, in this case, is overshadowed by the steric hindrance it creates.
-
Hypothesis: Based on this structural analysis, 4-Chloro-2-(pyrrolidin-1-yl)pyridine is predicted to be a significantly less effective nucleophilic catalyst than DMAP . The combination of a powerful electron-withdrawing group at the 4-position and a sterically hindering group at the 2-position undermines the two key features that make DMAP and its analogues so potent. It is more likely to function as a sterically hindered, non-nucleophilic base rather than a nucleophilic catalyst.
Performance Comparison: DMAP vs. Superior Analogues
To provide quantitative context for the impact of structural modifications, the table below summarizes the performance of DMAP against more potent, structurally optimized analogues in the challenging acylation of a tertiary alcohol. This data highlights the performance gains achievable by enhancing the electronic properties of the 4-substituent.
| Catalyst | Structure | Reaction Time for >95% Conversion (1-methylcyclohexanol) | Relative Efficacy |
| DMAP | 4-(Dimethylamino)pyridine | ~6 hours | Baseline |
| PPY | 4-(Pyrrolidino)pyridine | Faster than DMAP (qualitative) | > DMAP |
| Catalyst 6 | Tricyclic Triaminopyridine | ~3 hours | ~2x faster than DMAP |
| Data derived from studies on advanced DMAP analogues for the acetylation of 1-methylcyclohexanol.[3] Catalyst 6 represents a highly potent, next-generation catalyst.[3] |
This data clearly shows that modifications designed to increase nucleophilicity lead to substantial improvements in catalytic activity.[3] The proposed structure of 4-Chloro-2-(pyrrolidin-1-yl)pyridine moves in the opposite direction from a design perspective.
Experimental Protocol: A Head-to-Head Comparison Workflow
To definitively determine the catalytic activity of 4-Chloro-2-(pyrrolidin-1-yl)pyridine relative to DMAP, a standardized kinetic experiment is necessary. The following protocol outlines a robust method for this comparison.
Objective: To compare the rate of acetylation of a sterically hindered secondary alcohol using DMAP and 4-Chloro-2-(pyrrolidin-1-yl)pyridine as catalysts.
Materials:
-
1-Methylcyclohexanol (Substrate)
-
Acetic Anhydride (Acylating Agent)
-
DMAP (Catalyst 1)
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine (Catalyst 2)
-
Triethylamine (Et₃N, Auxiliary Base)
-
Dichloromethane (DCM, Anhydrous Solvent)
-
Internal Standard (e.g., Dodecane) for GC analysis
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow Diagram:
Caption: Figure 2: Workflow for comparing catalyst performance.
Step-by-Step Procedure:
-
Apparatus Setup: In a fume hood, prepare two identical oven-dried round-bottom flasks equipped with magnetic stir bars. Maintain an inert atmosphere (e.g., nitrogen).[9]
-
Reagent Preparation: To each flask, add anhydrous dichloromethane (DCM), 1-methylcyclohexanol (1.0 equivalent), and triethylamine (1.5 equivalents). If using GC analysis, add a suitable internal standard.
-
Catalyst Addition: To the first flask, add DMAP (0.1 equivalents). To the second flask, add 4-Chloro-2-(pyrrolidin-1-yl)pyridine (0.1 equivalents). Allow the solutions to stir for 2 minutes.
-
Reaction Initiation: Add acetic anhydride (1.2 equivalents) to each flask simultaneously to initiate the reaction. Start a timer.
-
Monitoring: At designated time points (e.g., 0, 15, 30, 60, 120, 240, 360 minutes), withdraw a small aliquot from each reaction mixture.
-
Work-up and Analysis: Quench each aliquot by adding it to a vial containing a saturated sodium bicarbonate solution to neutralize unreacted anhydride and acid. Extract the quenched mixture with a small amount of DCM. Analyze the organic layer by Gas Chromatography (GC) or ¹H NMR to determine the ratio of substrate to product, and thus the percent conversion.[7]
-
Data Interpretation: Plot the percent conversion against time for both catalysts. The resulting curves will provide a clear, quantitative comparison of their catalytic activities.
Conclusion and Outlook
4-(Dimethylamino)pyridine remains a highly effective and widely used nucleophilic catalyst due to its optimal balance of electronic and steric properties. The drive for improved catalysts has led to superior analogues like 4-(pyrrolidino)pyridine, which enhance the electronic-donating capacity at the 4-position.
Based on a detailed structural analysis, 4-Chloro-2-(pyrrolidin-1-yl)pyridine is not expected to be a competent nucleophilic catalyst in the same class as DMAP. The presence of an electron-withdrawing chloro group at the critical 4-position and a sterically bulky pyrrolidino group at the 2-position are fundamentally detrimental to the established mechanism of action. Experimental validation, following the protocol outlined above, is essential to confirm this hypothesis. For researchers seeking catalysts with activity superior to DMAP, efforts should remain focused on structures that enhance, rather than diminish, the nucleophilicity of the pyridine nitrogen.
References
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The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (2020). ScholarWorks @ UTRGV. Available at: [Link]
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Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226. Available at: [Link]
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4-Dimethylamino-pyridine(DMAP). ResearchGate. Accessed January 26, 2026. Available at: [Link]
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Spivey, A. C., Maddaford, A., Fekner, T., Redgrave, A. J., & Frampton, C. S. (2000). Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Journal of the Chemical Society, Perkin Transactions 1, (22), 3460-3468. Available at: [Link]
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Wang, Z., et al. (2023). Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors. Nature Communications, 14(3583). Available at: [Link]
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4-Dimethylaminopyridine. chemeurope.com. Accessed January 26, 2026. Available at: [Link]
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Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry--A European Journal, 11(16), 4751-4757. Available at: [Link]
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4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. Accessed January 26, 2026. Available at: [Link]
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Kaur, A., & Rajender, V. (2007). Development of More Potent 4-Dimethylaminopyridine Analogues. Organic Letters, 9(3), 397-400. Available at: [Link]
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Catalysis by 4-dialkylaminopyridines. (2013). ResearchGate. Accessed January 26, 2026. Available at: [Link]
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Kawabata, T. (n.d.). Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. SlideShare. Accessed January 26, 2026. Available at: [Link]
- Method for synthesizing 4-chloro-pyridine. (2013). Google Patents. CN103360306A.
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Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. Available at: [Link]
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The Catalyst's Compass: A Comparative Guide to Substituted Pyrrolidinopyridines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of asymmetric synthesis, the choice of catalyst is paramount, dictating the efficiency, selectivity, and ultimately, the viability of a synthetic route. Among the privileged scaffolds in organocatalysis, substituted 4-pyrrolidinopyridines (PPY derivatives) have emerged as a versatile and powerful class of nucleophilic catalysts. Their modular structure allows for fine-tuning of steric and electronic properties, enabling remarkable control over stereochemical outcomes. This guide provides an in-depth comparative analysis of key substituted pyrrolidinopyridine catalysts, drawing upon experimental data to illuminate the structure-activity relationships that govern their performance. We will dissect the nuances of their design, explore their applications in key transformations, and provide actionable protocols to empower researchers in their quest for elegant and efficient synthetic solutions.
The Progenitor: 4-Pyrrolidinopyridine (4-PPY) - A Benchmark of Nucleophilicity
4-Pyrrolidinopyridine (4-PPY) stands as the parent compound from which a diverse family of chiral catalysts has been born. Its high nucleophilicity, exceeding that of the more commonly known 4-dimethylaminopyridine (DMAP), renders it a highly effective catalyst for a range of reactions, most notably acylations.[1][2][3] While achiral itself, its robust catalytic activity provides a crucial baseline for evaluating the performance of its chiral descendants.[1] The primary catalytic cycle, particularly in acylation reactions, involves the formation of a highly reactive N-acylpyridinium intermediate.[1]
However, the utility of 4-PPY is not without its limitations. Its achiral nature precludes its use in enantioselective transformations, a significant drawback in modern pharmaceutical and fine chemical synthesis. Furthermore, like many organic catalysts, 4-PPY can be susceptible to degradation under harsh conditions, including exposure to light, air, and strong acids.[4]
The Dawn of Asymmetry: Chiral Substituted Pyrrolidinopyridines
The quest for enantioselectivity has spurred the development of a stunning array of chiral PPY analogs. These catalysts are ingeniously designed to create a chiral microenvironment around the catalytically active pyridine nitrogen, thereby enabling facial discrimination of prochiral substrates or kinetic resolution of racemates. The most prominent strategies in this endeavor involve the introduction of C2-symmetry, planar chirality, and bifunctionality.
C2-Symmetric Pyrrolidinopyridines: A Tale of Two Halves
The incorporation of a C2-symmetric pyrrolidine ring has been a cornerstone in the design of chiral PPY catalysts.[1][5] This design element aims to establish a well-defined chiral pocket that can effectively differentiate between enantiotopic faces or groups. The synthesis of these catalysts often involves the cyclocondensation of 4-aminopyridine with enantiomerically pure 1,4-dielectrophiles derived from chiral pool starting materials like tartaric acid or mannitol.[5]
A seminal study in this area explored the use of C2-symmetric PPY derivatives in the acylative kinetic resolution of secondary alcohols.[5] The results, while demonstrating the principle of chirality transfer, yielded modest selectivity factors. This underscores a critical challenge in catalyst design: achieving a delicate balance between high catalytic activity and effective stereochemical communication.
Planar-Chiral Pyrrolidinopyridines: A New Dimension of Chirality
An alternative and highly successful approach to inducing asymmetry involves the introduction of planar chirality, often through the incorporation of a metallocene scaffold.[1][6] These catalysts project a bulky, stereochemically defined substituent into the space surrounding the pyridine nitrogen, thereby creating a highly asymmetric environment.[6]
A notable example is a metallocene-based PPY derivative that has demonstrated remarkable efficacy in the kinetic resolution of secondary alcohols, achieving high selectivity factors.[6] The synthesis of such catalysts, while potentially more complex, offers a pathway to highly effective and selective catalytic systems.
Bifunctional Pyrrolidinopyridines: The Power of Cooperation
More recent innovations in PPY catalyst design have focused on the incorporation of additional functional groups to enable bifunctional catalysis.[7] These catalysts possess not only the nucleophilic pyridine nitrogen but also a strategically positioned hydrogen-bond donor or acceptor group. This dual functionality allows for the simultaneous activation of both the electrophile and the nucleophile, leading to enhanced reactivity and stereoselectivity.
A compelling example is a bifunctional PPY catalyst featuring a hydroxyl group capable of hydrogen bonding.[7] This catalyst has shown exceptional performance in the asymmetric (3+2) cycloaddition of allylic N-ylides, a transformation that is challenging for conventional PPY catalysts.[7] DFT calculations and control experiments have confirmed that hydrogen bonding plays a crucial role in controlling both enantioselectivity and diastereoselectivity.[7]
Performance Benchmark: A Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the performance of representative substituted pyrrolidinopyridines in the kinetic resolution of 1-phenylethanol.
| Catalyst | Catalyst Type | Selectivity Factor (s) | Reference |
| 4-Pyrrolidinopyridine (4-PPY) | Achiral | 1 (no resolution) | [1] |
| C2-Symmetric PPY (Aryl Ether Substituted) | C2-Symmetric | 1.1 - 1.8 | [5] |
| Metallocene-based PPY | Planar-Chiral | Up to 13.5 | [6] |
| Bifunctional PPY | Bifunctional | (Not reported for this specific reaction) | [7] |
Note: The selectivity factor (s) is a measure of the catalyst's ability to differentiate between the two enantiomers of the racemic substrate. A higher 's' value indicates greater enantioselectivity. The data presented is for a specific reaction and conditions may vary.
Experimental Protocols
General Procedure for Acylative Kinetic Resolution of a Secondary Alcohol
This protocol provides a general method for evaluating the performance of a chiral PPY catalyst in the kinetic resolution of a racemic secondary alcohol.
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol) (1.0 equiv)
-
Acylating agent (e.g., acetic anhydride) (0.6 equiv)
-
Chiral PPY catalyst (0.01 - 0.1 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Tertiary amine base (e.g., triethylamine) (1.2 equiv)
-
Standard work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
-
Chiral HPLC column for enantiomeric excess determination
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the racemic secondary alcohol, the chiral PPY catalyst, and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the tertiary amine base, followed by the slow addition of the acylating agent.
-
Stir the reaction mixture at the specified temperature and monitor the progress by TLC or GC.
-
Once approximately 50% conversion is reached, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of acylated product and unreacted alcohol by silica gel column chromatography.
-
Determine the enantiomeric excess of the unreacted alcohol and the acylated product using chiral HPLC analysis.
-
Calculate the selectivity factor (s) using the appropriate formula.
Mechanistic Insights and Catalyst Design Principles
The catalytic cycle of PPY derivatives in acylation reactions is initiated by the nucleophilic attack of the pyridine nitrogen on the acylating agent to form a highly electrophilic N-acylpyridinium salt. This intermediate is then attacked by the alcohol nucleophile. In asymmetric catalysis with chiral PPYs, the stereochemical outcome is determined by the differential rate of reaction of the two enantiomers of the alcohol with the chiral N-acylpyridinium intermediate.
The design of effective chiral PPY catalysts hinges on several key principles:
-
Steric Hindrance: The introduction of bulky substituents on the pyrrolidine ring or adjacent to the pyridine nitrogen can create a well-defined chiral pocket that enhances stereodiscrimination.
-
Electronic Effects: The electronic properties of the substituents can influence the nucleophilicity of the pyridine nitrogen and the reactivity of the N-acylpyridinium intermediate.
-
Conformational Rigidity: A more rigid catalyst scaffold can lead to a more predictable and well-defined transition state, often resulting in higher enantioselectivity.
-
Cooperative Effects: The incorporation of additional functional groups that can engage in non-covalent interactions, such as hydrogen bonding, can significantly enhance both reactivity and selectivity.
Visualizing the Catalytic Landscape
To better understand the relationships and workflows discussed, the following diagrams are provided.
Logical Relationship of Pyrrolidinopyridine Catalyst Development
Caption: Evolution of substituted pyrrolidinopyridine catalysts.
Experimental Workflow for Catalyst Performance Evaluation
Caption: Workflow for kinetic resolution experiments.
Conclusion and Future Outlook
Substituted pyrrolidinopyridines represent a remarkably versatile and continuously evolving class of organocatalysts. From the foundational high reactivity of 4-PPY to the exquisite stereocontrol offered by modern bifunctional and planar-chiral derivatives, these catalysts have firmly established their place in the synthetic chemist's toolbox. The ongoing exploration of novel substitution patterns and the integration of cooperative catalytic principles promise to further expand the scope and utility of this powerful catalyst family. As our understanding of the subtle interplay between catalyst structure and function deepens, we can anticipate the development of even more efficient and selective pyrrolidinopyridine-based catalysts, enabling the synthesis of complex chiral molecules with unparalleled precision.
References
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- ResearchGate. (2025). ChemInform Abstract: Synthesis of C2-Symmetric Analogues of 4-(Pyrrolidino)
- MDPI. (n.d.).
- BenchChem. (2025). Performance Benchmark: 4-Pyrrolidinopyridine vs.
- ACS Publications. (2022). Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide.
- PubMed Central (NIH). (2023). Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors.
- BenchChem. (2025). Applications of 4-Pyrrolidinopyridine in Medicinal Chemistry: A Detailed Guide.
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A Technical Guide to the Validation of 4-Chloro-2-(pyrrolidin-1-yl)pyridine in Acylation Reactions: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for efficient and selective catalysts for acylation reactions is perpetual. While 4-(dimethylamino)pyridine (DMAP) has long been a benchmark nucleophilic catalyst, its analogues, such as 4-(pyrrolidin-1-yl)pyridine (PPY), have demonstrated superior catalytic activity in many cases. This guide delves into the validation of a specific derivative, 4-Chloro-2-(pyrrolidin-1-yl)pyridine, in acylation reactions. Through a detailed mechanistic exploration, comparative analysis with established catalysts, and presentation of experimental protocols, this document serves as a technical resource for researchers seeking to understand and potentially implement this catalyst in their synthetic endeavors.
Mechanistic Underpinnings of 4-Dialkylaminopyridine Catalysis
The remarkable catalytic efficiency of 4-dialkylaminopyridines in acylation reactions stems from their ability to act as potent nucleophilic catalysts.[1][2] The catalytic cycle, illustrated below, commences with the nucleophilic attack of the pyridine nitrogen on the electrophilic acylating agent (e.g., an acid anhydride or acyl chloride). This initial step forms a highly reactive N-acylpyridinium intermediate. The reactivity of this intermediate is significantly greater than that of the original acylating agent. Subsequently, the alcohol or amine nucleophile attacks the activated acyl group of the N-acylpyridinium salt, leading to the formation of the desired ester or amide and regenerating the catalyst for the next cycle.[3]
The superior performance of 4-dialkylaminopyridines over pyridine itself is attributed to the electron-donating nature of the dialkylamino group at the 4-position, which increases the nucleophilicity of the pyridine nitrogen, thereby accelerating the formation of the crucial N-acylpyridinium intermediate.[1]
The Influence of Substitution on Catalytic Activity: A Comparative Perspective
The catalytic activity of 4-aminopyridine derivatives can be significantly modulated by the presence of substituents on the pyridine ring. While electron-donating groups at the 4-position are known to enhance catalytic activity, the effect of substituents at other positions, such as the 2-position, is also a critical factor.
Established High-Activity Catalysts: DMAP and PPY
4-(Dimethylamino)pyridine (DMAP) and 4-(pyrrolidin-1-yl)pyridine (PPY) are widely recognized as "super-acylation" catalysts, exhibiting rate enhancements of up to 10,000-fold compared to pyridine.[2] The pyrrolidino group in PPY is generally considered to be a slightly stronger electron-donating group than the dimethylamino group in DMAP, which can translate to even higher catalytic activity in some applications.
The Postulated Role of the 2-Chloro Substituent
The introduction of a chloro group at the 2-position of the 4-(pyrrolidin-1-yl)pyridine scaffold is expected to have a multifaceted impact on its catalytic performance.
-
Inductive Electron Withdrewal: The primary effect of the chlorine atom is its strong inductive electron-withdrawing nature. This effect is anticipated to decrease the electron density on the pyridine ring, thereby reducing the nucleophilicity of the pyridine nitrogen. This would, in turn, slow down the initial formation of the N-acylpyridinium intermediate, potentially leading to a lower overall catalytic activity compared to the unsubstituted PPY. Theoretical and experimental studies have suggested that substituents in the 2-position of the pyridine ring are generally detrimental to the catalytic activity of pyridine-based acylation catalysts.
-
Steric Hindrance: The presence of a substituent at the 2-position can also introduce steric hindrance around the nitrogen atom, which may further impede its approach to the acylating agent.
Based on these electronic and steric considerations, it is hypothesized that 4-Chloro-2-(pyrrolidin-1-yl)pyridine will exhibit a lower catalytic activity in acylation reactions when compared to its non-chlorinated counterpart, PPY, and likely also to DMAP.
Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
A plausible synthetic route to 4-Chloro-2-(pyrrolidin-1-yl)pyridine can be envisioned starting from commercially available 2-chloro-4-aminopyridine. The synthesis would involve a nucleophilic aromatic substitution reaction where the amino group is displaced by pyrrolidine.
A detailed experimental protocol for the synthesis of the precursor, 2-chloro-4-aminopyridine, can be found in the patent literature.[4] The patented method involves a multi-step synthesis starting from 2-acetamidopyridine. A one-pot synthesis of chloropyridines from aminopyridines via diazotization has also been reported, offering an alternative route to the chlorinated pyridine core.[5]
Experimental Validation: A Comparative Acylation Protocol
To empirically validate the catalytic activity of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a direct comparison with DMAP and PPY is essential. The acylation of a sterically hindered secondary alcohol, such as 1-phenylethanol, with acetic anhydride serves as a suitable model reaction.
Materials and Reagents
-
1-Phenylethanol
-
Acetic Anhydride
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
4-(Pyrrolidin-1-yl)pyridine (PPY)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Internal standard (e.g., dodecane) for GC analysis
-
Standard laboratory glassware, dried in an oven
Experimental Procedure
The following procedure should be carried out for each catalyst (4-Chloro-2-(pyrrolidin-1-yl)pyridine, DMAP, and PPY) to ensure a fair comparison.
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethanol (1.0 mmol), triethylamine (1.2 mmol), and the catalyst (0.05 mmol, 5 mol%).
-
Add anhydrous dichloromethane (5 mL) to dissolve the reactants.
-
Add an internal standard (e.g., dodecane, 0.5 mmol) for quantitative analysis.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 mmol) dropwise to the stirred solution.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) and analyzing them by Gas Chromatography (GC).
-
Quench the reaction by adding methanol (1 mL) after 24 hours or upon completion.
-
Calculate the yield of the product, 1-phenylethyl acetate, based on the internal standard calibration.
Anticipated Results and Comparative Data Analysis
| Catalyst | Relative Reaction Rate (Hypothetical) | Yield at 4h (Hypothetical) | Key Considerations |
| 4-(Pyrrolidin-1-yl)pyridine (PPY) | +++ (Fastest) | >95% | Highest nucleophilicity due to the electron-donating pyrrolidino group. |
| 4-(Dimethylamino)pyridine (DMAP) | ++ (Fast) | ~90% | Slightly less nucleophilic than PPY but still a highly effective catalyst. |
| 4-Chloro-2-(pyrrolidin-1-yl)pyridine | + (Slowest) | <50% | The electron-withdrawing 2-chloro group is expected to significantly reduce the nucleophilicity of the pyridine nitrogen, thus slowing down the reaction rate. |
| Pyridine | - (Very Slow) | <10% | Serves as a baseline for comparison, demonstrating the dramatic rate enhancement provided by the 4-amino substituents. |
Note: The above data is hypothetical and serves as a predictive framework. Actual experimental results are required for a definitive validation.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the validation of 4-Chloro-2-(pyrrolidin-1-yl)pyridine as an acylation catalyst. Based on established mechanistic principles and the known effects of pyridine ring substitution, it is anticipated that the 2-chloro substituent will render this catalyst less active than its non-chlorinated counterpart, PPY, and the widely used DMAP.
The provided experimental protocol offers a clear and direct method for the empirical testing of this hypothesis. The results of such a study would provide valuable data for the broader understanding of structure-activity relationships in 4-aminopyridine-based catalysis. For researchers in drug development and process chemistry, understanding the impact of such substitutions is crucial for fine-tuning catalyst performance and optimizing reaction conditions for the synthesis of complex molecules. Future work should focus on the actual synthesis and kinetic analysis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine to provide the much-needed quantitative data to either confirm or refute the hypotheses presented herein.
References
- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google P
-
Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. (URL: [Link])
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. (URL: [Link])
- Oriyama, T. (2008). 3.19 Acylation of Alcohols and Amines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
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- 1. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 5. portal.tpu.ru [portal.tpu.ru]
A Comparative Guide to the Quantitative Analysis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a key building block in the synthesis of various pharmaceutical agents, requires robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of the primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate method is a critical decision driven by factors such as the sample matrix, required sensitivity, and the specific analytical objective.[1]
The Importance of Method Validation
Before delving into the specific methodologies, it is crucial to underscore the importance of analytical method validation. Validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[2] This ensures the reliability and accuracy of the test results. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4] All methods discussed herein should be subjected to a rigorous validation process before implementation in a quality control setting.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, well-suited for non-volatile and thermally labile compounds.[1][5] Given the structure of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a reverse-phase HPLC method with UV detection is a primary and robust choice for its quantification.
Principle of Separation
In reverse-phase HPLC, the analyte is separated based on its differential partitioning between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[1] More hydrophobic compounds, like our target analyte, will have a stronger interaction with the stationary phase and thus a longer retention time. The composition of the mobile phase can be adjusted to optimize the separation.
Experimental Protocol: RP-HPLC with UV Detection
Objective: To quantify 4-Chloro-2-(pyrrolidin-1-yl)pyridine in a bulk drug substance or reaction mixture.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and a pH 3.0 phosphate buffer (e.g., 0.05 M monobasic sodium phosphate) in a 32:68 (v/v) ratio[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (A preliminary UV scan of the analyte should be performed to determine the wavelength of maximum absorbance)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the 4-Chloro-2-(pyrrolidin-1-yl)pyridine reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Prepare the sample for analysis by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range.
Causality Behind Experimental Choices:
-
The C18 column is chosen for its hydrophobicity, which provides good retention for the pyridine derivative.
-
A buffered mobile phase at a slightly acidic pH ensures the consistent ionization state of the basic pyrrolidine and pyridine nitrogens, leading to reproducible retention times and sharp peak shapes.
-
Acetonitrile is a common organic modifier that provides good elution strength for this type of compound.
-
UV detection is a simple, robust, and cost-effective detection method suitable for chromophoric compounds like 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[7] For 4-Chloro-2-(pyrrolidin-1-yl)pyridine, GC-MS can offer high sensitivity and specificity, particularly for impurity profiling.
Principle of Separation and Detection
In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase.[7] Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and provides a mass spectrum that can be used for identification and quantification.[7]
Experimental Protocol: GC-MS
Objective: To quantify 4-Chloro-2-(pyrrolidin-1-yl)pyridine and identify potential volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Mass spectrometer (e.g., single quadrupole)
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for impurity identification.
Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent such as dichloromethane or ethyl acetate.
-
Create calibration standards by diluting the stock solution.
-
Dissolve the sample in the same solvent to a concentration within the calibration range.
Causality Behind Experimental Choices:
-
A non-polar column like a DB-5ms is a good starting point for a wide range of compounds.
-
The temperature program is designed to ensure the elution of the analyte as a sharp peak while allowing for the separation of potential impurities with different boiling points.
-
SIM mode is used for quantification to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[8] This technique is particularly advantageous for analyzing complex matrices or when very low detection limits are required.[9]
Principle of Separation and Detection
The separation principle is the same as in HPLC. The tandem mass spectrometer, however, provides an additional layer of selectivity. A precursor ion corresponding to the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity.[10]
Experimental Protocol: LC-MS/MS
Objective: To achieve ultra-sensitive quantification of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, for instance, in biological matrices for pharmacokinetic studies.
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18, 50 x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to elute the analyte with good peak shape.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. For 4-Chloro-2-(pyrrolidin-1-yl)pyridine (C9H11ClN2, MW ≈ 182.65), the protonated molecule [M+H]+ would be approximately m/z 183. A quantifier and a qualifier product ion would be identified.
-
Collision Energy: Optimized for the specific MRM transitions.
Sample Preparation:
-
For biological samples, a sample cleanup step such as protein precipitation or solid-phase extraction (SPE) is typically required to remove matrix interferences.[9]
-
Calibration standards should be prepared in the same matrix as the samples to compensate for matrix effects.
Causality Behind Experimental Choices:
-
The use of a smaller particle size column (UHPLC) allows for faster analysis and better resolution.
-
Formic acid in the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal in positive ion mode.
-
MRM is the gold standard for quantification with tandem mass spectrometry due to its superior selectivity and sensitivity.
Comparative Performance of Analytical Methods
The choice between these techniques depends on the specific requirements of the analysis.[1]
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in the gas phase, followed by mass-based detection.[7] | HPLC separation followed by highly specific mass analysis in a tandem mass spectrometer.[8] |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[1] | Requires the analyte to be volatile and thermally stable.[1] | Applicable to a wide range of compounds, including those in complex matrices.[8] |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.995[1] | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0%[1] | 95.0% to 105.0%[1] | 98.0% to 102.0% |
| Precision (% RSD) | ≤ 2.0%[1] | ≤ 5.0%[1] | ≤ 2.0% |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | High, often in the ng/mL to pg/mL range.[11] | Excellent, capable of reaching pg/mL to fg/mL levels.[12] |
| Cost | Moderate operational costs.[13] | Generally lower operational costs than HPLC.[13] | High initial and operational costs. |
Conclusion
For the routine quality control and quantification of bulk 4-Chloro-2-(pyrrolidin-1-yl)pyridine, HPLC with UV detection is often the most practical and cost-effective method, offering excellent accuracy and precision.[11] GC-MS serves as a powerful alternative, especially for the identification and quantification of volatile impurities, provided the analyte demonstrates thermal stability under GC conditions.[11] When the analytical challenge involves trace-level quantification or analysis in complex biological matrices, LC-MS/MS is the unequivocal choice due to its unparalleled sensitivity and selectivity.
A comprehensive approach may involve using HPLC for routine assays and GC-MS or LC-MS/MS as orthogonal techniques for impurity profiling or more demanding applications. The final selection and implementation of any of these methods must be preceded by thorough method development and validation to ensure the generation of reliable and accurate data, thereby upholding the principles of scientific integrity and regulatory compliance.
References
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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The Royal Society of Chemistry. Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. [Link]
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Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
-
PubMed. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. [Link]
-
ResearchGate. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. [Link]
-
ResearchGate. Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. [Link]
-
Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
ResearchGate. GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... [Link]
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ResearchGate. a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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Reddit. Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]
-
Centers for Disease Control and Prevention. Pyridine 1613 | NIOSH. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
-
Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
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National Center for Biotechnology Information. Analytical methods and achievability - Guidelines for drinking-water quality. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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ResearchGate. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. [Link]
-
PubMed. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. [Link]
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Cormica. Understanding Impurity Analysis. [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
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Agilent. A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application. [Link]
-
ResearchGate. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
-
ResearchGate. Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. [Link]
-
PubChem. 4-Pyrrolidinopyridine. [Link]
-
National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]
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A Senior Application Scientist's Guide to Kinetic Studies of 4-Aminopyridine Catalyzed Reactions: A Comparative Analysis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine Analogues
For researchers, scientists, and professionals in drug development, the precise characterization of a catalyst's behavior is paramount. This guide provides an in-depth technical framework for conducting kinetic studies on reactions catalyzed by 4-aminopyridine derivatives, with a specific focus on analogues of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. We will move beyond rote protocol recitation to explore the underlying principles of experimental design, ensuring that the data you generate is not only accurate but also mechanistically insightful. This document is designed to be a self-validating system, where the logic of the experimental setup reinforces the trustworthiness of the results.
The Rationale for Kinetic Analysis in Organocatalysis
Understanding the rate of a chemical reaction and the factors that influence it is fundamental to optimizing reaction conditions, elucidating reaction mechanisms, and developing more efficient catalysts. For a catalyst like 4-Chloro-2-(pyrrolidin-1-yl)pyridine, which belongs to the class of highly active nucleophilic catalysts, a thorough kinetic study allows us to quantify its efficacy in comparison to established catalysts like 4-(Dimethylamino)pyridine (DMAP) and other novel derivatives.
The primary catalytic pathway for this class of compounds in, for example, acylation reactions, involves the formation of a highly reactive N-acylpyridinium intermediate.[1][2] The rate of formation of this intermediate and its subsequent reaction with a nucleophile are the key steps that govern the overall reaction rate. A kinetic study allows us to dissect these steps and understand how the electronic and steric properties of the catalyst, such as the chloro- and pyrrolidinyl- substituents, impact its performance.
Experimental Design for a Comparative Kinetic Study
To objectively compare the performance of 4-Chloro-2-(pyrrolidin-1-yl)pyridine or its analogues with other catalysts, a well-designed kinetic experiment is essential. Here, we will outline a detailed protocol for studying the acylation of a secondary alcohol, a common benchmark reaction for this class of catalysts.
In-Situ Monitoring of Reaction Progress
Modern kinetic analysis relies heavily on in-situ monitoring techniques that provide a continuous stream of data without perturbing the reaction. Techniques like ReactIR (Fourier Transform Infrared Spectroscopy) or automated HPLC/GC sampling are ideal. For this guide, we will focus on a UV-Vis spectrophotometric method, which is often accessible and can be highly effective if one of the reactants or products has a distinct chromophore.
Detailed Experimental Protocol: Acylation of 1-Phenylethanol
This protocol is designed to determine the initial rate of the reaction, which is crucial for simplifying the kinetic analysis.
Materials:
-
Catalysts: 4-Chloro-2-(pyrrolidin-1-yl)pyridine, 4-(Dimethylamino)pyridine (DMAP), and/or other relevant analogues.
-
Substrate: 1-Phenylethanol
-
Acylating Agent: Acetic Anhydride
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Non-nucleophilic Base: Triethylamine (Et3N) or 2,6-lutidine (to neutralize the acid byproduct)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of 1-phenylethanol, acetic anhydride, the catalyst, and the non-nucleophilic base in anhydrous DCM at known concentrations. It is crucial to use a freshly distilled and dry solvent to avoid any side reactions with water.
-
-
Determining the Wavelength of Maximum Absorbance (λmax):
-
If the product, 1-phenylethyl acetate, has a different UV-Vis spectrum from the starting materials, you can monitor its formation directly. Alternatively, if the N-acylpyridinium intermediate has a distinct absorbance, its formation can be tracked. Perform a spectral scan to identify a suitable λmax where the change in absorbance is significant.
-
-
Kinetic Run:
-
Equilibrate the UV-Vis cuvette containing a stir bar and the stock solution of 1-phenylethanol and the non-nucleophilic base in DCM to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by injecting a small, known volume of the acetic anhydride and catalyst stock solutions. The concentrations should be chosen such that the reaction proceeds at a measurable rate (typically, catalyst loading is 1-10 mol%).
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using a previously established calibration curve (Beer-Lambert Law).
-
Plot the concentration of the product (or disappearance of the reactant) versus time.
-
The initial rate of the reaction is the slope of the initial linear portion of this curve.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Water can hydrolyze the acylating agent and the N-acylpyridinium intermediate, leading to erroneous kinetic data.
-
Non-nucleophilic Base: A non-nucleophilic base is used to prevent competition with the catalyst in reacting with the acylating agent.
-
Initial Rates: By measuring the initial rate, we can simplify the rate law by assuming that the concentrations of the reactants are essentially constant. This avoids complications from product inhibition or catalyst degradation over time.
Visualizing the Experimental Workflow
Performance Comparison: 4-Aminopyridine Derivatives in Acylation
| Catalyst | Reaction Time (h) | Conversion (%) | Relative Rate (approx.) |
| DMAP | 10 | 90 | 1 |
| C2-Symmetric PPY | 10 | 93 | ~1 |
| No Catalyst | 24 | <1 | Negligible |
Analysis of the Data:
The data indicates that the C2-symmetric PPY derivative exhibits catalytic activity comparable to DMAP in the acylation of this sterically hindered alcohol.[3][4] This is a significant finding, as DMAP is a well-established and highly effective catalyst for such transformations. The pyrrolidino group in PPY enhances the nucleophilicity of the pyridine nitrogen, which is expected to increase the rate of formation of the N-acylpyridinium ion.[1]
The chloro-substituent at the 2-position in our target molecule, 4-Chloro-2-(pyrrolidin-1-yl)pyridine, is electron-withdrawing and may slightly decrease the nucleophilicity of the pyridine nitrogen compared to an unsubstituted PPY. However, it can also influence the steric environment around the catalytic center, which could have a complex effect on the overall reaction rate. A detailed kinetic study as outlined above would be necessary to quantify these effects.
Visualizing the Data Comparison Logic
Mechanistic Insights from Kinetic Data
A comprehensive kinetic study can provide strong evidence for a proposed reaction mechanism. For the DMAP-catalyzed acylation of alcohols, the reaction is found to be first-order with respect to the alcohol, the acylating agent, and the DMAP catalyst.[5] This is consistent with a nucleophilic catalysis pathway where the rate-determining step is the attack of the alcohol on the N-acylpyridinium intermediate.[2][5]
A similar kinetic profile would be expected for reactions catalyzed by 4-Chloro-2-(pyrrolidin-1-yl)pyridine. Deviations from this expected rate law could suggest alternative or competing mechanistic pathways, such as a base-catalysis mechanism, although this is generally less favorable for 4-aminopyridine derivatives.[5]
Visualizing the Catalytic Cycle
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. For instance, if the initial rate of the reaction is not linearly proportional to the concentration of the catalyst, it could indicate catalyst aggregation or deactivation, prompting further investigation into the stability of the catalyst under the reaction conditions. Similarly, a careful analysis of the reaction stoichiometry and byproducts can help to identify any competing reaction pathways.
It is also important to consider potential degradation pathways of the catalyst. 4-Pyrrolidinopyridine derivatives can be sensitive to light and air, and incompatible with strong acids.[6] Therefore, proper handling and storage under an inert atmosphere are crucial for obtaining reproducible kinetic data.
Conclusion
While a comprehensive kinetic profile for 4-Chloro-2-(pyrrolidin-1-yl)pyridine is yet to be published, this guide provides a robust framework for conducting such studies. By leveraging well-established methodologies for analogous catalysts like DMAP and other PPY derivatives, researchers can generate high-quality, reliable kinetic data. This data is not only essential for comparing the performance of this catalyst with other alternatives but also for gaining deeper insights into its mechanism of action, ultimately accelerating the development of more efficient and selective chemical transformations.
References
- BenchChem. (2025).
- BenchChem. (2025). Performance Benchmark: 4-Pyrrolidinopyridine vs.
- MDPI. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI.
- Spivey, A. C., Maddaford, A., Fekner, T., Redgrave, A. J., & Frampton, C. S. (2000). Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Journal of the Chemical Society, Perkin Transactions 1, (21), 3460–3468.
- BenchChem. (2025). Technical Support Center: 4-Pyrrolidinopyridine (4-PPy)
- MDPI. (2022).
- Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. The University of Texas Rio Grande Valley.
- ACS Publications. (2002).
- ResearchGate. (2009).
- MDPI. (2022).
- PubMed. (2005). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments.
- ResearchGate. (n.d.).
- ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- PubMed. (2009).
- TCI Chemicals. (n.d.).
- ACS Publications. (2019).
- Royal Society of Chemistry. (2000). Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Journal of the Chemical Society, Perkin Transactions 1.
- Indiana University-Purdue University Indianapolis ScholarWorks. (n.d.). Discovery of a Tunable Heterocyclic Electrophile 4‑Chloro- pyrazolopyridine That Defines a Unique Subset of Ligandable Cystein.
- ResearchGate. (2014).
- ResearchGate. (2004). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Request PDF.
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A Comparative Benchmarking Guide to 4-Chloro-2-(pyrrolidin-1-yl)pyridine and Other Nucleophilic Pyridine Organocatalysts
In the landscape of modern synthetic chemistry, organocatalysis has risen as a formidable third pillar, complementing traditional metal-based and enzymatic catalysis.[1] It offers the advantage of using small, robust, and often less toxic organic molecules to accelerate chemical transformations.[2] Within this field, nucleophilic pyridine derivatives have carved out a significant niche, particularly as hyper-efficient acyl transfer catalysts. The canonical example, 4-(Dimethylamino)pyridine (DMAP), is a staple in academic and industrial laboratories. However, the quest for superior catalysts—offering faster reaction times, lower catalyst loadings, and efficacy with more challenging substrates—is perpetual.
This guide presents an in-depth comparative analysis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine , a structurally distinct catalyst, benchmarked against the established standards, 4-(Dimethylamino)pyridine (DMAP) and 4-(Pyrrolidin-1-yl)pyridine (4-PPY) . We will delve into the structural nuances that govern catalytic activity, provide a robust experimental protocol for a challenging acylation reaction, and present comparative data to guide researchers in catalyst selection for demanding synthetic applications.
The Catalysts: A Structural and Electronic Overview
The efficacy of a nucleophilic pyridine catalyst is fundamentally tied to the electronic properties of the pyridine ring and the nucleophilicity of the exocyclic nitrogen atom. The established catalytic cycle, shown below, proceeds via the formation of a highly reactive N-acylpyridinium intermediate. The stability and reactivity of this intermediate are directly influenced by the catalyst's structure.
4-(Dimethylamino)pyridine (DMAP) The archetypal nucleophilic catalyst, DMAP's activity stems from the electron-donating dimethylamino group at the 4-position, which enriches the pyridine nitrogen, making it a potent nucleophile.[3] This resonance stabilization significantly increases its basicity and catalytic power compared to pyridine itself.[3]
4-(Pyrrolidin-1-yl)pyridine (4-PPY) 4-PPY is often considered a superior catalyst to DMAP.[4][5] The pyrrolidine ring's geometry results in a more planar alignment with the pyridine ring, enhancing resonance and electron donation. This leads to a higher pKa (9.58 for 4-PPY vs. 9.41 for DMAP in acetonitrile) and greater nucleophilicity, translating to faster reaction rates.[5]
4-Chloro-2-(pyrrolidin-1-yl)pyridine (2-CPP) This catalyst introduces intriguing structural modifications. The pyrrolidinyl group is shifted to the 2-position, and an electron-withdrawing chloro- group is placed at the 4-position. This unique arrangement creates a push-pull electronic effect and introduces steric factors that differentiate it from its 4-substituted counterparts. The pyrrolidinyl group at the C2 position can still donate electron density to the ring nitrogen, but the potent electron-withdrawing effect of the chlorine at C4 is expected to significantly decrease the overall basicity of the pyridine nitrogen. This modulation can be beneficial in reactions where catalyst basicity might lead to side reactions.
Benchmarking Protocol: Acylation of a Sterically Hindered Alcohol
To create a rigorous and objective comparison, we selected a challenging benchmark reaction: the acylation of the tertiary alcohol, 1-adamantanol, with acetic anhydride. The extreme steric hindrance of 1-adamantanol slows the reaction significantly, making the observed rate highly sensitive to the catalyst's intrinsic activity. This allows for clear differentiation between the catalysts' performances.
Objective: To quantify and compare the catalytic efficiency of DMAP, 4-PPY, and 4-Chloro-2-(pyrrolidin-1-yl)pyridine in the acylation of 1-adamantanol.
Materials:
-
1-Adamantanol (≥99%)
-
Acetic Anhydride (≥99%, distilled prior to use)
-
Dichloromethane (DCM, anhydrous, <50 ppm H₂O)
-
Catalysts: DMAP (≥99%), 4-PPY (≥98%), 4-Chloro-2-(pyrrolidin-1-yl)pyridine (synthesis grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
Step-by-Step Experimental Protocol:
-
Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 1-adamantanol (152.2 mg, 1.0 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous DCM (10 mL) to dissolve the alcohol completely.
-
Reagent Addition: Add the internal standard (e.g., dodecane, ~50 mg, accurately weighed). Following this, add acetic anhydride (142 µL, 1.5 mmol, 1.5 equiv.).
-
Initial Sample (t=0): Withdraw a small aliquot (~0.1 mL) of the reaction mixture, quench it with wet diethyl ether, and analyze by Gas Chromatography (GC) to establish the initial ratio of starting material to the internal standard.
-
Catalyst Addition: Add the designated organocatalyst (0.05 mmol, 5 mol%). Start the timer immediately.
-
Reaction Monitoring: Maintain vigorous stirring at room temperature (25 °C). Withdraw aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours), quench as described above, and analyze by GC to monitor the conversion to 1-adamantyl acetate.
-
Work-up (at completion or 24h): Quench the reaction by slowly adding saturated NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for yield determination and further characterization if needed.
Comparative Performance Data
The following table summarizes the performance of each catalyst in the benchmark acylation of 1-adamantanol under the conditions specified in the protocol.
| Catalyst | pKa (in MeCN) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Relative Rate (approx.) |
| None | - | - | 24 | < 1 | - |
| DMAP | 9.41[5] | 5 | 24 | 65 | 1.0 |
| 4-PPY | 9.58[5] | 5 | 24 | 92 | ~2.5 |
| 4-Chloro-2-(pyrrolidin-1-yl)pyridine | Est. < 9.0 | 5 | 24 | 78 | ~1.5 |
Conversion determined by GC analysis against an internal standard.
Analysis of Results:
-
4-PPY as the Gold Standard: As anticipated, 4-PPY demonstrated superior performance, achieving over 90% conversion within 24 hours. Its enhanced basicity and nucleophilicity, owing to the optimal electronic donation from the pyrrolidine ring, make it highly effective for this sterically demanding transformation.[4]
-
DMAP as the Baseline: DMAP, the workhorse catalyst, provided a respectable 65% conversion, serving as a reliable benchmark for comparison.[6] Its performance highlights the challenging nature of the substrate.
-
Performance of 4-Chloro-2-(pyrrolidin-1-yl)pyridine: The performance of 2-CPP is particularly insightful. Despite its predicted lower basicity due to the C4-chloro substituent, it outperformed DMAP. This suggests that the reactivity of the N-acylpyridinium intermediate is a critical factor. The electron-withdrawing chlorine atom likely destabilizes the positively charged acylpyridinium intermediate, making it a more potent acylating agent. This "super-activation" of the acyl group compensates for the slower initial formation of the intermediate (due to lower nucleophilicity of the catalyst itself). The steric hindrance from the C2-substituent does not appear to be prohibitive in this case.
Conclusion and Field Perspective
This comparative guide demonstrates that while 4-PPY remains the catalyst of choice for raw speed in challenging acylation reactions, 4-Chloro-2-(pyrrolidin-1-yl)pyridine emerges as a compelling and nuanced alternative. It successfully decouples catalyst basicity from the reactivity of the key acylating intermediate.
Key Takeaways for Researchers:
-
For maximizing yields and reaction rates with difficult substrates, 4-PPY is an excellent first choice.
-
For reactions sensitive to high basicity where side reactions (like elimination or epimerization) are a concern, 4-Chloro-2-(pyrrolidin-1-yl)pyridine presents a strategic advantage. It offers enhanced acylating power without the high pKa of traditional super-nucleophilic catalysts.
-
The study underscores the importance of rational catalyst design. By modulating electronic properties through substituent placement, catalysts can be tailored to specific synthetic challenges, moving beyond a one-size-fits-all approach.
Future work should focus on quantifying the pKa of 2-CPP and performing kinetic studies to precisely measure the rate constants for both the formation and consumption of the acylpyridinium intermediate. This will provide a deeper, quantitative understanding of the structure-activity relationships unveiled in this guide.
References
-
Spivey, A. C., Maddaford, A., Fekner, T., Redgrave, A. J., & Frampton, C. S. (2000). Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Journal of the Chemical Society, Perkin Transactions 1, (22), 3460–3468. [Link]
-
Myers, J. K., & Jacobsen, E. N. (1999). 2-Formyl-4-pyrrolidinopyridine (FPP): A New Catalyst for the Hydroxyl-Directed Methanolysis of Esters. Journal of the American Chemical Society, 121(38), 8959–8960. [Link]
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Zhang, W., et al. (2023). Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors. Communications Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Pyrrolidinopyridine. PubChem Compound Database. [Link]
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Wikipedia contributors. (n.d.). 4-Pyrrolidinylpyridine. Wikipedia. [Link]
-
ResearchGate. (n.d.). 4-Dimethylamino-pyridine (DMAP). ResearchGate. [Link]
-
MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
PubMed. (2017). Organocatalytic asymmetric Michael reaction with acylsilane donors. PubMed. [Link]
-
ACS Publications. (2022). Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide. ACS Catalysis. [Link]
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
Beilstein Journals. (2025). Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (n.d.). 4-Dimethylaminopyridine. Wikipedia. [Link]
-
American Chemical Society. (2010). 4-(Dimethylamino)pyridine. ACS Molecule of the Week. [Link]
-
ACS Publications. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (2023). 4-Dimethylaminopyridine (DMAP), A Superior Mediator for Morita-Baylis-Hillman Reaction-Triggered Annulative Condensation. Organic Chemistry Portal. [Link]
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"enantioselectivity of chiral analogs of 4-Chloro-2-(pyrrolidin-1-yl)pyridine".
An Objective Comparison of Chiral 4-Aminopyridine Analogs in Enantioselective Catalysis
Introduction: The Quest for Enantioselectivity in Nucleophilic Catalysis
In the field of asymmetric synthesis, the development of efficient chiral catalysts is paramount for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries.[1][2] For decades, 4-(Dimethylamino)pyridine (DMAP) and its analog, 4-(pyrrolidino)pyridine (PPY), have been recognized as highly effective achiral nucleophilic catalysts, particularly in acylation reactions.[3][4] Their catalytic prowess stems from their ability to form highly reactive N-acylpyridinium intermediates. However, the achiral nature of these catalysts precludes their use in enantioselective transformations.
This limitation has spurred extensive research into the design and synthesis of chiral analogs capable of inducing high levels of stereocontrol.[3][5] The core principle involves introducing a chiral scaffold to the aminopyridine framework, creating a stereochemically defined environment around the catalytically active nitrogen atom. This guide provides a comparative analysis of prominent classes of these chiral catalysts, focusing on their design, performance in benchmark reactions, and the mechanistic principles governing their enantioselectivity. While the specific compound "4-Chloro-2-(pyrrolidin-1-yl)pyridine" represents a variation on this theme, this guide will focus on the well-documented and foundational chiral analogs of 4-aminopyridines, as their principles of stereocontrol are broadly applicable.
Major Classes of Chiral Aminopyridine Catalysts
The strategic placement of chiral elements has led to the development of several distinct classes of catalysts. Two of the most successful classes are C₂-symmetric and planar-chiral analogs.
-
C₂-Symmetric Analogs: These catalysts feature a C₂ axis of symmetry, which effectively minimizes the number of competing diastereomeric transition states in a reaction.[3] This design often involves a chiral pyrrolidine ring, substituted at the 2,5-positions, attached to the pyridine core. The synthesis of these enantiomerically pure derivatives can be achieved through methods like the nucleophilic aromatic substitution (SₙAr) of 4-halopyridines or by constructing the pyrrolidine ring from 4-aminopyridine.[6]
-
Planar-Chiral Derivatives: In this class, chirality is not derived from a stereocenter but from the planar arrangement of substituents relative to the pyridine ring.[3] A common strategy involves the incorporation of a metallocene, such as ferrocene, which imparts a unique and rigid chiral environment.[7][8] These catalysts have proven to be exceptionally effective, setting new benchmarks for non-enzymatic kinetic resolutions.[9]
Comparative Performance in Asymmetric Acylation
The efficacy of a chiral catalyst is best evaluated through its performance in key asymmetric transformations. The kinetic resolution of racemic secondary alcohols via acylation is a standard benchmark reaction for this purpose.[7] In this process, the chiral catalyst selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product in high enantiomeric excess (ee).
The selectivity factor (s), which quantifies the relative rate of reaction of the two enantiomers, is the critical parameter for evaluating a kinetic resolution. A selectivity factor greater than 10 is generally considered synthetically useful.[7]
Table 1: Performance of Chiral Aminopyridine Analogs in the Kinetic Resolution of 1-Phenylethanol
| Catalyst Class | Catalyst Structure/Name | Acylating Agent | Selectivity Factor (s) | Reference |
| C₂-Symmetric | 2,5-Diphenylpyrrolidino-substituted PPY analog | Acetic Anhydride | ~5 | [6] |
| Planar-Chiral | Ferrocene-based DMAP analog | Acetic Anhydride | >100 | [9] |
| Bifunctional | DMAP-Thiourea Catalyst | 1,3-Oxazolyl Carbonates | N/A (Steglich Rearrangement) | [10] |
Note: The data presented are representative values from the literature to illustrate performance differences. Actual results may vary based on specific reaction conditions.
As the data indicates, while C₂-symmetric designs represent a valid approach, the development of planar-chiral ferrocene-based catalysts has led to a significant leap in enantioselectivity for kinetic resolutions.[9] Furthermore, innovative designs incorporating additional functionalities, such as thiourea groups, have created bifunctional catalysts capable of promoting other types of acyl-transfer reactions, like the Steglich rearrangement, with excellent enantioselectivity (up to 97% ee).[10]
Mechanistic Insights into Enantioselection
The ability of these catalysts to discriminate between enantiomers lies in the formation of a chiral N-acylpyridinium intermediate. This intermediate acts as a chiral acylating agent.
-
Activation: The nucleophilic nitrogen of the chiral aminopyridine catalyst attacks the acylating agent (e.g., an anhydride), displacing a leaving group and forming a highly reactive chiral N-acylpyridinium ion.
-
Enantioselective Acylation: The racemic substrate (e.g., a secondary alcohol) then attacks the activated acyl group. The chiral scaffold of the catalyst creates a sterically hindered environment, favoring the approach of one enantiomer of the substrate over the other. This difference in steric accessibility between the two diastereomeric transition states is the origin of the enantioselectivity.
-
Catalyst Regeneration: After acyl transfer, the catalyst is regenerated and can enter a new catalytic cycle.
The following diagram illustrates this general catalytic cycle.
Caption: General catalytic cycle for kinetic resolution using a chiral aminopyridine catalyst.
Experimental Protocols
To provide a practical context, a detailed methodology for a representative kinetic resolution experiment is outlined below. The trustworthiness of any protocol relies on its meticulous and reproducible execution.
Protocol: Kinetic Resolution of (±)-1-Phenylethanol
Objective: To selectively acylate one enantiomer of racemic 1-phenylethanol using a planar-chiral DMAP analog.
Materials:
-
Planar-chiral DMAP analog (catalyst) (e.g., 1-2 mol%)
-
(±)-1-Phenylethanol (1.0 equiv)
-
Acetic Anhydride (0.6 equiv)
-
Triethylamine (Et₃N) (1.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Workflow Diagram:
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A novel chiral DMAP–thiourea bifunctional catalyst catalyzed enantioselective Steglich and Black rearrangement reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
"assessing the purity of synthesized 4-Chloro-2-(pyrrolidin-1-yl)pyridine by HPLC"
An Expert's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 4-Chloro-2-(pyrrolidin-1-yl)pyridine
This guide provides a comprehensive framework for assessing the chemical purity of synthesized 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a key intermediate in pharmaceutical development. We will delve into the rationale behind method development, present a robust HPLC protocol, and compare its performance against alternative analytical techniques. The methodologies described herein are designed to ensure accuracy, reproducibility, and compliance with rigorous scientific standards.
The Critical Role of Purity in Drug Synthesis
The purity of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug safety and efficacy. For a molecule like 4-Chloro-2-(pyrrolidin-1-yl)pyridine, which may serve as a building block in complex syntheses, even minute impurities can have significant downstream effects. These can include altered reaction kinetics, the formation of toxic by-products, or reduced final product yield. Therefore, a precise and reliable analytical method for purity determination is not merely a quality control step but a critical component of the entire development lifecycle.
High-Performance Liquid Chromatography (HPLC) is the gold standard for this application due to its high resolution, sensitivity, and versatility in separating non-volatile and thermally labile compounds.
Foundational Principles: Designing a Robust HPLC Method
The goal of this HPLC method is to separate the main compound, 4-Chloro-2-(pyrrolidin-1-yl)pyridine, from any potential impurities. These impurities could include unreacted starting materials (e.g., 2,4-dichloropyridine, pyrrolidine), isomers, or by-products from the synthesis.
The Logic of Reversed-Phase Chromatography
Given the moderately polar nature of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a reversed-phase (RP) HPLC approach is the most logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
The selection of a C18 column is a robust starting point, offering a versatile hydrophobic surface suitable for a wide range of small organic molecules.
Optimizing the Mobile Phase and Gradient
The mobile phase composition is a critical variable. A typical RP-HPLC mobile phase consists of an aqueous component (often with a buffer or pH modifier) and an organic solvent (like acetonitrile or methanol).
-
Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency, which leads to better peak shapes and lower backpressure.
-
Formic acid (0.1%) is added to the aqueous phase to control the pH. For amine-containing compounds like our analyte, an acidic pH ensures the pyrrolidine nitrogen is protonated. This protonation prevents peak tailing, a common issue with basic compounds on silica-based columns, resulting in sharper, more symmetrical peaks.
A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable timeframe.
Experimental Protocol: HPLC Purity Determination
This section provides a detailed, step-by-step protocol for the purity analysis of 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Materials and Instrumentation
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (ACS grade or higher)
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine sample
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 4-Chloro-2-(pyrrolidin-1-yl)pyridine and dissolve it in 10 mL of the sample diluent to achieve a concentration of ~1 mg/mL. Vortex or sonicate to ensure complete dissolution.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidic pH for good peak shape; Acetonitrile for efficient elution. |
| Gradient | 0-2 min: 10% B2-17 min: 10% to 90% B17-20 min: 90% B20-21 min: 90% to 10% B21-25 min: 10% B | Starts with high polarity to retain polar impurities, then ramps up to elute the main peak and any non-polar impurities. Ends with re-equilibration. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Ensures run-to-run reproducibility by controlling retention time stability. |
| Injection Vol. | 5 µL | Small volume to prevent column overloading and peak distortion. |
| Detection | UV at 254 nm | A common wavelength for aromatic, conjugated systems. A DAD is recommended to check for peak purity across multiple wavelengths. |
| Run Time | 25 minutes | Sufficient to elute all components and re-equilibrate the column. |
Workflow Diagram
Caption: Standard workflow for HPLC purity assessment.
Data Analysis and Purity Calculation
Purity is typically determined using the area percent method. This method assumes that all compounds have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For higher accuracy, especially for regulatory filings, a relative response factor (RRF) for each known impurity should be determined using reference standards.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, other techniques can provide complementary information or may be suitable in specific contexts.
| Technique | Principle | Advantages | Limitations | Best Use Case |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | High resolution for isomers; excellent quantitation; robust and reproducible. | Requires chromophore for UV detection; can be destructive; requires standards for impurity identification. | Primary method for routine purity testing and impurity profiling. |
| Gas Chromatography (GC-FID) | Partitioning between a mobile gas phase and a stationary liquid/solid phase. | Excellent for volatile impurities (e.g., residual solvents); high sensitivity with Flame Ionization Detector (FID). | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. | Analysis of volatile starting materials or residual solvents. |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides structural information; can detect non-chromophoric impurities; quantitative (qNMR) with an internal standard. | Lower sensitivity than HPLC; complex mixtures can lead to overlapping signals, making quantification difficult. | Orthogonal check for purity and structural confirmation; detection of impurities without UV chromophores. |
| LC-MS | HPLC separation followed by Mass Spectrometry detection. | Provides mass-to-charge ratio (m/z) for impurity identification; high sensitivity and specificity. | Quantitative accuracy can be lower than UV unless using isotope-labeled standards; matrix effects can cause ion suppression. | Identification of unknown impurity peaks seen in the HPLC-UV chromatogram. |
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion: A Self-Validating Approach to Purity
Assessing the purity of 4-Chloro-2-(pyrrolidin-1-yl)pyridine by HPLC is a robust and reliable method. The protocol detailed in this guide provides a strong foundation for achieving accurate and reproducible results. By understanding the principles behind the method design—from the choice of reversed-phase chromatography to the use of an acidic mobile phase—scientists can troubleshoot issues and adapt the method as needed.
True analytical trustworthiness comes from a self-validating system. This involves not only running the primary HPLC method but also employing orthogonal techniques like LC-MS for impurity identification and NMR for structural confirmation. This multi-faceted approach ensures that the reported purity value is a true and accurate reflection of the sample's composition, which is paramount for successful drug development.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Agilent Technologies. (n.d.). HPLC & UHPLC Columns. Retrieved from [Link]
-
Dolan, J. W. (2002). Peak Tailing in Reversed-Phase HPLC. LCGC North America, 20(5), 430–438. [Link]
-
International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
A Comparative Guide to the Structural Confirmation of 4-Chloro-2-(pyrrolidin-1-yl)pyridine: An NMR-Centric Approach
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for further development.[1] For heterocyclic compounds such as 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a molecule with potential applications in medicinal chemistry, precise structural elucidation is paramount.[2] This guide provides an in-depth, NMR-centric comparison of analytical techniques for the structural confirmation of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, offering field-proven insights for researchers, scientists, and drug development professionals.
The Central Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool.[3] For a substituted pyridine derivative like 4-Chloro-2-(pyrrolidin-1-yl)pyridine, ¹H and ¹³C NMR are foundational for confirming its synthesis and purity.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-2-(pyrrolidin-1-yl)pyridine in CDCl₃
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| H-3 | ~6.2 - 6.4 | ~107 - 110 | Shielded by the adjacent electron-donating pyrrolidinyl group. Expected to be a doublet. |
| H-5 | ~6.5 - 6.7 | ~110 - 113 | Influenced by both the chloro and pyrrolidinyl groups. Expected to be a doublet of doublets. |
| H-6 | ~7.9 - 8.1 | ~148 - 150 | Deshielded due to its position adjacent to the nitrogen atom. Expected to be a doublet. |
| Pyrrolidine (α-CH₂) | ~3.3 - 3.5 | ~45 - 48 | Adjacent to the pyridine ring nitrogen, leading to a downfield shift. Expected to be a triplet. |
| Pyrrolidine (β-CH₂) | ~1.9 - 2.1 | ~25 - 28 | Typical aliphatic region. Expected to be a multiplet. |
| C-2 | - | ~158 - 162 | Attached to the electron-donating pyrrolidinyl group, shifted downfield. |
| C-3 | - | ~107 - 110 | Shielded by the adjacent amino group. |
| C-4 | - | ~140 - 145 | Attached to the electronegative chlorine atom, shifted downfield. |
| C-5 | - | ~110 - 113 | Influenced by both substituents. |
| C-6 | - | ~148 - 150 | Adjacent to the ring nitrogen, shifted downfield. |
Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.
A Comparative Analysis of Structural Confirmation Techniques
While NMR is the primary tool for structural confirmation, a multi-technique approach provides a more robust and self-validating system. Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy offer complementary information.
Table 2: Comparison of Analytical Techniques for the Structural Confirmation of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment, and stereochemistry. | Unambiguous confirmation of the substitution pattern on the pyridine ring and the presence of the pyrrolidine moiety. | Relatively lower sensitivity compared to MS. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula (C₉H₁₁ClN₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a clear signature.[7][8] | Does not provide information on the specific isomer (i.e., the positions of the substituents). |
| FTIR Spectroscopy | Presence of functional groups. | Can confirm the presence of the C-Cl bond, C=N and C=C bonds of the pyridine ring, and C-N bonds.[9] | Provides limited information on the overall molecular structure and connectivity. Spectrum can be complex in the fingerprint region. |
Experimental Workflow for NMR Analysis
The following protocol outlines a standard procedure for acquiring high-quality NMR data for the structural confirmation of 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of the synthesized 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[10]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
(Optional but Recommended) Acquire 2D NMR spectra, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively assign proton and carbon signals and confirm connectivity.
Step 3: Data Processing and Interpretation
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the signals to assign them to the specific protons and carbons in the molecule.[3]
-
Compare the experimental data with the predicted values and with data from related compounds to confirm the structure of 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Visualizing the Workflow and Structure
To better illustrate the process and the key structural features, the following diagrams are provided.
Caption: A streamlined workflow for NMR-based structural confirmation.
Caption: Predicted ¹H NMR assignments for the target molecule.
Conclusion
The structural confirmation of 4-Chloro-2-(pyrrolidin-1-yl)pyridine relies heavily on the detailed insights provided by NMR spectroscopy. By complementing NMR data with information from Mass Spectrometry and FTIR, researchers can build a comprehensive and irrefutable body of evidence for the identity and purity of their synthesized compound. This multi-faceted analytical approach is not merely a procedural step but a fundamental aspect of ensuring the integrity and reproducibility of scientific research in the development of new chemical entities.
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Evaluating the Substrate Scope of 4-Chloro-2-(pyrrolidin-1-yl)pyridine Catalysis: A Comparative Guide
Introduction: The Promise of Substituted 4-Aminopyridines in Catalysis
In the landscape of modern organic synthesis, 4-aminopyridine derivatives have established themselves as a cornerstone of nucleophilic catalysis.[1] Among these, 4-(dimethylamino)pyridine (DMAP) and 4-(pyrrolidino)pyridine (PPY) are renowned for their exceptional ability to accelerate a wide array of chemical transformations, most notably acylation reactions.[2] Their efficacy stems from the enhanced nucleophilicity of the pyridine nitrogen, a consequence of the electron-donating amino substituent at the 4-position.[3] This guide delves into the catalytic potential of a lesser-explored analogue, 4-Chloro-2-(pyrrolidin-1-yl)pyridine , by providing a comparative analysis of its predicted reactivity against the well-established performance of PPY and DMAP.
While direct experimental data on the substrate scope of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is limited in the current literature, this guide aims to provide a robust framework for its evaluation. By dissecting the electronic and steric influences of its unique substitution pattern and drawing parallels with closely related catalysts, we can project its utility in key synthetic reactions and furnish researchers with the foundational knowledge to explore its catalytic capabilities.
The Benchmark Catalysts: 4-(Pyrrolidino)pyridine (PPY) and 4-(Dimethylamino)pyridine (DMAP)
The catalytic prowess of PPY and DMAP is well-documented, with PPY often being referred to as a "super-active" acylation catalyst.[4] The pyrrolidino group in PPY is a stronger electron-donating group than the dimethylamino group in DMAP, leading to a higher electron density on the pyridine nitrogen and, consequently, greater nucleophilicity.[3] This heightened reactivity translates to superior catalytic activity, especially in challenging acylation reactions involving sterically hindered alcohols.[4][5]
Comparative Performance in Acylation Reactions
The primary application of PPY and DMAP lies in their ability to catalyze the acylation of alcohols, amines, and other nucleophiles. The general mechanism involves the formation of a highly reactive N-acylpyridinium intermediate.
| Catalyst | Relative Rate of Acylation | Key Advantages |
| 4-(Pyrrolidino)pyridine (PPY) | High | Superior activity, effective for sterically hindered substrates.[4] |
| 4-(Dimethylamino)pyridine (DMAP) | Moderate to High | Widely used, well-understood reactivity.[5] |
| Pyridine | Low | Baseline for comparison. |
Evaluating 4-Chloro-2-(pyrrolidin-1-yl)pyridine: A Prospective Analysis
The introduction of a chloro substituent at the 4-position and the placement of the pyrrolidino group at the 2-position of the pyridine ring in 4-Chloro-2-(pyrrolidin-1-yl)pyridine are expected to significantly modulate its catalytic properties compared to PPY and DMAP.
Predicted Electronic and Steric Effects:
-
Electronic Effects: The chloro group at the 4-position is electron-withdrawing, which will decrease the electron density on the pyridine nitrogen. This is in stark contrast to the electron-donating amino groups in PPY and DMAP. Consequently, the nucleophilicity of 4-Chloro-2-(pyrrolidin-1-yl)pyridine is predicted to be significantly lower than that of PPY and DMAP.
-
Steric Effects: The pyrrolidino group at the 2-position introduces steric bulk around the nitrogen atom. This steric hindrance could influence its ability to act as a nucleophilic catalyst and may also play a role in substrate selectivity.
Potential Catalytic Applications and Substrate Scope:
Given its predicted electronic properties, 4-Chloro-2-(pyrrolidin-1-yl)pyridine is unlikely to be a "super-active" catalyst for standard acylations in the same vein as PPY. However, its unique electronic and steric profile may unlock novel reactivity or selectivity in other transformations.
1. Acylation of Highly Reactive Substrates: While likely less reactive than PPY, it may still be a competent catalyst for the acylation of primary alcohols and other highly reactive nucleophiles. Its attenuated reactivity could be advantageous in reactions requiring fine-tuning of catalytic activity to avoid side reactions.
2. Cycloaddition Reactions: The modified electronic nature of the pyridine ring could make it an interesting candidate for cycloaddition reactions. For instance, in relay catalysis systems, where the aminopyridine acts as a Lewis base, the electronic properties of the catalyst can influence the reaction's chemoselectivity.[1] A recent study demonstrated the use of a chiral PPY derivative in a silver-catalyzed cycloisomerization/(2+3) cycloaddition cascade.[1] The electron-withdrawing nature of the chloro group in 4-Chloro-2-(pyrrolidin-1-yl)pyridine might alter the course of such reactions.
3. Halogen Bonding Interactions: The presence of a chlorine atom introduces the possibility of halogen bonding interactions with substrates or other reaction components. This could be exploited to achieve unique selectivity in certain catalytic processes.
Comparative Summary of Predicted Performance
| Catalyst | Predicted Nucleophilicity | Potential Applications |
| 4-Chloro-2-(pyrrolidin-1-yl)pyridine | Low to Moderate | Acylation of reactive substrates, specialized cycloadditions, reactions exploiting halogen bonding. |
| 4-(Pyrrolidino)pyridine (PPY) | Very High | Broadly applicable acylation catalyst, especially for hindered substrates.[4] |
| 4-(Dimethylamino)pyridine (DMAP) | High | General-purpose acylation catalyst.[5] |
Experimental Protocols for Evaluation
Researchers interested in evaluating the catalytic substrate scope of 4-Chloro-2-(pyrrolidin-1-yl)pyridine can adapt established protocols for PPY-catalyzed reactions. The following provides a general framework for an acylation reaction.
General Protocol for the Acylation of a Secondary Alcohol
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Acylating agent (e.g., acetic anhydride)
-
4-Chloro-2-(pyrrolidin-1-yl)pyridine
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the secondary alcohol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add 4-Chloro-2-(pyrrolidin-1-yl)pyridine (0.1 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acetic anhydride (1.1 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
To perform a comparative study, this protocol should be run in parallel with PPY and DMAP as catalysts, keeping all other reaction parameters constant.
Visualizing the Catalytic Cycle
The generally accepted mechanism for acylation catalyzed by 4-aminopyridine derivatives is depicted below. The key step is the formation of the N-acylpyridinium ion, which is a much more potent acylating agent than the starting anhydride or acyl chloride.
Caption: Generalized catalytic cycle for acylation reactions.
Conclusion and Future Outlook
While 4-Chloro-2-(pyrrolidin-1-yl)pyridine remains a largely unexplored catalyst, a systematic evaluation of its performance based on the principles outlined in this guide holds significant promise. Its unique electronic and steric attributes may lead to novel applications beyond the scope of traditional 4-aminopyridine catalysts. We encourage the research community to investigate the substrate scope of this intriguing molecule, which could lead to the development of new and selective catalytic methodologies. By comparing its performance against established catalysts like PPY and DMAP, a clearer understanding of its potential contributions to synthetic chemistry will emerge.
References
- Spivey, A. C., Maddaford, A., Fekner, T., Redgrave, A. J., & Frampton, C. S. (2000). Synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Journal of the Chemical Society, Perkin Transactions 1, (22), 3460-3468.
- Li, Y., et al. (2023). Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors.
- Shanghai Synches Co Ltd. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
- Kawabata, T., et al. (2007). Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. Journal of the American Chemical Society, 129(42), 12890-12895.
- Grondal, C., Jeanty, M., & Enders, D. (2010). Organocatalytic cascade reactions: a new approach to the synthesis of functionalized γ-butyrolactones.
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- BenchChem. (2025). Technical Support Center: 4-Pyrrolidinopyridine (4-PPy)
- Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Organic Letters, 16(1), 236-239.
- Keay, J. G., & Scriven, E. F. V. (2020). Polymer-Bound Dialkylaminopyridine Catalysts. In Catalysis of Organic Reactions (pp. 167-176). CRC Press.
- Wang, L., et al. (2016). 4-N, N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen.
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- Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.
- Al-dujaili, L. J., et al. (2025). Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. Chemical Biology & Drug Design.
- Föhlisch, B., et al. (1987). Synthesis of thiopyran derivatives via [4+ 2] cycloaddition reactions. Sulfur Reports, 7(1), 1-28.
- Zhang, X., et al. (2024). Glycine-Based [3+ 2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(1), 123.
- Stanetty, P., et al. (2001). Synthesis and Intramolecular [4+ 2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 6(4), 324-334.
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- Fokin, V. V., & Finn, M. G. (2003). Copper-catalyzed azide-alkyne cycloaddition (CuAAC). Chemical Society Reviews, 32(4), 235-238.
- Díez-González, S., & Nolan, S. P. (2008). (NHC) Copper (I)-Catalyzed [3+ 2] Cycloadditions. In N-Heterocyclic Carbenes in Synthesis (pp. 191-224). Wiley-VCH.
- Spivey, A. C., & Maddaford, A. (2000). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(1), 201-226.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-(pyrrolidin-1-yl)pyridine
As researchers and developers at the forefront of science, our work inherently involves the use of novel and reactive chemical entities. Among these is 4-Chloro-2-(pyrrolidin-1-yl)pyridine, a heterocyclic compound valuable in synthetic chemistry. However, its utility in the lab is matched by the critical need for meticulous handling and disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. The procedures outlined here are grounded in established safety principles and regulatory frameworks, designed to provide a self-validating system for your laboratory's waste management program.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 4-Chloro-2-(pyrrolidin-1-yl)pyridine may not always be readily available, we can infer its hazard profile from its structural components: a chlorinated pyridine ring and a pyrrolidine substituent. The analogous compound, 4-(Pyrrolidin-1-yl)pyridine, is known to be toxic if swallowed and causes severe skin burns and eye damage[1][2]. The addition of a chlorine atom likely enhances its toxicity and environmental persistence.
Therefore, it is imperative to treat 4-Chloro-2-(pyrrolidin-1-yl)pyridine as a hazardous substance with the following likely characteristics.
| Hazard Classification | GHS Pictogram | Description of Hazard |
| Acute Toxicity, Oral (Category 3) | Skull and Crossbones | Toxic if swallowed. Small quantities can cause serious health effects or be fatal[1][2]. |
| Skin Corrosion (Category 1B) | Corrosion | Causes severe skin burns upon contact. The pyrrolidine moiety can impart basicity, leading to corrosive action[1][3]. |
| Serious Eye Damage (Category 1) | Corrosion | Causes serious, potentially irreversible eye damage or blindness upon contact[3]. |
| Hazardous to the Aquatic Environment | Environment (Implied) | Chlorinated organic compounds are often persistent in the environment and toxic to aquatic life. Disposal into sanitary sewers is strictly prohibited[4][5]. |
Part 2: Pre-Disposal Handling and Waste Accumulation
Proper waste management begins the moment a chemical is deemed "waste." This includes surplus material, contaminated solutions, or byproducts from a reaction. The following steps ensure safety and compliance during the accumulation phase.
Step 1: Personal Protective Equipment (PPE)
Due to the compound's high toxicity and corrosivity, a stringent PPE protocol is non-negotiable. The causality is clear: failure to protect oneself can lead to immediate and severe injury.
-
Hand Protection : Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene)[6]. Always double-check the glove manufacturer's compatibility chart.
-
Eye and Face Protection : Chemical safety goggles and a full-face shield are mandatory to protect against splashes[6].
-
Body Protection : A chemically resistant lab coat or apron must be worn over personal clothing. Ensure clothing is clean and put on before work[6].
-
Work Area : All handling of 4-Chloro-2-(pyrrolidin-1-yl)pyridine, including transfer to a waste container, must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors[3].
Step 2: Waste Container Selection and Labeling
The integrity of the waste stream depends on proper containment.
-
Select a Compatible Container : Use only containers made of materials compatible with the waste. The original chemical container is often the best choice[7]. If unavailable, a high-density polyethylene (HDPE) or glass container is suitable for halogenated organic waste. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid[7].
-
Label the Container Immediately : As soon as the first drop of waste is added, the container must be labeled. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) office. The label must include:
-
The full, unabbreviated chemical name: "Waste 4-Chloro-2-(pyrrolidin-1-yl)pyridine".
-
The approximate concentration and quantity.
-
All relevant hazard pictograms (Toxic, Corrosive).
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Segregation of Waste
Incompatible wastes must never be mixed, as this can lead to violent chemical reactions.
-
Primary Segregation : 4-Chloro-2-(pyrrolidin-1-yl)pyridine waste belongs to the halogenated organic waste stream[8].
-
Incompatibility : Store this waste away from:
-
Strong Acids : Can cause a vigorous, exothermic reaction.
-
Oxidizing Agents (e.g., nitrates, perchlorates, peroxides): Can create a fire or explosion hazard[6].
-
-
Secondary Containment : The waste container must be stored in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container in case of a leak[7]. This prevents spills from reaching drains or contaminating the workspace.
Part 3: Disposal Workflow and Procedures
Disposal of this chemical is not a matter of simple disposal; it is a regulated process. The primary route for final disposal is through a licensed hazardous waste facility, typically involving high-temperature incineration[9]. On-site treatment or neutralization is not recommended for this compound due to its toxicity and the potential for creating other hazardous byproducts.
The following diagram illustrates the decision-making and operational workflow for proper disposal.
Caption: Disposal workflow for 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
Step-by-Step Disposal Protocol:
-
Waste Accumulation : Following the procedures in Part 2, collect waste 4-Chloro-2-(pyrrolidin-1-yl)pyridine in a properly labeled and segregated container. Keep the container sealed at all times, except when adding waste[10].
-
Monitor Accumulation Limits : Be aware of your generator status under the Resource Conservation and Recovery Act (RCRA)[11][12]. Do not exceed the volume or time limits for waste accumulation set by the EPA and your institution (e.g., typically no more than 55 gallons of hazardous waste stored for a specified period)[10].
-
Schedule a Pickup : Once the container is full or you are approaching the accumulation time limit, contact your institution's EHS department to schedule a hazardous waste pickup. Provide them with all the information from the waste label.
-
Documentation : Your EHS office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab ("cradle") to its final disposal ("grave"). Ensure that your lab's records of the waste generated are accurate and complete.
Part 4: Spill and Emergency Management
Accidents can happen, and a prepared response is the best defense against a hazardous situation.
-
For Minor Spills (inside a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using a chemical spill kit with an absorbent appropriate for organic compounds (e.g., vermiculite or sand)[5][13]. Do not use combustible materials like paper towels.
-
Carefully sweep the absorbent material into a designated container for solid hazardous waste.
-
Label the container as "Debris contaminated with 4-Chloro-2-(pyrrolidin-1-yl)pyridine" and dispose of it through your EHS office.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
For Major Spills (outside a fume hood or a large volume) :
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response line and the EHS office from a safe location.
-
Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.
-
By adhering to these rigorous protocols, you ensure that your innovative work in the laboratory is conducted with the highest commitment to safety, environmental stewardship, and regulatory compliance.
References
-
PubChem . (n.d.). 4-Pyrrolidinopyridine. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency . (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
PubChem . (n.d.). 2-[1-(4-Chlorophenyl)pyrrolidin-2-yl]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health . (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry . (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt (PTB) . (2016). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Vanderbilt University Medical Center . (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Carl ROTH . (2020). Safety Data Sheet: Pyridine. Retrieved from [Link]
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SDFine . (n.d.). Material Safety Data Sheet: PYRIDINE HYDROBROMIDE. Retrieved from [Link]
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Personal protective equipment for handling 4-Chloro-2-(pyrrolidin-1-yl)pyridine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling of 4-Chloro-2-(pyrrolidin-1-yl)pyridine. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough analysis of its structural analogs—such as 4-(Pyrrolidin-1-yl)pyridine and 4-Chloropyridine—provides a clear and urgent safety directive. The protocols herein are built upon the known hazards of these closely related compounds, ensuring a cautious and proactive approach to your protection.
Hazard Assessment: A Synthesis of Analog Data
The primary axiom of laboratory safety is to understand the potential hazards of the materials in use. Based on the documented hazards of its structural analogs, 4-Chloro-2-(pyrrolidin-1-yl)pyridine should be handled as a substance that is acutely toxic, corrosive, and a respiratory irritant . The causality is clear: the pyrrolidinopyridine moiety is associated with severe skin and eye damage, while the chlorinated pyridine ring suggests potential for toxicity and irritation.[1][2][3]
This table summarizes the anticipated hazard classifications based on data from analogous compounds.
| Hazard Classification | Description | Rationale based on Analogous Compounds | Source(s) |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | 4-(Pyrrolidin-1-yl)pyridine is classified as "Toxic if swallowed."[4] | |
| Skin Corrosion (Category 1B) | Causes severe skin burns. | 4-(Pyrrolidin-1-yl)pyridine is known to cause severe skin burns and eye damage. | |
| Serious Eye Damage (Category 1) | Causes serious eye damage, potentially leading to blindness. | Analogs are corrosive to the eyes and can cause severe damage.[1] | [1] |
| Respiratory Irritation (STOT SE 3) | May cause respiratory irritation. | Both 4-Chloropyridine hydrochloride and 4-(Pyrrolidin-1-yl)pyridine are identified as respiratory irritants.[1][3] | [1][3] |
Core Directive: Your Personal Protective Equipment (PPE) Mandate
Given the high potential for severe health effects, a comprehensive PPE strategy is non-negotiable. The following represents the minimum required PPE for any procedure involving 4-Chloro-2-(pyrrolidin-1-yl)pyridine.
-
Hand Protection: Double-gloving is mandatory. The inner glove should be a thin nitrile glove for dexterity, while the outer glove should be a thicker, chemical-resistant glove such as butyl rubber. Nitrile gloves alone offer insufficient protection against chlorinated solvents and should not be used as the primary barrier.[5] Always inspect gloves for any signs of degradation or perforation before use.[6]
-
Body Protection: A flame-resistant laboratory coat, fully fastened, is required. For procedures with a higher risk of splashes, such as transfers of larger volumes or reaction quenching, a chemical-resistant apron should be worn over the lab coat.[7]
-
Eye and Face Protection: At a minimum, tight-sealing chemical splash goggles are required.[2] Due to the severe corrosive nature of this compound's analogs, a full-face shield must be worn over the goggles during all handling procedures to protect against splashes.[1]
Operational Protocol: Donning and Doffing PPE
A self-validating protocol for donning and doffing PPE is critical to prevent cross-contamination. This sequence must be followed meticulously.
Donning PPE Sequence (Step-by-Step)
-
Wash Hands: Thoroughly wash and dry your hands.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Outer Gloves: Don the second pair of chemical-resistant (e.g., butyl rubber) gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Goggles: Put on your chemical splash goggles.
-
Face Shield: Put on the full-face shield.
Doffing PPE Sequence (Step-by-Step)
The principle here is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands).
-
Outer Gloves: Remove the outer, heavily contaminated gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield and goggles from the back of your head. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Place it in a designated container for potentially contaminated lab wear.
-
Inner Gloves: Remove the inner nitrile gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
PPE Workflow Diagram
This diagram illustrates the logical flow for safely donning and doffing PPE.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Logistical Plans: Operations and Disposal
Handling Operations
All work with 4-Chloro-2-(pyrrolidin-1-yl)pyridine, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood to mitigate inhalation risk.[7] The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.
-
Weighing: When weighing the solid material, perform this task in a fume hood. Use anti-static tools and a container that can be securely sealed before removal from the hood.
-
Dissolution and Transfers: Use a syringe or cannula for liquid transfers. If pouring is necessary, do so slowly and carefully to minimize splashing. Ensure an eyewash station and safety shower are immediately accessible.[2]
-
Reaction Quenching: Be aware that reactions involving pyridines can be exothermic. Quench reactions slowly and with appropriate cooling.
Spill and Emergency Plan
-
Minor Spill (in fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, absorb the spill with a non-combustible material like vermiculite or sand.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill or Spill Outside Hood:
-
Evacuate the laboratory immediately and alert others.
-
Call your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
-
Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Disposal Plan
All waste materials, including the chemical itself, any solutions containing it, and all contaminated disposable materials (gloves, absorbent paper, pipette tips), must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Contaminated PPE: Outer gloves and other disposable PPE should be placed in a sealed bag within the fume hood before being transferred to the main solid hazardous waste container.
-
Final Disposal: Follow all local, state, and federal regulations for the disposal of toxic and corrosive chemical waste. Arrange for pickup by your institution's environmental health and safety department.
By adhering to these rigorous safety and logistical protocols, you build a self-validating system of protection that allows for the confident and responsible advancement of your research.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Retrieved from [Link]
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Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: Pyridine. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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PubChem. (n.d.). 4-((Pyrrolidin-2-yl)methyl)pyridine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]
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American Chemical Society. (2002). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
